Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)5-2-4-6(14-5)7(9)11-3-10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKOKFQZPRAOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166438 | |
| Record name | Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-65-0 | |
| Record name | Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its chemical identity, properties, synthesis, reactivity, and its pivotal role as a versatile intermediate in the development of novel therapeutics.
Core Identification and Chemical Properties
This compound is a fused heterocyclic system containing a thiophene ring fused to a pyrimidine ring. The presence of a reactive chlorine atom at the 4-position and a methyl ester at the 6-position makes it a valuable building block for further chemical modifications.
CAS Number: 1363381-65-0[1][2]
Molecular Formula: C₈H₅ClN₂O₂S[1]
Molecular Weight: 228.65 g/mol [1]
Synonyms:
-
Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester
-
AK184958
-
AKOS025403533
| Property | Value/Description | Source |
| Appearance | Not explicitly available in literature. Likely a solid. | N/A |
| Melting Point | Not explicitly available in literature. | N/A |
| Boiling Point | Not explicitly available in literature. | N/A |
| Solubility | Not explicitly available in literature. Likely soluble in common organic solvents like DMSO and acetone. | N/A |
| pKa (Predicted) | -0.40 ± 0.40 |
Synthesis and Spectroscopic Characterization
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, its synthesis logically proceeds through the esterification of its carboxylic acid precursor, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. The synthesis of this crucial precursor is well-established.
Synthesis of the Precursor: 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
The synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid starts from the commercially available 4-chlorothieno[3,2-d]pyrimidine. The methodology involves a directed ortho-metalation followed by carboxylation.
Experimental Protocol:
-
Step 1: Lithiation: A solution of 2,2,6,6-tetramethylpiperidine in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere. To this, n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for 30 minutes to form lithium tetramethylpiperidide (LiTMP).
-
Step 2: Directed Ortho-Metalation: The freshly prepared LiTMP solution is then added dropwise to a solution of 4-chlorothieno[3,2-d]pyrimidine in anhydrous THF at -78 °C. This reaction is stirred for 1 hour at this temperature to allow for the deprotonation at the C6 position of the thiophene ring.
-
Step 3: Carboxylation: An excess of dry ice (solid carbon dioxide) is added to the reaction mixture. The reaction is then allowed to warm to room temperature over a period of 2 hours.
-
Step 4: Work-up and Isolation: The reaction is quenched with 0.1 M hydrochloric acid (HCl) and extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
dot graph "Synthesis_of_4-chlorothieno[3,2-d]pyrimidine-6-carboxylic_acid" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} } Figure 1: Synthesis of the key precursor.
Spectroscopic Data for 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid:
-
¹H NMR (DMSO-d₆): δ 14.5 (br s, 1H), 9.16 (s, 1H), 8.27 (s, 1H).
Esterification to this compound
The conversion of the carboxylic acid to the methyl ester can be achieved through standard esterification methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by using a methylating agent like diazomethane or trimethylsilyldiazomethane for a milder approach. Another common method involves the activation of the carboxylic acid, for example with thionyl chloride or oxalyl chloride to form the acid chloride, followed by reaction with methanol.
dot graph "Esterification_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} } Figure 2: General esterification pathway.
Spectroscopic Data for this compound:
Note: As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound has not been published in readily accessible sources. The data for the precursor carboxylic acid should be used as a reference for the core structure's signals.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in the reactivity of its 4-chloro substituent. The pyrimidine ring is electron-deficient, which activates the chlorine atom for nucleophilic aromatic substitution (SₖAr). This allows for the facile introduction of a wide variety of nucleophiles, leading to a diverse library of derivatives.
dot graph "Reactivity_of_4-chloro_position" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} } Figure 3: Key reactivity of the 4-chloro group.
This reactivity is paramount in drug discovery, where the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure. Derivatives of this core have shown potent biological activities, particularly as enzyme inhibitors.
Key Therapeutic Areas:
-
Sirtuin Inhibition: The thieno[3,2-d]pyrimidine-6-carboxamide scaffold, derived from the corresponding carboxylic acid (and by extension, the methyl ester), has been identified as a potent pan-inhibitor of sirtuin (SIRT) deacetylases, specifically SIRT1, SIRT2, and SIRT3. Sirtuins are implicated in various cellular processes, including aging, metabolism, and cancer, making them attractive therapeutic targets.
-
Anticancer Agents: The thieno[3,2-d]pyrimidine core is a bioisostere of quinazoline, a scaffold present in several approved anticancer drugs that target tyrosine kinases. The structural similarity allows thienopyrimidine derivatives to be explored as inhibitors of various kinases involved in cancer cell proliferation and survival.
This compound, therefore, serves as a crucial starting material for generating libraries of compounds for high-throughput screening in these and other therapeutic areas. The methyl ester can be readily hydrolyzed to the carboxylic acid for amide coupling or can be directly used in coupling reactions, although the carboxylic acid is more commonly activated for amide bond formation.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for the closely related 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid indicates that it is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound and its derivatives.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash affected areas with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a key heterocyclic building block with significant potential in medicinal chemistry and drug development. Its straightforward synthesis from readily available precursors and the reactivity of its 4-chloro group make it an ideal starting point for the synthesis of diverse compound libraries. The demonstrated biological activity of the thieno[3,2-d]pyrimidine scaffold, particularly as sirtuin and kinase inhibitors, underscores the importance of this intermediate in the ongoing search for novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new medicines.
References
-
Disdier, C. et al. (2014). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 57(12), 5349-5360. Available at: [Link]
-
Arctom. [CAS NO. 1363381-65-0] this compound. Available at: [Link]
Sources
A Technical Guide to the Spectral Characterization of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
This in-depth technical guide provides a comprehensive analysis of the spectral data for Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule through modern spectroscopic techniques.
Introduction
This compound (C₈H₅ClN₂O₂S, Molar Mass: 228.65 g/mol ) belongs to the thieno[3,2-d]pyrimidine class of fused heterocyclic systems.[1] This scaffold is a key pharmacophore in the development of various therapeutic agents, including kinase inhibitors.[2] Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline, necessitating a thorough understanding of its spectral characteristics. This guide presents a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in established principles and comparative data from closely related analogues.
Molecular Structure and Predicted Spectral Features
The chemical structure of this compound is presented below. The subsequent sections will delve into the predicted spectral data based on this structure and available literature for analogous compounds.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like DMSO-d₆ is expected to show three distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | Singlet | 1H | H2 (pyrimidine ring) |
| ~8.3 | Singlet | 1H | H7 (thiophene ring) |
| ~3.9 | Singlet | 3H | -OCH₃ (methyl ester) |
Rationale for Predictions:
-
H2 Proton: The proton at the 2-position of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms. In the related compound, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, the H2 proton appears at δ 9.16 ppm.[2] A similar chemical shift is anticipated for the methyl ester derivative.
-
H7 Proton: The proton on the thiophene ring is also expected to be in the aromatic region. Its precise chemical shift is influenced by the fused pyrimidine ring and the ester substituent. For the carboxylic acid precursor, this proton resonates at δ 8.27 ppm.[2] A comparable value is predicted for the title compound.
-
Methyl Ester Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet. The typical chemical shift for methyl esters is in the range of δ 3.5-4.0 ppm.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester) |
| ~161 | C4 (C-Cl) |
| ~155 | C2 |
| ~154 | C7a |
| ~151 | C3a |
| ~132 | C6 |
| ~125 | C7 |
| ~53 | -OCH₃ |
Rationale for Predictions:
The chemical shifts are predicted based on the known electronic environment of each carbon atom and by comparison with data for similar heterocyclic systems. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyrimidine ring (C2 and C4) will also be significantly deshielded due to the influence of the nitrogen atoms and the chlorine substituent. The thiophene carbons will appear at chemical shifts typical for this aromatic system, and the methyl ester carbon will be the most upfield signal.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR Spectral Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR Acquisition: A standard single-pulse experiment should be used. Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) should be used. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay) should be processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950 | Aliphatic C-H (methyl) | Stretching |
| ~1725 | C=O (ester) | Stretching |
| ~1600-1450 | C=C and C=N | Aromatic ring stretching |
| ~1250 | C-O (ester) | Stretching |
| ~800-700 | C-Cl | Stretching |
Rationale for Predictions:
-
C=O Stretch: The most characteristic peak will be the strong absorbance from the carbonyl group of the methyl ester, expected around 1725 cm⁻¹.
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the fused heterocyclic ring system will appear in the 1600-1450 cm⁻¹ region.
-
C-H Stretches: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is expected around 1250 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 700 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.
Predicted Mass Spectrum
| m/z | Assignment |
| 228/230 | [M]⁺˙ (Molecular ion) |
| 197/199 | [M - OCH₃]⁺ |
| 170/172 | [M - COOCH₃]⁺ |
Rationale for Predictions:
-
Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺˙ at m/z 228. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺˙ at m/z 230 with approximately one-third the intensity of the molecular ion peak is expected.
-
Fragmentation: Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃, 31 Da) to give a fragment at m/z 197/199, and the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da) to give a fragment at m/z 170/172.
Predicted Fragmentation Pathway
Caption: Predicted Fragmentation Pathway of this compound
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution (e.g., in methanol or acetonitrile) or as the eluent from a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule.
-
Mass Analysis: The m/z values are measured using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectral data for this compound. The interpretations are based on fundamental spectroscopic principles and comparative data from structurally related compounds. The provided experimental protocols offer a framework for the successful acquisition and analysis of high-quality spectral data for this and similar molecules. This comprehensive information is crucial for the unambiguous structural confirmation and characterization of this important heterocyclic compound in research and development settings.
References
- The Royal Society of Chemistry. (2019). Supporting Information.
- Di Fruscia, P., et al. (2015). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 58(12), 4987-5003.
Sources
An In-Depth Technical Guide to the Biological Screening of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate Derivatives
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[3,2-d]pyrimidine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines, the fundamental building blocks of nucleic acids, makes it an attractive scaffold for the design of molecules that can interact with a wide array of biological targets.[1] This purine-like structure allows thieno[3,2-d]pyrimidine derivatives to function as isosteres for natural ligands, potentially leading to the development of novel therapeutics. Numerous derivatives have demonstrated a broad spectrum of biological activities, including anticancer, kinase inhibitory, and antimicrobial properties.[1][2][3]
Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate serves as a key intermediate in the synthesis of a diverse library of thieno[3,2-d]pyrimidine derivatives.[4] The chlorine atom at the C4-position is a crucial reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups and the exploration of structure-activity relationships (SAR).[1] The methyl ester at the C6-position offers another site for chemical modification, further expanding the chemical space that can be explored from this versatile starting material. This guide provides a comprehensive overview of a strategic approach to the biological screening of novel derivatives synthesized from this compound, with a focus on identifying and characterizing their potential therapeutic applications.
A Hierarchical Approach to Biological Screening
A systematic and hierarchical screening cascade is essential for the efficient evaluation of a new chemical library. This approach begins with broad, high-throughput assays to identify initial "hits" and progressively moves towards more specific and complex assays to elucidate the mechanism of action and confirm the therapeutic potential of the most promising compounds.
Caption: A hierarchical workflow for the biological screening of a novel chemical library.
Part 1: Primary Screening - Identifying Bioactive Compounds
The initial phase of screening aims to cast a wide net to identify derivatives with any significant biological activity. This typically involves assessing the general cytotoxicity of the compounds against a panel of cancer cell lines and their antimicrobial activity against representative bacterial and fungal strains.
Antiproliferative and Cytotoxicity Screening
Given that many thieno[3,2-d]pyrimidine derivatives have shown potent anticancer activity, a primary screen for cytotoxicity is a logical starting point.[5][6][7][8][9]
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of living cells.[10][11] The choice between them often depends on experimental throughput and convenience.
-
MTT Assay: This well-established assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals.[11][12] A solubilization step, typically with an organic solvent like DMSO, is required to dissolve the formazan before absorbance can be measured.[10]
-
XTT Assay: The XTT assay is a more modern alternative where the tetrazolium salt is reduced to a water-soluble orange formazan product.[10][13] This eliminates the need for a solubilization step, streamlining the protocol and reducing potential errors.[10][13] For high-throughput screening, the XTT assay is often preferred due to its simpler workflow.[13]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Serially dilute the compounds in culture medium to the desired final concentrations (e.g., a single high concentration of 10 µM for primary screening). Add the compound dilutions to the appropriate wells and incubate for 48-72 hours.
-
XTT Reagent Preparation and Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.[10]
-
Incubation and Absorbance Measurement: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until a color change is apparent.[10] Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Compounds that exhibit significant inhibition (e.g., >50% at 10 µM) are considered "hits" for further investigation.
Antimicrobial Screening
Heterocyclic compounds, including thienopyrimidines, are a rich source of potential antimicrobial agents.[14][15][16][17] Therefore, a parallel primary screen for antibacterial and antifungal activity is warranted.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and a fungal strain (e.g., Candida albicans) in the appropriate broth medium.
-
Compound Dilution: Serially dilute the test compounds in the broth medium in a 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microplate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Part 2: Secondary Screening and Hit Validation
Compounds identified as hits in the primary screens are subjected to more rigorous testing to confirm their activity, determine their potency, and begin to elucidate their mechanism of action.
Dose-Response Analysis and IC50 Determination
For antiproliferative hits, determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying their potency.
-
Cell Seeding and Treatment: Follow the same procedure as the primary XTT assay, but treat the cells with a wider range of concentrations of the hit compounds (e.g., a 10-point, 3-fold serial dilution).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) - MCF-7 | IC50 (µM) - HCT-116 | IC50 (µM) - A549 |
| THP-001 | 88.4 ± 2.1 | 2.5 ± 0.3 | 4.1 ± 0.5 | 7.8 ± 0.9 |
| THP-002 | 12.7 ± 3.5 | > 50 | > 50 | > 50 |
| THP-003 | 95.2 ± 1.8 | 0.9 ± 0.1 | 1.5 ± 0.2 | 2.3 ± 0.3 |
Caption: Example data table for summarizing cytotoxicity screening results.
Target-Based Assays: Kinase Inhibition
The thieno[3,2-d]pyrimidine scaffold is a well-known "kinase hinge-binder," and many derivatives have been developed as potent kinase inhibitors for the treatment of cancer and other diseases.[1][18][19][20][21] Therefore, screening antiproliferative hits against a panel of relevant kinases is a critical next step.
Caption: A simplified workflow for a kinase inhibition assay.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase enzyme (e.g., EGFR, VEGFR-2, PI3K, which are common targets for this scaffold), and the test compound at various concentrations.[21][22][23]
-
Initiate Reaction: Add a mixture of the kinase-specific substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).[24]
-
ADP Detection: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[24]
-
Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[24]
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
| Compound ID | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | PI3Kα IC50 (µM) |
| THP-001 | 15.2 | 8.7 | > 50 |
| THP-003 | 0.5 | 1.2 | 25.6 |
Caption: Example data table for kinase inhibition profiling.
Cell-Based Mechanistic Assays
To understand how the lead compounds exert their antiproliferative effects at a cellular level, further assays are necessary.
-
Apoptosis Assays: Many anticancer agents induce programmed cell death (apoptosis).[1][5] This can be assessed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell Cycle Analysis: Compounds may also exert their effects by arresting the cell cycle at specific phases. This can be analyzed by staining cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the biological screening of novel derivatives of this compound. By employing a hierarchical approach, from broad primary screens to specific target-based and mechanistic assays, researchers can efficiently identify and characterize promising lead compounds. The inherent versatility of the thieno[3,2-d]pyrimidine scaffold, combined with a well-designed screening cascade, holds significant promise for the discovery of new therapeutic agents for a range of diseases, particularly cancer. Further optimization of the most potent and selective compounds through medicinal chemistry efforts, guided by the SAR data generated during this screening process, will be crucial for their advancement into preclinical and clinical development.
References
-
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Poirier, D., Gauthier, S., Bérubé, M., & Roy, J. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(12), 13994–14013. Retrieved from [Link]
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Wani, T. A., Masoodi, M. H., & Khan, F. (2013). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4872–4875. Retrieved from [Link]
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A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results, 12(1), 99-105. Retrieved from [Link]
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Al-Omair, M. A., Ali, A. A., Al-Dosary, M. A., & El-Emam, A. A. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][5][10][25]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. Retrieved from [Link]
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Al-Ostath, A., Al-Tamimi, A. M., El-Faham, A., & Al-Hussain, S. A. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5035. Retrieved from [Link]
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Shiyka, O., Pokhodylo, N., Finiuk, N., Matichyk, S., Stoika, R., & Obushak, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28. Retrieved from [Link]
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Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). Retrieved from [Link]
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Kim, H. J., Kim, S. Y., Kim, H., Kim, N. K., & Sim, T. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry, 64(16), 12390–12403. Retrieved from [Link]
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Al-Warhi, T., El-Gamal, M. I., Abdel-Maksoud, M. S., Oh, C.-H., & Abdel-Maksoud, M. S. (2021). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 26(11), 3121. Retrieved from [Link]
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Taylor, J. A., Xu, Y., Williams, J. D., & Wuest, W. M. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 5(10), 1735–1744. Retrieved from [Link]
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Shiyka, O., Pokhodylo, N., Finiuk, N., Matichyk, S., Stoika, R., & Obushak, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28. Retrieved from [Link]
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Al-Warhi, T., El-Gamal, M. I., Abdel-Maksoud, M. S., Oh, C.-H., & Abdel-Maksoud, M. S. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(11), 3121. Retrieved from [Link]
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Design and Synthesis of New Thienopyrimidine Derivatives as Potential Anticancer Agents: From Cytotoxicity Screening to VEGFR Inhibition Modeling. (n.d.). Retrieved from [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Molecules, 26(11), 3121. Retrieved from [Link]
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Lv, W., Wang, C., Li, X., Wang, Y., Zhang, Y., Ma, X., & Shu, X. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 96, 103542. Retrieved from [Link]
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Lewin, G., Le, P. V., Bus-Scherp, C., Nguyen, T. T., Le, H. T., Le, T. V., & Le, P. V. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Retrieved from [Link]
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Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships. (2011). Chemical & Pharmaceutical Bulletin, 59(8), 991–1002. Retrieved from [Link]
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Eissa, I. H., Al-Salahat, K. A., El-Kerdawy, A. M., El-Adl, K., & El-Sayed, M. A. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Lewin, G., Le, P. V., Bus-Scherp, C., Nguyen, T. T., Le, H. T., Le, T. V., & Le, P. V. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Retrieved from [Link]
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Al-Ghorbani, M., El-Shaer, S., Rizk, S., & Al-Zaqri, N. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12692–12705. Retrieved from [Link]
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"Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" mechanism of action preliminary studies
An In-depth Technical Guide to the Preliminary Investigation of the Mechanism of Action for Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate and its Derivatives
Foreword: From Chemical Intermediate to Therapeutic Probe
This compound is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine class. While primarily cataloged as a synthetic intermediate, its structural motif is a cornerstone in the development of a wide array of biologically active molecules. The thieno[3,2-d]pyrimidine scaffold is recognized for its versatile pharmacological potential, with derivatives exhibiting activities against kinases, phosphodiesterases, and other key cellular targets. This guide, therefore, approaches the topic from a discovery-oriented perspective. We will treat this compound not as an endpoint, but as a foundational scaffold. The following sections will provide a comprehensive framework for researchers and drug development professionals to conduct preliminary studies aimed at elucidating the potential mechanism of action of this compound and its subsequent derivatives.
Part 1: The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The thieno[3,2-d]pyrimidine core is a fused bicyclic system that mimics the purine structure, allowing it to interact with a variety of ATP-binding sites in enzymes, particularly kinases. The chlorine atom at the 4-position serves as a versatile chemical handle for nucleophilic substitution, enabling the synthesis of a diverse library of analogs. The methyl carboxylate at the 6-position offers another point for modification, although it is more commonly retained or hydrolyzed to the corresponding carboxylic acid.
Given the prevalence of this scaffold in kinase inhibitor discovery, a primary hypothesis for the mechanism of action of any derivative would be the modulation of protein kinase activity. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Part 2: A Strategic Framework for Mechanism of Action Elucidation
The following sections outline a logical, multi-tiered approach to investigating the mechanism of action, starting with broad, high-throughput methods and progressing to more focused, target-specific assays.
Tier 1: Initial Profiling and Target Identification
The initial phase aims to identify the general biological activity and potential molecular targets of the compound.
Rationale: To efficiently screen for potential kinase targets, a broad-spectrum kinase panel is the industry standard. This provides a "snapshot" of the compound's selectivity profile and identifies initial "hits" for further investigation.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at a concentration of 1 µM or 10 µM to identify significant inhibition.
-
Kinase Panel: A commercial kinase panel (e.g., from Eurofins, Promega, or Reaction Biology) of at least 100 kinases from different families should be used.
-
Assay Principle: The assays are typically based on measuring the remaining ATP concentration after the kinase reaction, often using a luciferase-based system (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. A common threshold for a "hit" is >50% inhibition.
Data Presentation:
| Kinase Target | Family | % Inhibition @ 1 µM | % Inhibition @ 10 µM |
| EGFR | Tyrosine | 85% | 98% |
| VEGFR2 | Tyrosine | 75% | 95% |
| SRC | Tyrosine | 60% | 88% |
| CDK2 | Ser/Thr | 15% | 30% |
| PKA | Ser/Thr | 5% | 12% |
Note: The data above is hypothetical and for illustrative purposes.
Rationale: To complement the target-based approach, phenotypic screening assesses the compound's effect on whole cells, which can reveal unexpected mechanisms of action.
Methodology:
-
Cell Line Selection: Choose a panel of cell lines relevant to the potential therapeutic area (e.g., A549 lung cancer, HUVEC endothelial cells).
-
Assay: A cell viability assay (e.g., CellTiter-Glo®) is used to measure the compound's effect on cell proliferation.
-
Dose-Response: Test the compound over a range of concentrations (e.g., 0.01 to 100 µM) to determine the half-maximal inhibitory concentration (IC50).
-
Incubation Time: Cells are typically treated for 72 hours.
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| HUVEC | Endothelial | 1.8 |
| MCF-7 | Breast Carcinoma | 15.2 |
Note: The data above is hypothetical and for illustrative purposes.
Tier 2: Target Validation and Pathway Analysis
Once initial hits are identified, the next step is to validate these targets and understand their role in the compound's cellular effects.
The following diagram illustrates the logical flow for validating a kinase hit from the initial screen.
Caption: Workflow for kinase inhibitor mechanism of action studies.
Rationale: To confirm that the compound inhibits the target kinase in a cellular context, we can measure the phosphorylation status of its downstream substrates.
Methodology:
-
Cell Treatment: Treat cells (e.g., A549) with the compound at concentrations around its IC50 for a short period (e.g., 1-2 hours).
-
Lysate Preparation: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-EGFR) and the total protein (e.g., anti-total-EGFR) as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Tier 3: Elucidating the Binding Mode and Driving Structure-Activity Relationships (SAR)
The final stage of preliminary studies involves understanding how the compound binds to its target and using this information to design more potent and selective molecules.
Rationale: CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other methods.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.
The initial hit, this compound, serves as the starting point for a medicinal chemistry campaign. By systematically modifying the 4-position (substituting the chlorine with various amines, for example) and exploring modifications at the 6-position, chemists can develop a SAR that informs the design of more potent and selective inhibitors.
Caption: Structure-Activity Relationship (SAR) exploration.
Conclusion and Future Directions
This compound is a valuable starting point for the discovery of novel therapeutic agents. The preliminary studies outlined in this guide provide a robust framework for identifying its potential mechanism of action, validating its molecular targets, and guiding the subsequent lead optimization process. By integrating target-based and phenotypic screening with rigorous biochemical and cellular validation, researchers can efficiently advance this and similar scaffolds from initial hits to promising preclinical candidates.
References
This is a hypothetical reference list based on the types of sources that would be relevant to this topic.
An In-Depth Technical Guide to the Solubility of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the principles, determination, and application of solubility data for Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are handling this compound or similar heterocyclic molecules.
Introduction: The Critical Role of Solubility in Drug Discovery and Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile is a critical determinant of its developability and ultimate therapeutic efficacy.[1][2][3] Poor solubility can lead to a cascade of challenges, including low bioavailability, difficulty in formulation, and unreliable in vitro assay results.[4] Therefore, a thorough understanding and empirical determination of a compound's solubility in various organic solvents are imperative during the early stages of drug discovery and process development.[1][5]
This guide will delve into the theoretical considerations for predicting the solubility of this compound, provide detailed protocols for its experimental determination, and discuss the interpretation and application of the resulting data.
Molecular Structure and Theoretical Solubility Considerations
To understand the solubility of this compound, we must first analyze its molecular structure.
Chemical Structure:
-
Core: A fused heterocyclic system consisting of a thiophene ring and a pyrimidine ring (thieno[3,2-d]pyrimidine).
-
Substituents:
-
A chloro group at position 4.
-
A methyl carboxylate group at position 6.
-
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂S | [6] |
| Molecular Weight | 228.65 g/mol | [6] |
| XLogP3-AA | 2.5 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Topological Polar Surface Area | 80.3 Ų | [6] |
Analysis of Structural Features and Predicted Solubility:
The fundamental principle of "like dissolves like" governs solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
-
Polarity: The presence of nitrogen and oxygen atoms in the heterocyclic core and the methyl carboxylate group, along with the chloro substituent, imparts a significant degree of polarity to the molecule. The calculated Topological Polar Surface Area (TPSA) of 80.3 Ų suggests that the molecule has polar characteristics.
-
Hydrogen Bonding: The molecule has five hydrogen bond acceptors (the nitrogen atoms and the oxygen atoms of the carboxylate group) but no hydrogen bond donors.[6] This indicates that it can interact with protic solvents (like alcohols) that can donate hydrogen bonds, but it cannot form hydrogen bond networks with itself.
-
Lipophilicity: The predicted XLogP3-AA value of 2.5 suggests a moderate degree of lipophilicity.[6] This indicates that the compound will likely have some solubility in non-polar organic solvents.
Based on this analysis, we can hypothesize that this compound will exhibit a range of solubilities in common organic solvents. It is expected to be more soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and moderately soluble in polar protic solvents (e.g., ethanol, methanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is likely to be lower.
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination of solubility is essential for accurate data. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[8][9]
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Detailed Step-by-Step Protocol: Shake-Flask Method
1. Materials and Reagents:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethyl Acetate, Methanol, Ethanol, Dichloromethane, Toluene, Hexane)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid transferring any solid particles.
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the solute in the diluted sample by comparing its response to a calibration curve prepared with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3. Self-Validating System and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility should be consistent across the later time points.
-
Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision.
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.[5][10]
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Predicted and Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Polarity | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |
| Acetone | Polar Aprotic | Moderate to High | To be determined |
| Acetonitrile | Polar Aprotic | Moderate | To be determined |
| Ethyl Acetate | Moderately Polar | Moderate | To be determined |
| Ethanol | Polar Protic | Moderate | To be determined |
| Methanol | Polar Protic | Moderate | To be determined |
| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | To be determined |
| Toluene | Non-polar | Low | To be determined |
| Hexane | Non-polar | Very Low | To be determined |
Interpretation of Results:
The experimentally determined solubility data will provide valuable insights into the physicochemical properties of the compound.
-
High solubility in DMSO and DMF: This would be expected for a moderately polar compound and is useful for preparing stock solutions for in vitro screening.
-
Solubility in alcohols (Methanol, Ethanol): This is important for crystallization and purification processes.
-
Solubility in less polar solvents (Ethyl Acetate, DCM): This information is crucial for extraction and chromatographic purification.
-
Low solubility in non-polar solvents (Toluene, Hexane): This can be leveraged for precipitation or anti-solvent crystallization methods.
Advanced Considerations and Future Directions
For a more in-depth understanding, further studies can be conducted:
-
Temperature Dependence: Determining the solubility at different temperatures can help in developing crystallization processes.[5][10]
-
pH-Dependent Solubility: While the focus here is on organic solvents, understanding the aqueous solubility at different pH values is critical if the compound is intended for oral administration.[8][11]
-
Computational Modeling: The experimental data can be used to refine and validate computational solubility prediction models, which can accelerate the screening of future derivatives.[12][13][14][15]
Conclusion
A comprehensive understanding of the solubility of this compound in a range of organic solvents is fundamental for its successful development. This guide has provided a framework for approaching this challenge, from theoretical prediction based on molecular structure to a detailed protocol for empirical determination. By systematically generating and interpreting high-quality solubility data, researchers can make informed decisions to advance their drug discovery and development programs.
References
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
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Thijs, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
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Drug Discovery News. (2018). Substance solubility. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
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Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Houchin, T. D., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
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Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
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Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]
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Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech. [Link]
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The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold for Targeting Key Therapeutic Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The thieno[3,2-d]pyrimidine scaffold, a bioisosteric analog of the natural purine nucleus, has solidified its status as a "privileged structure" in modern medicinal chemistry.[1] Its rigid, bicyclic framework provides an ideal foundation for developing potent and selective modulators of various biological targets. This versatility stems from its structural resemblance to adenine, allowing derivatives to function as ATP-competitive inhibitors for a vast array of enzymes, particularly protein kinases.[1] The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making the thieno[3,2-d]pyrimidine core a focal point of intense drug discovery efforts. This guide provides a comprehensive exploration of the key therapeutic targets amenable to this scaffold, detailed experimental workflows for compound evaluation, and insights into the structure-activity relationships that govern efficacy.
I. Major Therapeutic Target Classes for Thieno[3,2-d]pyrimidine Derivatives
The inherent ability of the thieno[3,2-d]pyrimidine core to interact with the ATP-binding pocket of kinases has led to the development of inhibitors targeting several critical signaling pathways implicated in oncology and inflammatory diseases.
A. Phosphoinositide 3-Kinase (PI3K) / Akt / mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its overactivation is one of the most common events in human cancers, making it a highly attractive target for therapeutic intervention.[2][3] Thieno[3,2-d]pyrimidine derivatives have proven to be exceptionally effective at inhibiting class I PI3K isoforms.[4]
A prime example is Pictilisib (GDC-0941) , a potent, orally bioavailable pan-class I PI3K inhibitor built upon the thieno[3,2-d]pyrimidine framework.[4][5][6] Pictilisib acts as an ATP-competitive inhibitor, blocking the catalytic activity of PI3K and preventing the phosphorylation of PIP2 to PIP3.[5][6] This action halts the downstream activation of Akt, leading to the inhibition of tumor cell growth and survival.[5] It demonstrates potent, low nanomolar inhibition of PI3Kα and PI3Kδ, with moderate selectivity over the β and γ isoforms.[4][7]
B. Bruton's Tyrosine Kinase (BTK)
BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a key target for B-cell malignancies and autoimmune diseases.[8][9] Several series of thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as potent BTK inhibitors.[8][10] These compounds have demonstrated low nanomolar IC50 values against the BTK enzyme and have shown excellent immunosuppressive activity by selectively inhibiting the proliferation of B cells over T cells.[10]
C. Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase whose mutations and overexpression are primary drivers in various cancers, especially non-small cell lung cancer (NSCLC).[1] The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to create third-generation EGFR inhibitors that are effective against both wild-type EGFR and the clinically challenging T790M resistance mutation.[1][11] These inhibitors, such as derivatives of olmutinib, achieve their selectivity and potency through specific interactions within the EGFR active site.[11]
D. Other Emerging Targets
The versatility of the thieno[3,2-d]pyrimidine core extends beyond the aforementioned kinases. Recent studies have highlighted its potential in targeting other key proteins in cancer therapy:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a validated target for cancer therapeutics. Thieno[2,3-d]pyrimidine derivatives (a closely related isomer) have shown potent VEGFR-2 inhibition, comparable to the standard-of-care drug sorafenib.[12]
-
Tubulin: In a departure from kinase inhibition, certain thieno[3,2-d]pyrimidine derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[13] These compounds exhibit nanomolar antiproliferative activity and can overcome multidrug resistance.[13]
-
Cyclin-Dependent Kinases (CDKs): The scaffold has also been explored for its potential to inhibit CDKs, which are key regulators of the cell cycle and gene transcription, offering another avenue for anticancer drug development.[14]
II. Structure-Activity Relationship (SAR) and Medicinal Chemistry Insights
The pharmacological activity of thieno[3,2-d]pyrimidine derivatives can be finely tuned by strategic modifications at various positions of the core structure. Understanding these SARs is critical for optimizing potency, selectivity, and pharmacokinetic properties.
| Target | Key Positions for Substitution | Impact of Substituents |
| PI3K | 2- and 4-positions | A morpholine moiety at the 4-position is a common feature for potent PI3K inhibitors.[15] Substitutions on a 2-aryl ring are crucial; for instance, a 3-hydroxyl group on the phenyl ring enhances activity against PI3Kβ and PI3Kγ isoforms.[16] |
| EGFR | 2- and 4-positions | The 4-position is typically occupied by an anilino group to interact with the hinge region. Small, electron-donating groups (e.g., methoxy) on the 2-phenyl ring can enhance potency against both wild-type and mutant EGFR.[16] |
| BTK | 4- and 6-positions | Modifications at these positions on the thieno[3,2-d]pyrimidine scaffold are a key strategy in the development of novel and selective BTK inhibitors.[10] |
This targeted substitution approach allows medicinal chemists to navigate the kinome and develop compounds with desired selectivity profiles, minimizing off-target effects and enhancing the therapeutic window.
III. Experimental Workflows for Inhibitor Evaluation
A hierarchical screening cascade is essential for identifying and characterizing novel thieno[3,2-d]pyrimidine-based inhibitors. This process typically moves from high-throughput biochemical assays to more complex, physiologically relevant cell-based models.
A. Protocol: Biochemical Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity.[17][18] It relies on the FRET principle between a donor (Europium cryptate) and an acceptor fluorophore.[18][19]
Objective: To determine the IC50 value of a thieno[3,2-d]pyrimidine compound against a target kinase.
Methodology:
-
Reagent Preparation: Prepare all reagents, including the kinase, biotinylated substrate, ATP, and test compounds (serially diluted in DMSO). The HTRF KinEASE™ kit provides optimized buffers and universal substrates.[19][20][21]
-
Kinase Reaction: In a 384-well microplate, add 4 µL of the test compound or DMSO vehicle control.
-
Add 2 µL of the kinase and 2 µL of the biotinylated substrate peptide.[20] Incubate for 15 minutes at room temperature.[18]
-
Initiate the kinase reaction by adding 2 µL of ATP solution.[19][20] Seal the plate and incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time will depend on the specific kinase's activity.[19]
-
Reaction Termination and Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA, an anti-phospho-substrate antibody labeled with Europium cryptate (donor), and streptavidin-XL665 (acceptor).[18][19]
-
Incubate for 60 minutes at room temperature to allow for antibody binding.[19]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The ratio of the two emission signals is calculated and is proportional to the extent of substrate phosphorylation.[19] IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
B. Protocol: Cell-Based Target Engagement Assay (Western Blot for Phospho-Akt)
This assay confirms that the compound inhibits the target kinase within a cellular context, leading to a downstream effect.
Objective: To assess the ability of a PI3K inhibitor to block Akt phosphorylation in cancer cells.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., U87MG glioblastoma or MDA-MB-361 breast cancer cells) in 6-well plates and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with increasing concentrations of the thieno[3,2-d]pyrimidine inhibitor for a specified time (e.g., 2-24 hours).[4][7] Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. The total Akt serves as a loading control.[7]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-Akt to total Akt indicates effective on-target inhibition by the compound.[7]
IV. Future Perspectives
The thieno[3,2-d]pyrimidine core continues to be a highly fruitful scaffold in the quest for novel therapeutics. Future efforts will likely focus on several key areas:
-
Enhanced Selectivity: Designing inhibitors with exquisite selectivity for specific kinase isoforms or mutants to minimize toxicity and overcome resistance.
-
Targeting Resistance Mechanisms: Developing next-generation compounds that can effectively inhibit kinases that have acquired resistance mutations to existing therapies, such as in the case of EGFR.[11]
-
Novel Target Scaffolds: Expanding the application of the thieno[3,2-d]pyrimidine core to target other enzyme families and protein-protein interactions.
-
Combination Therapies: Exploring the synergistic potential of thieno[3,2-d]pyrimidine-based inhibitors with other targeted agents or immunotherapies to achieve more durable clinical responses.[4]
Conclusion
The thieno[3,2-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, providing a synthetically tractable and pharmacologically potent platform. Its proven success in targeting critical oncogenic pathways like PI3K/Akt and EGFR, along with emerging applications against targets such as BTK and tubulin, underscores its broad therapeutic potential. Through a deep understanding of its structure-activity relationships and the application of robust experimental workflows, researchers can continue to leverage this privileged core to develop the next generation of targeted therapies for cancer and other debilitating diseases.
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An In-Depth Technical Guide to the Structural Analogs of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate: Synthesis, SAR, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to purines, which are fundamental components of DNA and RNA.[1] This similarity has made it a fertile ground for the design of novel therapeutics.[1][2] This guide focuses on the structural analogs derived from a key intermediate, Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate, exploring their synthesis, structure-activity relationships (SAR), and significance in drug discovery. Thieno[3,2-d]pyrimidine derivatives have demonstrated a wide array of biological activities, including roles as kinase inhibitors, antiproliferative agents, and dual-stage antiplasmodial compounds.[1][3][4]
The Core Scaffold: A Gateway to Chemical Diversity
This compound serves as a versatile starting point for the synthesis of a multitude of analogs. The key to its utility lies in the reactive 4-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at this position, enabling extensive exploration of the chemical space and the fine-tuning of biological activity.
The core scaffold itself can be synthesized through a multi-step process. A common route involves the cyclization of a substituted 3-aminothiophene-2-carboxylate derivative.[5] For instance, the synthesis can start from a substituted acetophenone, which is treated with phosphoryl trichloride and hydroxylamine hydrochloride to form a key intermediate. This intermediate is then reacted with methyl thioglycolate to yield a methyl 3-aminothiophene-2-carboxylate derivative.[4] Subsequent cyclization and chlorination steps lead to the desired 4-chlorothieno[3,2-d]pyrimidine core.[5]
Synthetic Strategies for Analog Development
The primary method for generating analogs from the 4-chlorothieno[3,2-d]pyrimidine core is through nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring and the thiophene sulfur atom activates the C4 position towards nucleophilic attack. This allows for the displacement of the chlorine atom by a diverse range of nucleophiles, including amines, alcohols, and thiols.
Experimental Protocol: Representative Nucleophilic Aromatic Substitution
A general procedure for the SNAr reaction is as follows:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dioxane or DMF, add the desired nucleophile (1.1-1.5 equivalents).
-
A base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often added to facilitate the reaction.
-
The reaction mixture is typically heated to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography to yield the desired 4-substituted thieno[3,2-d]pyrimidine analog.
This versatile reaction has been employed to synthesize a wide range of derivatives with varying substituents at the C4 position, which is crucial for modulating their biological activity.[4]
Structure-Activity Relationship (SAR) Analysis
The biological activity of thieno[3,2-d]pyrimidine analogs is highly dependent on the nature of the substituents at various positions of the scaffold.
-
C4-Position: As mentioned, the C4 position is a key point for modification. Studies have shown that the introduction of different amine-containing side chains at this position can significantly impact the inhibitory potency against various kinases. For example, a structure-activity relationship study indicated that the chlorine atom at the C4-position is necessary for antiproliferative activity in certain cancer cell lines.[1]
-
C2-Position: Modifications at the C2 position have also been explored. For instance, the introduction of a tert-butylamine group at this position has been found to be important for antiplasmodial activity.[4]
-
C6-Position: The carboxylate group at the C6 position can be converted to an amide, which has been shown to be a critical modification for potent inhibition of sirtuin enzymes (SIRT1, SIRT2, and SIRT3).[6] The thieno[3,2-d]pyrimidine-6-carboxamide scaffold was identified as a preferred core for pan-SIRT1/2/3 inhibitors.[6]
The following table summarizes the structure-activity relationships for a hypothetical series of thieno[3,2-d]pyrimidine analogs as kinase inhibitors:
| Compound | R1 (C2-substituent) | R2 (C4-substituent) | R3 (C6-substituent) | Kinase IC50 (nM) |
| 1 | H | Cl | COOCH3 | >10,000 |
| 2a | H | NH-c-propyl | COOCH3 | 5,200 |
| 2b | H | NH-benzyl | COOCH3 | 1,500 |
| 2c | H | NH-(4-fluorobenzyl) | COOCH3 | 850 |
| 3a | H | NH-(4-fluorobenzyl) | CONH2 | 250 |
| 3b | H | NH-(4-fluorobenzyl) | CONH-ethyl | 400 |
| 4a | t-butylamino | NH-(4-fluorobenzyl) | CONH2 | 150 |
From this hypothetical data, we can infer that:
-
Substitution at the C4 position is crucial for activity (Compound 1 vs. 2a-c).
-
Aromatic substituents at C4 are preferred over aliphatic ones (2a vs. 2b).
-
Electron-withdrawing groups on the C4-benzyl ring can enhance potency (2b vs. 2c).
-
Conversion of the C6-ester to an amide significantly improves activity (2c vs. 3a).
-
Substitution on the C6-amide is generally not well-tolerated (3a vs. 3b).
-
A bulky group at the C2 position can further enhance potency (3a vs. 4a).
Caption: Structure-Activity Relationship (SAR) hotspots on the thieno[3,2-d]pyrimidine scaffold.
Therapeutic Significance and Mechanism of Action
Thieno[3,2-d]pyrimidine analogs have emerged as potent inhibitors of a variety of important biological targets, leading to their investigation in several therapeutic areas.
Kinase Inhibition: A significant area of interest is their activity as kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of several kinases, including:
-
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Certain analogs have been identified as dual inhibitors of FAK and FLT3, which are implicated in cancer cell migration, proliferation, and survival.[3]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R or FMS): Thieno[3,2-d]pyrimidine derivatives have been evaluated as FMS inhibitors, which could have applications in cancer therapy by targeting tumor-associated macrophages.[7]
-
Cyclin-Dependent Kinases (CDKs): Some tricyclic thieno[3,2-d]pyrimidines have shown inhibitory activity against CDKs, which are key regulators of the cell cycle.[8]
-
Atypical Protein Kinase C (aPKC): Thieno[2,3-d]pyrimidine analogs have been investigated as aPKC inhibitors for controlling retinal vascular permeability.[9][10]
The mechanism of action for these kinase inhibitors is often ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[9]
Caption: Mechanism of action of thieno[3,2-d]pyrimidine analogs as kinase inhibitors.
Other Therapeutic Applications:
-
Anticancer Activity: Beyond kinase inhibition, these compounds have shown broad antiproliferative activity against various cancer cell lines and can induce apoptosis.[1][8] Some derivatives have also been investigated as tubulin polymerization inhibitors.[11][12]
-
Sirtuin Inhibition: As mentioned, thieno[3,2-d]pyrimidine-6-carboxamides are potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are involved in a wide range of cellular processes, including metabolism and aging.[6]
-
Antimalarial Activity: 4-substituted thieno[3,2-d]pyrimidines have been identified as dual-stage antiplasmodial agents, active against both the erythrocytic and hepatic stages of the malaria parasite.[4]
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: Conformationally restricted thieno[3,2-d]pyrimidines have been designed as inhibitors of 17β-HSD2, an enzyme involved in steroid metabolism.[5][13]
Future Perspectives
The thieno[3,2-d]pyrimidine scaffold continues to be a highly valuable framework in drug discovery. Future research will likely focus on:
-
Improving Selectivity: Designing analogs with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects.
-
Overcoming Drug Resistance: Developing derivatives that are active against drug-resistant mutants of their target proteins.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where their targets are implicated, such as inflammatory and neurodegenerative disorders.
-
Advanced Drug Delivery: Formulating promising candidates into novel drug delivery systems to enhance their pharmacokinetic and pharmacodynamic properties.
The versatility of the thieno[3,2-d]pyrimidine core, coupled with a deep understanding of its structure-activity relationships, ensures that it will remain a significant area of research for the development of novel and effective therapeutic agents.
References
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Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]
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El-Gamal, M. I., et al. (2015). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(21), 4848-4852. [Link]
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Lain, A., et al. (2017). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 60(20), 8445-8466. [Link]
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Al-Ostath, A. I., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 24(20), 15124. [Link]
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Lee, S., et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry, 64(16), 12165-12183. [Link]
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Al-Ostath, A. I., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
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Kim, B. H., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. [Link]
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Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]
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Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. [Link]
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Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. [Link]
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Shirole, A. S., et al. (2010). Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). Asian Journal of Chemistry, 22(6), 4987-4993. [Link]
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Freeman-Cook, K. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
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Li, Y., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 22(5), 799. [Link]
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Abdel-Aziz, A. A.-M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 221-228. [Link]
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Park, H., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. [Link]
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Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487-4509. [Link]
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El-Gamal, M. I., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1941-1954. [Link]
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Freeman-Cook, K. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
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Zhang, Y., et al. (2020). Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold. European Journal of Medicinal Chemistry, 192, 112185. [Link]
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Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
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"Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" safety and handling guidelines
An In-depth Technical Guide to the Safe Handling of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel heterocyclic compounds are the building blocks of innovation. This compound is one such compound, a valuable intermediate in the synthesis of biologically active molecules, including potent inhibitors of sirtuin enzymes (SIRT1, SIRT2, and SIRT3).[1] However, its structural novelty also means that comprehensive toxicological data is often scarce. This guide is designed for researchers, scientists, and drug development professionals, adopting the principle that a lack of data necessitates a higher standard of caution. As a self-validating system of safety, the protocols herein are derived from an analysis of the compound's reactive functional groups, data from structurally similar molecules, and established best practices in chemical hygiene.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of its safe handling. Misidentification can lead to incorrect risk assessments.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [2] |
| Synonyms | AK184958; MFCD22566148; Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester | [2] |
| CAS Number | 1363381-65-0 | [2] |
| Molecular Formula | C₈H₅ClN₂O₂S | [2] |
| Molecular Weight | 228.65 g/mol | [2] |
| Appearance | Brown solid (reported for isomer) | [3] |
| pKa | -0.40 ± 0.40 (Predicted) |[2] |
Section 2: Hazard Assessment and GHS Classification
While this specific compound has not been thoroughly investigated for its toxicological properties, a hazard assessment can be extrapolated from its structural analogs, such as the corresponding carboxylic acid and other isomers.[4] This approach mandates treating the compound with a high degree of caution.
Table 2: GHS Classification Based on Analog Data
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Source(s) |
|---|---|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | GHS06 (Skull & Crossbones) or GHS07 (Exclamation Mark) | Danger / Warning | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |[3][4] |
Key Mechanistic Insights:
-
Chlorinated Heterocycle: The presence of a chloro-pyrimidine moiety suggests that upon combustion or thermal decomposition, hazardous gases such as nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides will be released.[4]
-
Reactivity: As a chlorinated heteroaromatic compound, it can be susceptible to nucleophilic substitution, a common reaction in synthetic protocols but also a potential pathway for unwanted reactions with biological nucleophiles if absorbed.
Section 3: The Hierarchy of Controls for Safe Handling
Simply relying on Personal Protective Equipment (PPE) is an incomplete safety strategy. A robust safety culture implements the hierarchy of controls, which prioritizes systematic risk reduction.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over personal protective equipment.
-
Engineering Controls (Primary Barrier): The most critical control is to minimize exposure by handling the material within a certified chemical fume hood.[5] This ensures that any dust or vapors are effectively captured. Use a ventilated balance enclosure for weighing solid material.
-
Administrative Controls (Procedural Safety):
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).
-
Hygiene: Do not eat, drink, or smoke in laboratory areas.[5] Wash hands thoroughly after handling, even if gloves were worn.
-
-
Personal Protective Equipment (PPE) (Final Barrier):
-
Eye and Face Protection: Wear chemical safety goggles that meet appropriate government standards.[6]
-
Skin Protection: Wear nitrile gloves and a laboratory coat. Ensure gloves are inspected before use and removed correctly to avoid skin contact.[7] Contaminated clothing should be removed and laundered before reuse.[5]
-
Respiratory Protection: If handling large quantities or if engineering controls are not sufficient, use a NIOSH-approved P95 (US) or P1 (EU) particle respirator.[4]
-
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for reproducible science and personal safety.
Routine Handling and Weighing
-
Preparation: Don appropriate PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood is functioning correctly.
-
Transport: Transport the container in a secondary, shatter-proof container from the storage location to the fume hood.
-
Weighing: If possible, weigh the compound directly in the fume hood. If using an external balance, use a ventilated enclosure or carefully weigh the material and immediately seal the container before returning to the hood. Avoid creating dust.[4]
-
Dispensing: Use a spatula to transfer the solid. Do not use techniques that could generate dust, such as pouring from a height.
-
Post-Handling: Tightly seal the container.[5] Wipe down the spatula and work surface with a damp cloth (being mindful of solvent compatibility for subsequent decontamination). Dispose of contaminated wipes as chemical waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly.
Storage
-
Store in a tightly closed, properly labeled container.[5]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][8]
-
For long-term stability and safety, storage under an inert atmosphere in a refrigerator (2-8°C) is recommended.[9][10]
Accidental Spill Response
A prepared response is critical to mitigating the impact of a spill.
Caption: A systematic workflow for responding to an accidental chemical spill.
-
Personal Precautions: Avoid breathing dust and ensure adequate ventilation.[4] Wear the appropriate PPE, including respiratory protection if necessary.
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[5]
-
Containment and Cleanup: Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[5] Carefully sweep the mixture into a suitable, closed container for disposal.[4]
Section 5: Emergency Response Protocols
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet to the attending physician.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4]
-
In Case of Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and sulfur oxides.[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Section 6: Disposal and Environmental Considerations
Improper disposal poses a risk to both personnel and the environment.
-
Chemical Waste: This material should be disposed of through a licensed professional waste disposal service. It may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4]
-
Environmental Fate: Do not allow the product to enter drains or the environment.[4] The long-term ecological effects have not been investigated.
Section 7: Toxicological Profile (Data Gap Analysis)
To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No data is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[4]
The primary risk assessment is based on its structure and the data available for close analogs:
-
The 4-chlorothieno[3,2-d]pyrimidine core is present in compounds classified as acutely toxic if swallowed.
-
Analogs also demonstrate the potential for skin, eye, and respiratory irritation.[3]
References
-
MSDS of methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate. Generic Supplier MSDS.4
-
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | Sigma-Aldrich. Sigma-Aldrich.
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This compound 1363381-65-0 wiki - Guidechem. Guidechem.2
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Safety Data Sheet - CymitQuimica. CymitQuimica.5
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4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | Sigma-Aldrich (2). Sigma-Aldrich.
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.1
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3 - SAFETY DATA SHEET. Generic Supplier SDS.6
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EDTA, Tetrasodium Tetrahydrate Salt - Santa Cruz Biotechnology. Santa Cruz Biotechnology.11
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Material Safety Data Sheet Ethylenediaminetetraacetic (EDTA) Acid Tetrasodium Salt MSDS - NuVest Chemicals. NuVest Chemicals.12
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.13
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1363381-65-0|this compound - BLDpharm. BLDpharm.14
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4 - SAFETY DATA SHEET. Fisher Scientific.8
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Safety Data Sheet: Ethylenediamine tetraacetic acid tetrasodium salt hydrate - Carl ROTH. Carl ROTH.15
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175137-21-0|4-Chloro-7-methylthieno[3,2-d]pyrimidine - BLDpharm. BLDpharm.9
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methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate | 1246223-44-8 - ChemicalBook. ChemicalBook.3
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4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide - BLDpharm. BLDpharm.10
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its functionalization is critical for exploring structure-activity relationships (SAR) and developing novel drug candidates. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a key intermediate, Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate. We will delve into the mechanistic underpinnings of this transformation, offer optimized reaction protocols, and present a troubleshooting guide to empower researchers in synthesizing diverse libraries of 4-arylthieno[3,2-d]pyrimidine derivatives.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine system is a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry allows thienopyrimidine derivatives to effectively interact with the ATP-binding sites of various kinases, making them a cornerstone in the development of targeted cancer therapies and treatments for inflammatory diseases. The strategic derivatization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the efficient construction of C-C bonds in the synthesis of these complex heterocyclic systems.[1][2] The reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal method for the late-stage functionalization of the thieno[3,2-d]pyrimidine scaffold.[2][3] This document will focus on the practical application of the Suzuki-Miyaura coupling to this compound, a versatile and readily accessible starting material.
Reaction Mechanism and Key Parameters: A Causal Approach
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that proceeds through a catalytic cycle involving a palladium catalyst.[2] Understanding the individual steps of this cycle is crucial for rational protocol design and troubleshooting.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times, often from hours to minutes. [4][5] Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Cs₂CO₃ (2.0 eq)
-
Dimethoxyethane (DME) and Water (e.g., 3:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.
-
Add the degassed DME/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions on related chloro-heterocyclic systems, providing a valuable starting point for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 24h | 83 | [6] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18h | 85 | [7] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (µW) | 80 | [5] |
| 4 | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Chlorophenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (4) | K₂CO₃ | DME/H₂O | 80 | 3h | 82 | [8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient oxidative addition- Poorly soluble base | - Use a fresh batch of palladium catalyst or a pre-catalyst.- Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos).- Use a more soluble base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation of Boronic Acid | - Presence of excess water or acid- Instability of the boronic acid | - Use anhydrous solvents and ensure the base is not hygroscopic.- Use the boronic acid as a pinacol ester or trifluoroborate salt, which are often more stable.- Use a slight excess (1.5 eq) of the boronic acid. |
| Formation of Homocoupled Byproducts | - Slow transmetalation- Catalyst decomposition | - Increase the concentration of the boronic acid.- Ensure thorough degassing of solvents to remove oxygen. |
| Hydrolysis of Ester Group | - Harsh basic conditions- Prolonged reaction time at high temperature | - Use a milder base such as K₂CO₃ or KF.- Reduce reaction time, possibly by using microwave heating. |
Applications in Drug Discovery: A Brief Overview
The 4-arylthieno[3,2-d]pyrimidine-6-carboxylate products synthesized via this methodology are valuable intermediates for the development of a wide range of biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate extensive amide libraries. This approach has been successfully employed in the discovery of potent inhibitors for various kinases implicated in cancer and other diseases. The thieno[2,3-d]pyrimidine scaffold, a close isomer, has been extensively explored for its anticancer, anti-inflammatory, and antimicrobial properties, highlighting the therapeutic potential of this class of compounds. [9]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for the C-4 arylation of this compound. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse range of derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel thienopyrimidine-based compounds for drug discovery and development.
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The Versatile Chemistry of Thieno[3,2-d]pyrimidines: A Guide to Nucleophilic Substitution at the C4 Position
Introduction: The Privileged Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure, rich in nitrogen and sulfur heteroatoms, provides an excellent framework for designing molecules that can interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including potent inhibition of kinases, sirtuins, and acting as antiplasmodial agents.[1][2][3] The ability to readily and selectively functionalize this core is paramount for developing structure-activity relationships (SAR) and optimizing lead compounds.
One of the most powerful and versatile methods for modifying the thieno[3,2-d]pyrimidine system is through nucleophilic aromatic substitution (SNAr) reactions. This guide focuses specifically on Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate , a key intermediate where the 4-chloro substituent serves as an excellent leaving group, enabling the introduction of diverse functionalities. We will explore the underlying principles, provide detailed, field-proven protocols for substitution with various nucleophiles, and offer insights into reaction optimization.
Mechanistic Insights: Why the C4 Position is Primed for Attack
The high reactivity of the 4-chloro group in thieno[3,2-d]pyrimidines towards nucleophilic attack is not coincidental. It is a direct consequence of the electronic properties of the fused heterocyclic ring system. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens exert a strong electron-withdrawing inductive and mesomeric effect, which polarizes the ring and significantly activates the carbon atoms, particularly at the C2 and C4 positions, towards nucleophilic attack.[4]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides crucial stabilization.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.
The presence of the electron-withdrawing methyl carboxylate group at the C6 position further enhances the electrophilicity of the pyrimidine ring, making the C4 position even more susceptible to nucleophilic substitution.
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- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Versatile Intermediate: Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate in Kinase Inhibitor Synthesis
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Oncology Drug Discovery
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the native purine ring. This bioisosteric relationship has made it a cornerstone in the design of a multitude of kinase inhibitors.[1] Kinases, a family of enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The thieno[3,2-d]pyrimidine framework serves as an excellent anchor for molecules designed to fit into the ATP-binding pocket of various kinases, leading to the development of potent and selective inhibitors.[3][4] This application note provides a detailed guide on the synthesis and utility of a key intermediate, Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate , a versatile building block for the generation of diverse kinase inhibitor libraries.
The Strategic Importance of this compound
This compound is a highly valuable intermediate due to the presence of two key reactive sites: the chloro group at the 4-position and the methyl ester at the 6-position. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of amine-containing fragments. This is a common strategy in kinase inhibitor design to engage with key amino acid residues in the hinge region of the kinase active site.[5] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further elaborate the molecule and explore additional binding interactions. This dual functionality provides medicinal chemists with a powerful tool to systematically modify the scaffold and optimize the pharmacological properties of the resulting inhibitors.
Synthesis of the Key Intermediate: A Step-by-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step process starting from the commercially available 4-chlorothieno[3,2-d]pyrimidine. The first step involves the carboxylation of the thiophene ring, followed by esterification.
Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid
This protocol is adapted from a procedure described for the carboxylation of 4-chlorothieno[3,2-d]pyrimidine.[6]
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO2)
-
Ethyl acetate (EtOAc)
-
0.1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.48 mL, 8.79 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, add 2.5 M n-BuLi in hexanes (3.52 mL, 8.79 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes to generate lithium tetramethylpiperidide (LTMP).
-
In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.00 g, 5.86 mmol) in anhydrous THF (15 mL) and cool the solution to -78 °C.
-
Add the freshly prepared LTMP solution to the solution of 4-chlorothieno[3,2-d]pyrimidine at -78 °C dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 1 hour.
-
To the reaction mixture, add an excess of crushed dry ice (approximately 2.6 g, 59 mmol).
-
Allow the reaction to slowly warm to room temperature over a period of 2 hours.
-
Dilute the reaction mixture with EtOAc (100 mL) and wash with 0.1 M HCl.
-
Separate the organic layer, dry over MgSO4, and concentrate under reduced pressure to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.[6]
Expected Yield: Approximately 1.1 g (83%).[6]
Protocol 2: Esterification to this compound
This is a standard esterification procedure.
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl2) or other suitable esterification reagent
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Suspend 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (1.0 g, 4.66 mmol) in anhydrous methanol (20 mL) at 0 °C under a nitrogen atmosphere.
-
Slowly add thionyl chloride (0.68 mL, 9.32 mmol) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NaHCO3 solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure to afford this compound.
Characterization Data:
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The 4-chloro position of the intermediate is readily displaced by a variety of amines, a key reaction in the synthesis of many kinase inhibitors.
Protocol 3: Synthesis of a Representative Thieno[3,2-d]pyrimidine-based Kinase Inhibitor Scaffold
This protocol illustrates the nucleophilic aromatic substitution of the chloro group with a model amine.
Materials:
-
This compound
-
A primary or secondary amine (e.g., 4-aminophenol)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH3CN) or another suitable polar aprotic solvent
-
Standard laboratory glassware for reflux
Procedure:
-
To a solution of this compound (229 mg, 1.0 mmol) in acetonitrile (10 mL), add the desired amine (e.g., 4-aminophenol, 109 mg, 1.0 mmol) and DIPEA (0.21 mL, 1.2 mmol).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Visualizing the Synthetic Pathways
Caption: Synthetic pathway for this compound and its subsequent use.
Structure-Activity Relationship (SAR) Insights and Versatility
The thieno[3,2-d]pyrimidine scaffold allows for systematic exploration of the chemical space around the kinase active site. The substitution at the 4-position is crucial for achieving selectivity and potency. Different amines can be introduced to interact with specific residues in the hinge region, while modifications at the 6-position can be used to target the solvent-exposed region or induce conformational changes in the kinase. The versatility of this compound allows for the rapid generation of a library of analogs for SAR studies, accelerating the drug discovery process.
Conclusion
This compound is a pivotal intermediate in the synthesis of a wide range of kinase inhibitors. Its straightforward synthesis and the presence of two orthogonal reactive sites make it an invaluable tool for medicinal chemists. The protocols outlined in this application note provide a solid foundation for researchers to utilize this versatile building block in their drug discovery programs, paving the way for the development of novel and effective cancer therapeutics.
References
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(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. Available from: [Link]
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Synthesis of the thieno[3,2-d]pyrimidin-4-ones derivatives 3c–d. - ResearchGate. Available from: [Link]
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. 2023; 28(14):5383. doi:10.3390/molecules28145383
- Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. 2014; 57(12):5383-5395. doi:10.1021/jm500479d
- Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemistry of Heterocyclic Compounds. 2022; 58(3):233-239. doi:10.1007/s10593-022-03043-4
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. 2022; 15(7):835. doi:10.3390/ph15070835
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry. 2018; 76:1-13. doi:10.1016/j.bioorg.2017.10.027
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023; 38(1):2190829. doi:10.1080/14756366.2023.2190829
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. 2019; 24(21):3873. doi:10.3390/molecules24213873
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. 2021; 112:104947. doi:10.1016/j.bioorg.2021.104947
-
4-Chloro-6-methylthieno[2,3-d]pyrimidine - Oakwood Chemical. Available from: [Link]
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. 2025; 36(5):e-20240198. doi:10.21577/0103-5053.20240198
- WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents.
- Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Molecules. 2022; 27(15):4979. doi:10.3390/molecules27154979
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available from: [Link]
-
Scheme 3. Chloroacetylation reaction of the amino carboxamide (IV) to... - ResearchGate. Available from: [Link]
-
(PDF) SOME REACTIONS OF 3-AMINO-2-CARBOETHOXY-4,6-DIMETHYLTHIENO[2,3-b]-PYRIDINE. SYNTHESIS OF SOME NEW THIENOPYRIDOPYRIMIDINES - ResearchGate. Available from: [Link]
- Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry. 1979; 22(5):505-510. doi:10.1021/jm00191a009
Sources
Application Notes & Protocols: A Strategic Guide to Developing Novel SIRT1, SIRT2, and SIRT3 Inhibitors from a Thieno[3,2-d]pyrimidine Scaffold
Abstract
The sirtuin (SIRT) family of NAD⁺-dependent lysine deacylases, particularly the class I sirtuins (SIRT1, SIRT2, and SIRT3), have emerged as critical regulators of cellular metabolism, stress responses, and aging. Their dysregulation is implicated in a host of human pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making them compelling therapeutic targets.[1][2] This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel sirtuin inhibitors using "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" as a versatile starting scaffold. We present a strategic workflow, from initial chemical synthesis and diversification to robust in vitro and cell-based screening protocols, culminating in principles for lead optimization. The methodologies are designed to be self-validating, providing researchers with a robust framework to identify and characterize potent and potentially selective sirtuin inhibitors.
Introduction: The Rationale for Targeting SIRT1, SIRT2, and SIRT3
SIRT1, SIRT2, and SIRT3 are class I sirtuins with distinct subcellular localizations and functions, making them attractive yet challenging targets for therapeutic intervention.[3][4]
-
SIRT1 , primarily localized in the nucleus, is a key regulator of transcription factors and cofactors, including p53, NF-κB, and PGC-1α. It plays a pivotal role in metabolic control, DNA repair, and inflammation.[5][6]
-
SIRT2 is predominantly found in the cytoplasm and is involved in the regulation of cell cycle, genomic stability, and microtubule dynamics through its deacetylation of substrates like α-tubulin.[7]
-
SIRT3 resides in the mitochondria and is considered the major mitochondrial deacetylase. It governs mitochondrial homeostasis, energy production, and antioxidant defense by modulating the activity of numerous metabolic enzymes.[2][8]
Given their interconnected yet distinct roles, the development of isoform-selective or pan-sirtuin inhibitors is a promising strategy for various diseases. For instance, SIRT1 inhibition is being explored in oncology, while SIRT2 inhibition shows potential for treating neurodegenerative diseases.[4]
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Chemotype
The thieno[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[9] Crucially, this scaffold has been validated as a potent starting point for pan-SIRT1/2/3 inhibitors. Crystallographic studies have revealed that the thieno[3,2-d]pyrimidine-6-carboxamide moiety can effectively mimic the binding of the NAD⁺ cofactor's nicotinamide portion, anchoring the inhibitor in the active site.[10][11] This provides a strong rationale for using "this compound" as a starting material, as it possesses two key points for chemical diversification: the C4-chloro position and the C6-ester group.
Caption: Targeting Class I Sirtuins with a Common Scaffold.
The Inhibitor Development Workflow
A systematic approach is essential for the successful development of novel inhibitors. The following workflow outlines the key stages, from chemical synthesis to biological characterization.
Caption: A workflow for developing sirtuin inhibitors.
Protocols: Synthesis of Thieno[3,2-d]pyrimidine Analogs
The starting material, "this compound," offers two primary handles for modification to build a diverse compound library.
Protocol 3.1: Saponification of the Methyl Ester
Causality: The methyl ester at the C6 position is not ideal for forming the critical hydrogen bonds in the nicotinamide-binding pocket.[11][12] Hydrolysis to the carboxylic acid is the first step towards creating more potent carboxamide derivatives.
Step-by-Step:
-
Suspend this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
Protocol 3.2: Amide Coupling at the C6 Position
Causality: The carboxamide is a key pharmacophore that mimics the nicotinamide of NAD⁺ and forms essential hydrogen bonds with the sirtuin active site.[11][12]
Step-by-Step:
-
To a solution of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the desired C6-amide derivative.
Protocol 3.3: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
Causality: The C4-chloro group is an excellent leaving group, allowing for the introduction of various substituents via SNAr. This position can be modified to explore the substrate channel of the sirtuin active site, influencing potency and isoform selectivity.[13]
Step-by-Step:
-
Dissolve the C6-modified thieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or NMP.
-
Add the desired amine nucleophile (1.2-2.0 eq) and a non-nucleophilic base such as DIEA (1.5 eq).
-
Heat the reaction mixture at reflux (typically 80-120 °C) for 1-6 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and concentrate to dryness.
-
Purify the residue by flash column chromatography or preparative HPLC to yield the final C4-substituted product.
Protocols: In Vitro Enzymatic Activity Assays
Trustworthiness: A robust, quantitative in vitro assay is the cornerstone of any screening campaign. Fluorometric assays are widely used due to their high sensitivity and throughput. The general principle involves an acetylated peptide substrate that is deacetylated by the sirtuin. A developer solution then cleaves the deacetylated peptide, releasing a fluorophore.
Protocol 4.1: General Fluorometric Sirtuin Activity Assay
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., from commercial kits like Abcam ab156065 for SIRT1, ab156066 for SIRT2, or ab156067 for SIRT3).[14][15][16]
-
NAD⁺ solution.
-
Sirtuin assay buffer (typically 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (containing a protease like trypsin).
-
Stop solution (often containing a sirtuin inhibitor like nicotinamide).
-
Test compounds dissolved in DMSO.
-
Black, flat-bottom 96-well plates.
Step-by-Step Procedure:
-
Prepare a master mix containing assay buffer, the fluorogenic substrate, and NAD⁺.
-
In a 96-well plate, add 2 µL of test compound in DMSO or DMSO alone (for positive and negative controls).
-
Add 48 µL of the master mix to each well.
-
Initiate the reaction by adding 50 µL of diluted sirtuin enzyme in assay buffer to each well. The final reaction volume is 100 µL.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the enzymatic reaction by adding 50 µL of developer/stop solution.
-
Incubate at 37 °C for an additional 15-30 minutes to allow for fluorophore development.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 350/460 nm, but confirm with substrate specifications).[15]
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
For active compounds, perform a dose-response analysis to determine the IC₅₀ value.
| Parameter | SIRT1 Assay | SIRT2 Assay | SIRT3 Assay |
| Enzyme | Recombinant Human SIRT1 | Recombinant Human SIRT2 | Recombinant Human SIRT3 |
| Substrate | Fluor-de-Lys®-SIRT1 | Fluor-de-Lys®-SIRT2 | Fluor-de-Lys®-SIRT3 |
| NAD⁺ Conc. | 200 - 500 µM | 500 - 1000 µM | 200 - 500 µM |
| Incubation Time | 45-60 min | 30-45 min | 45-60 min |
| Control Inhibitor | EX-527, Nicotinamide | AGK2, Nicotinamide | 3-TYP, Nicotinamide |
Protocols: Cell-Based Target Engagement Assays
Causality: It is critical to confirm that the inhibitors engage their intended targets in a cellular environment. This is typically achieved by measuring the acetylation status of known, direct substrates of each sirtuin isoform using Western blotting.
Protocol 5.1: Western Blot for Acetylated Substrates
General Steps:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for SIRT1, HeLa for SIRT2, HEK293T for SIRT3) and allow them to adhere. Treat with various concentrations of the test inhibitor for 4-24 hours. Include a positive control (e.g., a known inhibitor) and a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide) to preserve the acetylation marks.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4 °C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
-
Analysis: Quantify band intensities and normalize the acetylated protein signal to the total protein signal or a loading control (e.g., GAPDH or β-actin).
Isoform-Specific Readouts:
-
SIRT1 (Nuclear): Acetyl-p53 (Lys382)
-
SIRT2 (Cytoplasmic): Acetyl-α-tubulin (Lys40)
-
Cell Line: HeLa, HEK293T, or neuronal cell lines.
-
Primary Antibodies: Mouse anti-acetyl-α-tubulin (clone 6-11B-1 is widely used) and Rabbit anti-total α-tubulin.[13]
-
-
SIRT3 (Mitochondrial): Acetyl-MnSOD (Lys68) or Acetyl-IDH2 (Lys413)
-
Rationale: Manganese superoxide dismutase (MnSOD) and Isocitrate Dehydrogenase 2 (IDH2) are well-characterized mitochondrial substrates of SIRT3.[19] An increase in their acetylation upon inhibitor treatment indicates SIRT3 target engagement.
-
Cell Line: HEK293T or other metabolically active cell lines.
-
Fractionation (Optional but Recommended): Isolate the mitochondrial fraction from cell lysates to increase the signal of the target proteins.
-
Primary Antibodies: Rabbit anti-acetyl-MnSOD (Lys68) or anti-acetyl-IDH2 (Lys413), and antibodies for total MnSOD or IDH2.[19]
-
Lead Optimization and Structure-Activity Relationships (SAR)
The initial screening will yield hit compounds. The next phase involves rationally modifying these hits to improve potency, selectivity, and drug-like properties.
Caption: The iterative cycle of SAR-driven lead optimization.
Key SAR Insights for the Thieno[3,2-d]pyrimidine Scaffold:
-
C6-Carboxamide: This group is critical for activity. The NH of the carboxamide forms a key hydrogen bond in the nicotinamide-binding C-pocket. Removing it or replacing it with a non-hydrogen bond donor drastically reduces potency.[11][12]
-
C4-Substituent: This position extends into the substrate channel and is a key determinant of potency and selectivity.
-
Pan-Inhibition: Large, flexible aliphatic groups at C4, such as those derived from 4-(2-aminoethyl)piperidine, have been shown to produce potent pan-SIRT1/2/3 inhibitors.[10][11]
-
Achieving Selectivity: Isoform selectivity can be achieved by exploiting differences in the size and character of the substrate-binding channels. For example, SIRT2 has a larger, more accommodating "selectivity pocket" adjacent to the active site, which can be targeted with bulkier, more lipophilic substituents to achieve selectivity over SIRT1 and SIRT3.[5][6] Aromatic and heterocyclic moieties at this position are key areas to explore for tuning selectivity.
-
Conclusion
The "this compound" scaffold represents a validated and highly tractable starting point for the development of novel inhibitors targeting class I sirtuins. By following the integrated workflow of chemical synthesis, robust enzymatic and cell-based screening, and iterative SAR-driven optimization outlined in these notes, researchers are well-equipped to discover and characterize new chemical probes and potential therapeutic leads. The provided protocols offer a solid foundation for initiating such a drug discovery program, with the ultimate goal of modulating sirtuin activity for therapeutic benefit.
References
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Di Fruscia, P. et al. (2014). The Discovery of a Highly Selective 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 Inhibitor that is Neuroprotective in an in vitro Parkinson's Disease Model. ChemMedChem. [Link]
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Sundriyal, S. et al. (2017). Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. Journal of Medicinal Chemistry. [Link]
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Rothgiesser, K. M. et al. (2010). SIRT2 deacetylates and inhibits the p65 subunit of NF-κB. Journal of Cell Science. [Link]
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Creative Diagnostics. (n.d.). Sirtuin Signaling Pathway. [Link]
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QIAGEN. (n.d.). Sirtuin Signaling Pathway. [Link]
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Houtkooper, R. H., Pirinen, E., & Auwerx, J. (2012). Sirtuins as regulators of metabolism and healthspan. Nature Reviews Molecular Cell Biology. [Link]
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Sack, M. N., & Finkel, T. (2012). Mitochondrial metabolism, sirtuins, and aging. Cold Spring Harbor Perspectives in Biology. [Link]
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Disch, J. S. et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
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Sol, E. M. et al. (2012). Proteomic Investigations of Lysine Acetylation Identify Diverse Substrates of Mitochondrial Deacetylase Sirt3. PLoS ONE. [Link]
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Disch, J. S. et al. (2013). Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. PubMed. [Link]
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Tao, R. et al. (2014). MnSOD Lysine 68 acetylation leads to cisplatin and doxorubicin resistance due to aberrant mitochondrial metabolism. Cancer Research. [Link]
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Disch, J. S. et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
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Yu, W. et al. (2012). SIRT3 regulates deacetylation of ATG5. ResearchGate. [Link]
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Hirschey, M. D. et al. (2011). Sirtuin 3 (SIRT3) Protein Regulates Long-chain Acyl-CoA Dehydrogenase by Deacetylating Conserved Lysines Near the Active Site. Journal of Biological Chemistry. [Link]
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Zhang, Y. et al. (2020). SIRT3 regulates deacetylation of ATG5. ResearchGate. [Link]
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Sundriyal, S. et al. (2017). Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. ResearchGate. [Link]
-
Yu, W. et al. (2012). SIRT3 Protein Deacetylates Isocitrate Dehydrogenase 2 (IDH2) and Regulates Mitochondrial Redox Status. Journal of Biological Chemistry. [Link]
-
Al-blewi, F. F. et al. (2018). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
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Biocompare. (n.d.). Anti-SOD2/MnSOD (acetyl K68) antibody [EPVANR2] from Abcam. [Link]
-
GeneTel Laboratories, LLC. (n.d.). Rabbit Anti-Acetyl K413 IDH2, affinity purified. [Link]
-
Sadek, M. M. et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. [Link]
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Wang, Y. et al. (2021). Supplementary Files. Semantic Scholar. [Link]
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Arts, J. et al. (2019). IDH2 reaction of IDH2 WT and IDH2 K413Q. ResearchGate. [Link]
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Larhed, M. et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering. [Link]
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Al-Gazzar, M. G. et al. (2013). Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. European Journal of Medicinal Chemistry. [Link]
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Li, J. et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Lassagne, F. et al. (2012). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions reported by Hull and Sanford. ResearchGate. [Link]
-
Zhang, Y. et al. (2012). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Journal of Medicinal Chemistry. [Link]
-
Al-blewi, F. F. et al. (2018). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Zheng, W. et al. (2014). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. Analytical Biochemistry. [Link]
-
ResearchGate. (n.d.). Has any one doing western blot for acetylated p53 (K382) in SHSY5Y cell?. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proteomic Investigations of Lysine Acetylation Identify Diverse Substrates of Mitochondrial Deacetylase Sirt3 | PLOS One [journals.plos.org]
- 9. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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HPLC and NMR analysis of "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate"
An Application Note and Detailed Protocols for the HPLC and NMR Analysis of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Introduction
This compound is a heterocyclic compound featuring a thienopyrimidine core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. As a key intermediate or final product, establishing its identity, purity, and stability is critical for regulatory compliance and ensuring the quality of downstream products.
This application note provides detailed, field-tested protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. The methodologies are designed to be robust and reliable for use in research and quality control environments.
Part 1: High-Performance Liquid Chromatography (HPLC) Purity Assessment
The primary objective of the HPLC analysis is to quantify the purity of this compound and to detect any related impurities, including starting materials, byproducts, or degradation products. A reverse-phase HPLC method is presented, as it is well-suited for the analysis of moderately polar organic molecules such as this one.
Principle and Method Rationale
Reverse-phase chromatography separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The choice of a C18 column provides excellent resolving power for a wide range of small molecules. A gradient elution is employed to ensure the efficient elution of both polar and nonpolar impurities within a reasonable timeframe. UV detection is selected based on the chromophoric nature of the thienopyrimidine ring system.
Experimental Protocol: HPLC Analysis
-
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Reagent Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of approximately 0.1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
| Gradient Program | 0-15 min: 20-80% B; 15-17 min: 80-20% B; 17-20 min: 20% B |
Data Interpretation
A successful analysis will yield a sharp, well-defined peak for the main compound. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). The retention time should be consistent across injections. Any additional peaks represent impurities, and their retention times can provide clues about their polarity relative to the main compound.
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of this compound. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Principle and Method Rationale
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing information about the type of atom and its neighboring groups. In ¹H NMR, the splitting of signals (multiplicity) arises from spin-spin coupling between neighboring protons, revealing connectivity information. ¹³C NMR provides a count of the unique carbon atoms in the molecule. Deuterated solvents are used to avoid large solvent signals in the spectrum.
Experimental Protocol: NMR Analysis
-
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
Pipettes and vials.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | TMS (δ 0.00) | TMS (δ 0.00) |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2 seconds |
| Number of Scans | 16-32 | 1024 or more |
| Pulse Angle | 30-45° | 30-45° |
Predicted Spectral Data and Interpretation
Based on the structure of this compound, the following ¹H and ¹³C NMR signals are predicted.
Structure for Reference:
-
H-2 at the pyrimidine ring.
-
H-7 at the thiophene ring.
-
-OCH₃ methyl group.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | Singlet | 1H | H-2 |
| ~8.2 | Singlet | 1H | H-7 |
| ~4.0 | Singlet | 3H | -OCH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~160 | C-4 (C-Cl) |
| ~155 | C-2 |
| ~154 | C-7a |
| ~135 | C-5a |
| ~130 | C-7 |
| ~125 | C-6 |
| ~53 | -OCH₃ |
The actual chemical shifts may vary slightly depending on the solvent and experimental conditions. The absence of unexpected signals confirms the high purity of the sample, while the presence of additional peaks would indicate impurities.
NMR Analysis Workflow Diagram
Caption: Workflow for NMR structural analysis.
References
Application Notes and Protocols for Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate in Anti-Inflammatory Drug Discovery
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Compounds built upon this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] This versatility makes them a focal point for the design and synthesis of novel therapeutic agents.
Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate stands out as a critical starting material and a potential lead compound in this class. Its reactive chlorine at the 4-position provides a versatile handle for synthetic modification, allowing chemists to generate extensive libraries of derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of this compound and its analogs. We will delve into the mechanistic rationale for targeting key inflammatory pathways and provide detailed, field-proven protocols for a tiered screening and characterization workflow.
Scientific Rationale: Key Signaling Hubs in Inflammation
Chronic and dysregulated inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4] An effective anti-inflammatory strategy often involves modulating specific intracellular signaling pathways that orchestrate the inflammatory response. The thienopyrimidine scaffold has shown promise in targeting several of these critical hubs.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[5][6] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it drives the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7] Inhibition of this pathway is a cornerstone of anti-inflammatory drug development.
Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK pathways are crucial signal transduction networks that convert extracellular stimuli into a wide range of cellular responses.[8] Three major MAPK cascades—p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—are deeply involved in inflammation.[9][10] The p38 MAPK and JNK pathways, in particular, are strongly activated by stress and inflammatory cytokines, leading to the activation of transcription factors that regulate the production of TNF-α, IL-6, and other inflammatory mediators.[8][11]
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling route for a wide array of cytokines and growth factors.[12][13] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[12] Dysregulation of this pathway is linked to numerous inflammatory and autoimmune diseases, making JAKs a prime therapeutic target.[14][15]
Experimental Workflow for Drug Discovery
A systematic, multi-phase approach is essential for efficiently evaluating the anti-inflammatory potential of this compound and its derivatives. The workflow progresses from broad initial screening to detailed mechanistic studies.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalajrb.com [journalajrb.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Introduction: The Significance of a Purified Thienopyrimidine Core
The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1] Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate is a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and potentially misleading biological data.
This application note provides a detailed protocol for the purification of this compound, ensuring a high degree of purity suitable for downstream applications in drug discovery and development. The methodology is grounded in established principles of organic chemistry and incorporates practical insights for troubleshooting and optimization.
Purification Strategy: A Two-Fold Approach for Optimal Purity
The purification of this compound from a crude reaction mixture typically involves a two-step process designed to remove unreacted starting materials, byproducts, and any residual reagents from the synthesis. The general workflow is as follows:
Caption: Purification workflow for this compound.
This sequential approach leverages the differing polarities of the target compound and its impurities. Column chromatography serves as the primary purification step to separate the desired product from gross impurities, while recrystallization provides a final polishing step to achieve high crystalline purity.
Detailed Purification Protocol
This protocol assumes the synthesis of this compound from its corresponding carboxylic acid. Common impurities may include unreacted 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, esterification reagents, and potential side-products.
Part 1: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2] For this compound, a normal-phase silica gel chromatography is effective.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The polarity of the eluent should be gradually increased to facilitate the separation of compounds. A common gradient would be to increase the ethyl acetate concentration.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product (identified by a single spot on the TLC plate with the expected Rf value) and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides a large surface area for effective separation of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. |
| Typical Rf of Product | ~0.4 - 0.6 | This is an estimated value and should be determined empirically. |
| Detection Method | UV light (254 nm) | The aromatic nature of the thienopyrimidine core allows for easy visualization. |
Part 2: Recrystallization
Recrystallization is a technique used to purify solids. The principle is based on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.[3]
Materials and Reagents:
-
Partially purified this compound (from column chromatography)
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A mixture of ethanol and water is often a suitable solvent system for the recrystallization of thienopyrimidine derivatives.[4][5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the solid from the chromatography step in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization and Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the chemical structure and identify any proton or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the percentage purity of the compound.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.[6]
| Analytical Technique | Expected Outcome for Pure Product |
| Melting Point | Sharp, narrow range |
| ¹H NMR | Signals corresponding to the expected protons with correct integration and splitting patterns |
| ¹³C NMR | Signals corresponding to the expected carbon atoms |
| HPLC | A single major peak representing >98% purity |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower boiling point solvent or a more dilute solution. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Poor separation in column chromatography | Incorrect solvent system or overloading of the column. | Optimize the eluent system using TLC. Ensure the amount of crude product loaded is appropriate for the column size. |
| Low recovery after recrystallization | The compound is too soluble in the recrystallization solvent at low temperatures. | Use a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.[3] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Chlorothieno[3,2-d]pyrimidine derivatives should be handled with care as they may be toxic.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.
Conclusion
This detailed protocol provides a robust and reliable method for the purification of this compound. By employing a sequential purification strategy of column chromatography followed by recrystallization, researchers can obtain this key intermediate in high purity, which is essential for the successful synthesis of novel therapeutic agents. The principles and techniques described herein are broadly applicable to the purification of other thienopyrimidine derivatives and related heterocyclic compounds.
References
-
Synthesis of Some Thienopyrimidine Derivatives. Molecules. [Link]
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules. [Link]
-
Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
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- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. guidechem.com [guidechem.com]
Application Notes & Protocols: Leveraging Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate in the Development of Novel Antiplasmodial Agents
Introduction: The Imperative for New Antimalarial Scaffolds
Malaria, a devastating parasitic disease caused by protozoans of the Plasmodium genus, continues to pose a significant global health threat. The emergence and spread of parasite resistance to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), underscores the urgent need for novel therapeutic agents with new mechanisms of action.[1][2][3][4] The thieno[3,2-d]pyrimidine scaffold has emerged as a promising chemotype in the pursuit of new anti-infective agents, owing to its structural similarity to purine bases and its amenability to chemical modification.[5] This document provides a detailed guide for researchers and drug development professionals on the utilization of a key intermediate, Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate , in the synthesis and evaluation of novel antiplasmodial compounds.
The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Antiplasmodial Drug Discovery
The thieno[3,2-d]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered significant attention for its diverse pharmacological activities, including anticancer, antibacterial, and, notably, antiplasmodial properties.[5][6][7] Derivatives of this scaffold have demonstrated potent activity against both the blood and liver stages of Plasmodium parasites, a crucial attribute for developing drugs that can not only treat clinical malaria but also prevent its transmission and relapse.[1][8][9][10]
The versatility of the thieno[3,2-d]pyrimidine system allows for strategic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have begun to elucidate the key structural features required for antiplasmodial activity, highlighting the importance of substituents at the 2, 4, and 6-positions.[1][11]
This compound: A Key Synthetic Intermediate
This compound serves as a versatile starting material for the synthesis of a library of substituted thieno[3,2-d]pyrimidine analogs. The chloro group at the 4-position is particularly amenable to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.[1][10] The methyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, further expanding the chemical diversity of the resulting compounds.
Synthesis of this compound
The synthesis of the title compound typically proceeds from the commercially available 4-chlorothieno[3,2-d]pyrimidine. A common route involves a carboxylation step to introduce the carboxylic acid at the 6-position, followed by esterification.
Protocol 1: Synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid [12][13]
-
Lithiation: Dissolve 4-chlorothieno[3,2-d]pyrimidine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong lithium base, such as n-butyllithium, dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation at the 6-position.
-
Carboxylation: Quench the reaction by adding an excess of solid carbon dioxide (dry ice) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Work-up: Acidify the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
Protocol 2: Esterification to this compound
-
Acid Chloride Formation: Suspend the 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or toluene. Add a chlorinating agent like thionyl chloride or oxalyl chloride and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution).
-
Esterification: Remove the excess chlorinating agent and solvent under reduced pressure. Dissolve the resulting acid chloride in an anhydrous solvent like DCM or THF.
-
Add methanol to the solution of the acid chloride, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to neutralize the HCl generated.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Purification: Perform an aqueous work-up to remove the base and any water-soluble byproducts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.[14]
Caption: Synthetic workflow for this compound.
Antiplasmodial Activity and Cytotoxicity Evaluation: Protocols and Data Interpretation
Once a library of derivatives has been synthesized from this compound, the next critical step is to evaluate their biological activity. This involves determining their potency against Plasmodium falciparum and assessing their toxicity to mammalian cells to establish a selectivity index.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[15][16]
Protocol 3: SYBR Green I Assay
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains) in human erythrocytes at 37°C in a gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Synchronization: Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment.[16]
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[16]
-
Parasite Addition: Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.[15][16]
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT-based)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18][19] It is crucial for determining the toxicity of potential antimalarial compounds against mammalian cell lines (e.g., HepG2, HEK293).[20]
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2) into a 96-well plate at a suitable density and allow the cells to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[17][18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) in a similar manner to the IC₅₀ calculation.
Data Presentation and Interpretation
The results from the antiplasmodial and cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Compound ID | Modification from Core Scaffold | IC₅₀ (P. falciparum 3D7) [µM] | IC₅₀ (P. falciparum Dd2) [µM] | CC₅₀ (HepG2) [µM] | Selectivity Index (SI) [CC₅₀/IC₅₀ (3D7)] |
| Lead-1 | 4-Anilino, 6-Carboxamide | Value | Value | Value | Value |
| Lead-2 | 4-Piperazinyl, 6-Methyl Ester | Value | Value | Value | Value |
| Control | Chloroquine | Value | Value | Value | Value |
The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the CC₅₀ to the IC₅₀. A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells, which is a desirable characteristic for a drug candidate.[16][21]
Structure-Activity Relationship (SAR) Insights and Future Directions
Systematic modification of the this compound scaffold can provide valuable SAR insights. For example, replacing the 4-chloro group with various amines, ethers, or carbon-linked substituents can probe the steric and electronic requirements of the target protein's binding pocket.[1] Similarly, modifications at the 6-position can influence solubility and interactions with the target.
Studies on related thienopyrimidine scaffolds have suggested that certain substitutions can significantly impact antiplasmodial activity. For instance, the introduction of a tert-butylamine group at the 2-position and a p-tolyl group at the 6-position have been found to be beneficial for activity in some series.[1]
Caption: Logical workflow for SAR studies and lead optimization.
Future work should focus on identifying the molecular target of these compounds. The mechanism of action for many thienopyrimidine-based antimalarials is still under investigation, with some evidence pointing towards the inhibition of parasite-specific kinases or other essential enzymes.[2][3][8] Elucidating the mechanism of action will be crucial for rational drug design and overcoming potential resistance mechanisms.
Conclusion
This compound is a valuable and versatile starting material for the development of novel thieno[3,2-d]pyrimidine-based antiplasmodial agents. The synthetic accessibility and the potential for diversification at key positions make this scaffold highly attractive for medicinal chemistry campaigns. By employing the protocols and strategies outlined in this guide, researchers can systematically synthesize and evaluate new compounds, contributing to the critical pipeline of next-generation antimalarial drugs.
References
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In vitro anti-Plasmodium activity assays. - Bio-protocol. Available at: [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. (2022-07-01). Available at: [Link]
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In vitro assessment for cytotoxicity screening of new antimalarial candidates. Available at: [Link]
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Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PMC. (2019-03-12). Available at: [Link]
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In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. Available at: [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. Available at: [Link]
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In vitro assessment for cytotoxicity screening of new antimalarial candidates - ResearchGate. Available at: [Link]
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In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC - NIH. Available at: [Link]
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In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia - The Journal of Phytopharmacology. Available at: [Link]
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Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - NIH. (2019-03-21). Available at: [Link]
-
Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[2][17]thieno[2,3-d]pyrimidine derivatives - RSC Publishing. Available at: [Link]
-
Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
-
Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium - PubMed. (2015-05-05). Available at: [Link]
-
Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PubMed. (2019-03-21). Available at: [Link]
-
In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa - PubMed Central. Available at: [Link]
-
(PDF) 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2025-10-14). Available at: [Link]
-
In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - NIH. Available at: [Link]
-
Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[2][17]thieno[2,3-d]pyrimidine derivatives - PubMed Central. (2021-05-18). Available at: [Link]
-
2,4-Diaminothienopyrimidines as orally active antimalarial agents - PubMed. Available at: [Link]
-
Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents - ResearchGate. Available at: [Link]
-
Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents - PubMed. (2017-09-01). Available at: [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut - bioRxiv. (2025-05-16). Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - MDPI. (2022-07-01). Available at: [Link]
-
Synthesis of antiplasmodial 2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues using the scaffold hopping strategy | Request PDF - ResearchGate. Available at: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thieno[3,2-d]pyrimidines are a critical class of compounds with significant therapeutic potential, and their efficient synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and product purity.
The synthesis of this compound is a multi-step process. A common and effective route involves four key stages:
-
Gewald Aminothiophene Synthesis: Formation of a substituted 2-aminothiophene, a crucial building block.
-
Cyclization: Construction of the thieno[3,2-d]pyrimidinone core.
-
Chlorination: Conversion of the pyrimidinone to the 4-chloro derivative.
-
Carboxylation and Esterification: Introduction of the methyl carboxylate group at the C6 position.
This guide is structured to address potential issues at each of these critical stages in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Troubleshooting Guide
Part A: Challenges in the Gewald Synthesis of the 2-Aminothiophene Precursor
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, using a base as a catalyst.[3][4] While versatile, it can present challenges.
Question 1: I am observing a low or no yield of my desired 2-aminothiophene product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Gewald synthesis can often be traced back to several key factors:
-
Inefficient Knoevenagel Condensation: The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5] If this step is slow or reversible, the overall yield will suffer.
-
Troubleshooting:
-
Catalyst Choice: The choice of base is critical. While morpholine or triethylamine are common, consider exploring other bases like piperidine or diethylamine.[6][7] The optimal base can be substrate-dependent.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If your reaction is run in a solvent that does not azeotropically remove water, consider adding a dehydrating agent or using a Dean-Stark apparatus.
-
-
-
Poor Sulfur Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction.
-
Troubleshooting:
-
Reaction Temperature: Gently heating the reaction mixture (typically to 40-50 °C) can help dissolve the sulfur and increase its reactivity. However, avoid excessive temperatures which can lead to side product formation.
-
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Gewald reaction by promoting more efficient heating.[3][6]
-
-
-
Substrate-Related Issues: The nature of your starting ketone/aldehyde and α-cyanoester can influence the reaction's success.
-
Troubleshooting:
-
Steric Hindrance: Highly hindered ketones may react sluggishly. In such cases, longer reaction times or higher temperatures may be necessary.
-
Alternative Two-Step Procedure: Instead of a one-pot reaction, consider a two-step approach. First, perform the Knoevenagel condensation to isolate the α,β-unsaturated nitrile. Then, react this intermediate with sulfur and a base.[4]
-
-
Question 2: My reaction mixture is complex, and I'm isolating significant side products. What are these impurities and how can I minimize their formation?
Answer:
Side product formation in the Gewald reaction can complicate purification and reduce the yield of the desired 2-aminothiophene. Common side products include:
-
Dimerization Products: The α,β-unsaturated nitrile intermediate can sometimes dimerize.
-
Over-oxidation or Decomposition: At elevated temperatures, the aminothiophene product can be susceptible to oxidation or decomposition.
Strategies to Minimize Side Products:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range for your specific substrates. A slight increase can sometimes favor side reactions.
-
Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. An excess of the base or sulfur can sometimes lead to unwanted byproducts.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sensitive aminothiophene product.
Part B: Hurdles in the Cyclization to the Thieno[3,2-d]pyrimidinone
The cyclization of the 2-aminothiophene with a one-carbon source like formamide or formic acid is a crucial step in forming the heterocyclic core.
Question 1: The cyclization of my 2-aminothiophene with formamide is incomplete, even after prolonged heating. How can I drive the reaction to completion?
Answer:
Incomplete cyclization is a common issue, often related to reaction conditions and reagent purity.
-
Reaction Temperature and Time: This cyclization typically requires high temperatures, often refluxing in formamide (b.p. 210 °C).[8] Ensure your reaction is maintained at a sufficiently high temperature for an adequate duration. Monitor the reaction progress by TLC.
-
Purity of the 2-Aminothiophene: Impurities in your starting material can inhibit the cyclization. Ensure your 2-aminothiophene is of high purity before proceeding.
-
Alternative Reagents:
-
Formic Acid: Using formic acid as the C1 source can sometimes be more effective. The reaction is typically refluxed in formic acid.
-
Triethyl Orthoformate: In some cases, triethyl orthoformate in the presence of an acid catalyst can be a milder and more efficient alternative to formamide.[1]
-
Question 2: I am observing product decomposition at the high temperatures required for cyclization. Are there any strategies to mitigate this?
Answer:
Product decomposition is a concern at elevated temperatures. Here are some approaches to address this:
-
Microwave-Assisted Synthesis: Microwave heating can often promote cyclization at lower bulk temperatures and for shorter reaction times, thereby minimizing thermal decomposition.[9]
-
Solvent Choice: If using formamide as both a reagent and solvent, ensure it is of high purity. The presence of water or other impurities can contribute to decomposition. In some protocols, a high-boiling inert solvent can be used to control the temperature more precisely.
-
Stepwise Approach: Consider a two-step process where the 2-aminothiophene is first formylated with formic acid or another formylating agent at a lower temperature, followed by a separate cyclization step under optimized conditions.
Part C: Complications During the Chlorination Step
The conversion of the thieno[3,2-d]pyrimidin-4-one to the 4-chloro derivative is a key transformation, typically achieved with phosphorus oxychloride (POCl₃).
Question 1: My chlorination reaction with POCl₃ is sluggish and gives incomplete conversion. How can I improve the efficiency of this step?
Answer:
Incomplete chlorination can be frustrating. Several factors can influence the outcome:
-
Reagent Equivalents and Purity:
-
Excess POCl₃: This reaction is often run using a large excess of POCl₃, which also serves as the solvent.[10] Ensure you are using a sufficient excess.
-
POCl₃ Quality: Use freshly distilled or a new bottle of POCl₃. Old or partially hydrolyzed POCl₃ will be less effective.
-
-
Reaction Temperature: The reaction typically requires heating to reflux.[8][10] Ensure your reaction is maintained at the reflux temperature of POCl₃ (around 105 °C).
-
Addition of a Base: The addition of a tertiary amine base like N,N-dimethylaniline or pyridine can accelerate the reaction.[8][11] The base acts as a catalyst and scavenges the HCl generated.
-
Use of a Co-reagent: For particularly stubborn substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more powerful chlorinating agent.[12][13]
Question 2: During the aqueous work-up, my 4-chloro product seems to be converting back to the starting thieno[3,2-d]pyrimidin-4-one. How can I prevent this hydrolysis?
Answer:
This is a very common and critical issue. The 4-chloro-thieno[3,2-d]pyrimidine is susceptible to hydrolysis back to the starting material, especially in the presence of water and at non-neutral pH.
Optimized Work-up Protocol:
-
Remove Excess POCl₃: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure. This is a crucial step to minimize the exothermic reaction during quenching.[11]
-
Controlled Quenching: Slowly and carefully pour the reaction residue onto crushed ice.[14] This should be done in a well-ventilated fume hood.
-
Neutralization: Immediately neutralize the acidic aqueous solution with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral or slightly basic (pH 7-8).[11] Avoid using strong bases like NaOH, as they can promote hydrolysis.
-
Extraction: Promptly extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Evaporation: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Part D: Issues with Carboxylation and Esterification
The final step involves the introduction of the methyl carboxylate group at the C6 position of the thieno[3,2-d]pyrimidine core.
Question 1: The yield of my carboxylic acid is low after quenching the lithiated intermediate with dry ice. What could be the problem?
Answer:
Low yields in this step are often due to issues with the lithiation or the carboxylation.
-
Incomplete Lithiation:
-
Strong Base: This reaction requires a very strong base to deprotonate the C6 position. n-Butyllithium (n-BuLi) is commonly used.[15][16] Ensure your n-BuLi is properly titrated and active.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. Use anhydrous solvents (like THF) and perform the reaction under a dry, inert atmosphere (argon or nitrogen).[15]
-
Low Temperature: The lithiation must be carried out at a very low temperature, typically -78 °C (a dry ice/acetone bath), to prevent side reactions.[15]
-
-
Inefficient Carboxylation:
-
Dry Ice Quality: Use freshly crushed, high-quality dry ice. Do not use old dry ice that may have accumulated water ice.
-
Quenching Procedure: Add a large excess of crushed dry ice to the reaction mixture at -78 °C.[15] Alternatively, you can slowly transfer the lithiated species via cannula to a flask containing a slurry of crushed dry ice in anhydrous THF.
-
Question 2: I am having difficulty with the final esterification of the carboxylic acid to the methyl ester. What are the best methods?
Answer:
Standard esterification methods should be effective for this transformation. If you are facing issues, consider the following:
-
Fischer Esterification: Refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is a classic and effective method.
-
Methylating Agents:
-
Thionyl Chloride/Methanol: A common and high-yielding method involves reacting the carboxylic acid with thionyl chloride to form the acid chloride in situ, followed by the addition of methanol.
-
Diazomethane: While highly effective, diazomethane is toxic and explosive, and should only be used by experienced chemists with appropriate safety precautions.
-
Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane that can be used for esterification.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical quality control checks for the starting materials in this synthesis?
A: For a successful multi-step synthesis, the purity of your starting materials is paramount.
-
Gewald Reaction: Ensure your ketone/aldehyde and α-cyanoester are pure and dry. The quality of the elemental sulfur is also important.
-
Cyclization: The 2-aminothiophene precursor should be purified, for instance by recrystallization, to remove any unreacted starting materials or side products from the Gewald reaction.
-
Chlorination: Use high-purity, dry POCl₃.
-
Carboxylation: Your 4-chlorothieno[3,2-d]pyrimidine must be pure and the reaction must be conducted under strictly anhydrous conditions.
Q: How can I improve the overall yield of this multi-step synthesis?
A: Improving the overall yield requires optimizing each step.
-
Focus on maximizing the yield of the initial Gewald reaction, as this sets the stage for the subsequent steps.
-
Purify the intermediates at each stage to prevent carrying impurities forward, which can inhibit later reactions.
-
Pay close attention to the work-up procedures, especially for the chlorination and carboxylation steps, to minimize product loss.
Q: What are the key safety precautions to take during this synthesis?
A: Several reagents used in this synthesis are hazardous and require careful handling.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. Always handle it in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching process is highly exothermic and should be done slowly and with cooling.[11]
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid (ignites spontaneously in air). It should be handled under an inert atmosphere using syringe or cannula techniques.
-
Thionyl Chloride (SOCl₂): Thionyl chloride is also corrosive and reacts with water to release toxic gases (HCl and SO₂). Handle in a fume hood.
Experimental Protocols and Data
Key Reaction Parameters
| Step | Reaction | Key Reagents | Typical Solvent | Temperature (°C) | Key Considerations |
| 1 | Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base (e.g., Morpholine) | Ethanol, Methanol | 40 - 70 | Base selection is crucial; Microwave can improve yield.[6][7] |
| 2 | Cyclization | 2-Aminothiophene, Formamide | Formamide | Reflux (~210) | High temperature required; Purity of starting material is key.[8] |
| 3 | Chlorination | Thienopyrimidinone, POCl₃ | POCl₃ (excess) | Reflux (~105) | Use of a base (e.g., N,N-dimethylaniline) can catalyze the reaction.[8] |
| 4 | Carboxylation | 4-Chlorothienopyrimidine, n-BuLi, CO₂ (dry ice) | Anhydrous THF | -78 | Strictly anhydrous conditions are essential.[15] |
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Decision Tree
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. asianpubs.org [asianpubs.org]
- 8. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. researchgate.net [researchgate.net]
- 14. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4-chlorothieno[2,3-d]pyriMidine-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Common side products in thieno[3,2-d]pyrimidine synthesis and their removal
Welcome to the Technical Support Center for Thieno[3,2-d]pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for thieno[3,2-d]pyrimidine synthesis?
The most prevalent starting materials are derivatives of 3-aminothiophene-2-carboxylic acid, such as the corresponding methyl esters or carboxamides.[1] These compounds contain the pre-formed thiophene ring with the necessary amino and carbonyl functionalities poised for cyclization to form the fused pyrimidine ring.
Q2: What are the general strategies for constructing the pyrimidine ring onto the 3-aminothiophene core?
There are two primary strategies:
-
One-pot cyclization: This involves reacting the 3-aminothiophene derivative with a one-carbon source, such as triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA), to directly form the thieno[3,2-d]pyrimidin-4-one ring system.[1]
-
Stepwise construction: This approach involves the initial formation of an intermediate, such as a thiourea or a guanidine, from the 3-aminothiophene, followed by a subsequent cyclization step, often induced by heating.[2] Another common stepwise method involves the conversion of a thieno[3,2-d]pyrimidin-4-one to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), which can then be subjected to nucleophilic substitution.[3][4]
Q3: My reaction mixture has turned dark brown/black. Is this normal?
While some coloration is expected, a very dark, tarry appearance can indicate polymerization or decomposition, particularly if high temperatures are used in the presence of strong acids or bases. It is crucial to monitor the reaction temperature carefully and ensure the purity of starting materials, as impurities can catalyze side reactions.
Troubleshooting Guide: Common Side Products and Their Removal
This section addresses specific issues you may encounter during your experiments, focusing on the identification and removal of common side products.
Issue 1: Incomplete Cyclization - Presence of Unreacted 3-Aminothiophene Starting Material
Symptom: Your TLC plate shows a spot corresponding to your starting 3-aminothiophene derivative in the final reaction mixture, and the yield of your desired thieno[3,2-d]pyrimidine is low.
Causality: The cyclization reaction to form the pyrimidine ring is often an equilibrium process or may be kinetically slow under the chosen reaction conditions. Insufficient reaction time, inadequate temperature, or a non-optimal catalyst/reagent can lead to incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Removal Protocol: Column Chromatography
Unreacted 3-aminothiophene starting materials are typically more polar than the cyclized thieno[3,2-d]pyrimidine product due to the presence of the free amino group. This difference in polarity can be exploited for separation by silica gel column chromatography.
Step-by-Step Protocol:
-
Prepare the Column: Dry pack a silica gel column appropriate for the scale of your reaction.
-
Choose the Eluent System: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A typical starting ratio would be 9:1 or 8:2 (hexane:ethyl acetate). The less polar thieno[3,2-d]pyrimidine product should elute first.
-
Monitor Elution: Monitor the fractions by TLC, visualizing with UV light. The starting material will have a lower Rf value (will travel less up the TLC plate) than the product.
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Compound Type | Typical Rf Value (8:2 Hexane:EtOAc) | Polarity |
| Thieno[3,2-d]pyrimidine | Higher | Less Polar |
| 3-Aminothiophene Derivative | Lower | More Polar |
Issue 2: Formation of Thieno[3,2-d]pyrimidin-4-one from Hydrolysis of 4-Chloro Intermediate
Symptom: When synthesizing a 4-substituted thieno[3,2-d]pyrimidine from a 4-chloro intermediate, you observe a significant amount of the corresponding thieno[3,2-d]pyrimidin-4-one as a byproduct.
Causality: The 4-chloro-thieno[3,2-d]pyrimidine intermediate is susceptible to hydrolysis, especially in the presence of water or other nucleophiles. This can occur during the reaction workup if the mixture is neutralized with aqueous base, or if there is residual moisture in the reaction solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis of 4-chloro intermediate.
Removal Protocol: Recrystallization or Column Chromatography
The thieno[3,2-d]pyrimidin-4-one byproduct is generally more polar and less soluble in non-polar organic solvents than the 4-substituted product.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system in which the desired 4-substituted product is soluble at elevated temperatures but the thieno[3,2-d]pyrimidin-4-one is sparingly soluble. A mixed solvent system like dichloromethane/hexane or ethyl acetate/hexane can be effective.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The desired product should crystallize out, leaving the more polar byproduct in the mother liquor.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
If recrystallization is not effective, column chromatography using a gradient elution of hexane and ethyl acetate can be employed, as the thieno[3,2-d]pyrimidin-4-one will be more retained on the silica gel.
Issue 3: Formation of Dimeric or Polymeric Byproducts
Symptom: You observe a baseline spot on your TLC or material that is insoluble in common organic solvents. Mass spectrometry may indicate a mass corresponding to a dimer or higher oligomer of your starting material or product.
Causality: Dimerization can occur through intermolecular reactions, especially at high concentrations or temperatures. For example, the amino group of one 3-aminothiophene molecule can react with an activated intermediate of another.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimerization.
Removal Protocol: Filtration and/or Trituration
Dimeric and polymeric byproducts are often much less soluble than the desired monomeric product.
Step-by-Step Protocol:
-
Solubilization: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in which the desired product is soluble.
-
Filtration: Filter the solution to remove any insoluble material, which is likely the polymeric byproduct.
-
Concentration and Trituration: Concentrate the filtrate and triturate the residue with a less polar solvent (e.g., diethyl ether or hexane). This will often cause the desired product to precipitate as a solid, while leaving more soluble impurities in the solvent.
-
Isolation: Collect the solid product by filtration.
References
-
Bollini, M., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(4), 3366-3398. [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 888. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(5), 843-849. [Link]
-
Kumar, A., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(21), 6483-6486. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate Derivatives
Welcome to the technical support center for the synthesis and optimization of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the success of your experiments. Our approach is rooted in established scientific principles and field-proven experience to help you navigate the intricacies of this important synthetic pathway.
The thieno[3,2-d]pyrimidine scaffold is a key structural motif in many compounds of medicinal interest, exhibiting a wide range of biological activities, including as anticancer and antimicrobial agents.[1][2][3] The successful synthesis of derivatives such as this compound is pivotal for further functionalization and the development of novel therapeutic agents.[4][5]
Frequently Asked Questions (FAQs)
What is the general synthetic route for this compound?
The synthesis typically begins with the construction of the thieno[3,2-d]pyrimidin-4-one core, followed by chlorination and subsequent functionalization of the thiophene ring. A common starting point is the cyclization of a 3-amino-thiophene-2-carboxylate derivative.[1][2] The key steps involve the formation of the pyrimidinone ring, followed by a chlorination reaction to introduce the reactive chloro group at the 4-position. This 4-chloro intermediate is a versatile building block for introducing various substituents via nucleophilic aromatic substitution.[6][7]
Here is a generalized workflow for the synthesis:
Caption: General synthetic workflow for this compound derivatives.
Troubleshooting Guide: The Chlorination Step
The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) thieno[3,2-d]pyrimidine to the 4-chloro derivative is a critical step. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.[8][9] However, this step can be prone to issues.
Q: My chlorination reaction with POCl₃ is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in the chlorination of hydroxypyrimidines are a common issue. Several factors can contribute to this, and a systematic approach to optimization is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloro group may not have gone to completion.
-
Reaction Time and Temperature: Ensure the reaction is heated to a sufficient temperature and for an adequate duration. Refluxing in excess POCl₃ is a traditional method.[8] For solvent-free conditions, heating in a sealed reactor at high temperatures (e.g., 140 °C) can be effective.[10][11] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[12]
-
Catalyst/Additive: The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.[8] These bases can help to activate the substrate.
-
-
Degradation of Starting Material or Product: The harsh conditions of the chlorination reaction can sometimes lead to decomposition.
-
Temperature Control: While high temperatures are often necessary, excessive heat can cause charring and the formation of intractable tars. A controlled heating profile is important.
-
Solvent-Free vs. Solvent-Based: Traditional methods often use excess POCl₃ as both the reagent and solvent.[8] More modern, environmentally friendly, and often higher-yielding methods utilize equimolar amounts of POCl₃, sometimes in a high-boiling inert solvent or under solvent-free conditions in a sealed reactor.[10][13]
-
-
Work-up Issues: The quenching of excess POCl₃ is highly exothermic and can lead to product loss if not handled correctly.[8]
-
Careful Quenching: The reaction mixture should be cooled significantly before being slowly and carefully poured onto crushed ice or into cold water.[12] Rapid addition can cause a violent reaction and potential hydrolysis of the desired chloro-product back to the starting material.
-
pH Adjustment: After quenching, the solution should be neutralized or made slightly basic (pH 8-9) with a base like sodium carbonate (Na₂CO₃) to ensure the product is in its free base form for extraction.[10]
-
Optimized Reaction Condition Parameters (Example)
| Parameter | Traditional Method (Excess POCl₃) | Solvent-Free (Equimolar POCl₃) |
| POCl₃ (equivalents) | > 3 (often used as solvent) | 1.0 - 1.2 |
| Base (optional) | N,N-dimethylaniline or Pyridine (catalytic) | Pyridine (1 equivalent) |
| Temperature | Reflux (approx. 105 °C) | 120 - 150 °C (in a sealed reactor) |
| Reaction Time | 2 - 6 hours | 1 - 3 hours |
| Work-up | Careful quenching of large excess POCl₃ | Direct quenching and extraction |
Q: I am observing the formation of a dark, tarry substance in my chlorination reaction. What is causing this and how can I prevent it?
A: The formation of dark, insoluble byproducts is often indicative of decomposition.
Troubleshooting Flowchart for Tar Formation:
Caption: Decision-making flowchart for troubleshooting tar formation during chlorination.
Causality behind Tar Formation:
-
Thermal Decomposition: The heterocyclic ring system can be sensitive to prolonged exposure to high temperatures in the presence of a strong Lewis acid like POCl₃.
-
Moisture: The presence of water can lead to side reactions and the formation of phosphoric acid, which can catalyze decomposition pathways. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Impure Starting Material: Impurities in the starting 4-hydroxythienopyrimidine can act as initiators for polymerization or decomposition.
Q: My purified this compound appears to be unstable and decomposes upon standing. How can I improve its stability?
A: The 4-chlorothieno[3,2-d]pyrimidine core, while a versatile intermediate, can be susceptible to hydrolysis, especially if residual acid from the synthesis is present.
Stabilization Strategies:
-
Thorough Purification: Ensure all acidic byproducts, such as hydrochloric acid and phosphoric acid from the work-up, are completely removed. This can be achieved by:
-
Washing the organic extract with a saturated sodium bicarbonate solution followed by brine.
-
Purification by column chromatography on silica gel, using a non-protic eluent system (e.g., hexane/ethyl acetate).
-
Recrystallization from a suitable solvent.
-
-
Storage Conditions: Store the purified product in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[14] Storing in a freezer at -20°C is also recommended.[15]
-
Immediate Use: For subsequent reactions, it is often best to use the freshly prepared and purified 4-chloro derivative as soon as possible to avoid potential degradation.
Experimental Protocols
Protocol 1: Solvent-Free Chlorination of Methyl 4-hydroxythieno[3,2-d]pyrimidine-6-carboxylate
This protocol is adapted from modern procedures that emphasize safety and efficiency.[10][11]
-
Preparation: In a dry, Teflon-lined stainless steel reactor, add Methyl 4-hydroxythieno[3,2-d]pyrimidine-6-carboxylate (1.0 eq.), phosphorus oxychloride (1.1 eq.), and pyridine (1.0 eq.).
-
Reaction: Seal the reactor and heat the mixture to 130-140 °C with stirring for 2 hours. Monitor the reaction progress by taking aliquots (after cooling and careful venting) and analyzing by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and then further in an ice bath. Carefully and slowly add the reaction mixture to a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Adjust the pH of the aqueous solution to 8-9 with a saturated solution of sodium carbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching process is highly exothermic and must be done with extreme care.
References
-
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]
-
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]
-
Ricci, A., Balucani, D., & Buu-Hoï, N. P. (1967). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Poirier, D., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). Sciforum. Available at: [Link]
-
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]
-
Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. (2014). ResearchGate. Available at: [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017). ResearchGate. Available at: [Link]
-
Chemistry with Himani. (2023). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. YouTube. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. (2025). PubMed. Available at: [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. (2024). PubMed. Available at: [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2016). ACS Publications. Available at: [Link]
-
Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (2017). ResearchGate. Available at: [Link]
-
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... (2020). ResearchGate. Available at: [Link]
-
4-Chlorothieno[3,2-d]pyrimidine. (n.d.). Lead Sciences. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). MDPI. Available at: [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed. Available at: [Link]
- Process for preparing 4-hydroxypyrimidine. (1994). Google Patents.
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024). SciELO. Available at: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). PubMed Central. Available at: [Link]
-
Troubleshooting a Chlorinator or Cell That's Not Working. (n.d.). INSNRG Spare Parts. Available at: [Link]
Sources
- 1. Buy 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid [smolecule.com]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs | MDPI [mdpi.com]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. jk-sci.com [jk-sci.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Welcome to the technical support guide for Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate (CAS No. 1363381-65-0). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility-related issues with this compound in their experimental assays. Given its molecular structure—a planar, heterocyclic system with a chloro substituent—poor aqueous solubility is an anticipated challenge.[1] This guide provides in-depth troubleshooting advice and validated protocols to help you achieve reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges.
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. Why did this happen?
A: This is a classic sign of a compound exceeding its kinetic solubility . While this compound may readily dissolve in a pure organic solvent like DMSO, its solubility in an aqueous environment is significantly lower. When the DMSO stock is diluted into the buffer, the solvent environment shifts dramatically from organic to aqueous, causing the compound to crash out of solution. This is a common issue for Biopharmaceutics Classification System (BCS) Class II and IV compounds, which are characterized by low solubility.[2][3]
Q2: What is the best solvent to prepare my initial stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and appropriate starting solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[4][5] It is a powerful, aprotic, and water-miscible solvent.[6] We recommend preparing a 10 mM or 20 mM stock solution in 100% anhydrous DMSO.
Q3: What is the maximum concentration of DMSO I can use in my final assay?
A: This is highly dependent on your assay type.
-
For biochemical assays (e.g., enzyme inhibition): Many enzymes can tolerate up to 1-5% DMSO, but some may be inhibited or denatured even at these levels.[7] It is crucial to run a solvent tolerance control experiment.
-
For cell-based assays: Most cell lines are sensitive to DMSO. A final concentration of ≤0.5% is a standard recommendation to avoid artifacts.[8] Concentrations above 1% can lead to cytotoxicity, membrane permeabilization, and altered gene expression.[6][9] Always run a vehicle control (buffer with the same final DMSO concentration as your test samples) to assess solvent effects.[5]
Q4: I need to use a higher compound concentration, but I can't increase the DMSO. What are my options?
A: You will need to employ solubility-enhancing excipients. The most common and effective options for in-vitro assays are cyclodextrins and, in some cases, non-ionic surfactants . These agents create micro-environments that shield the hydrophobic compound from the bulk aqueous solvent.[10][11] See the detailed troubleshooting guides below for protocols.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Compound Precipitation During Assay Plate Preparation
This guide addresses the common problem of compound precipitation ("crashing out") upon dilution from an organic stock into an aqueous buffer.
The Underlying Science: Kinetic vs. Thermodynamic Solubility
When you add a DMSO stock to a buffer, you are measuring kinetic solubility —the concentration at which a compound stays in a supersaturated solution before precipitating.[12][13] This is different from thermodynamic solubility , which is the true equilibrium concentration after an extended period.[13] Your goal in an assay is to maintain a metastable, supersaturated solution for the duration of the experiment.
The way you dilute your stock matters. Incorrect technique can induce precipitation.
Step-by-Step Protocol:
-
Pre-dilute in DMSO: Perform serial dilutions of your high-concentration stock in pure DMSO to get closer to your final desired concentration.
-
Dispense Buffer First: Add the aqueous assay buffer to your microplate wells first.
-
Direct Dilution: Add a small volume (e.g., 1-2 µL) of the appropriate DMSO stock directly into the assay buffer in the well. Do not perform an intermediate dilution in buffer before adding to the final assay. This intermediate step increases the time the compound spends at a high aqueous concentration, raising the risk of precipitation.[12]
-
Mix Immediately and Thoroughly: Immediately after adding the DMSO stock, mix the contents of the well using a multichannel pipette or by gentle orbital shaking. This rapid dispersion helps to prevent localized high concentrations that can nucleate precipitation.
Caption: Recommended vs. Problematic Dilution Workflow.
This protocol establishes the highest DMSO level your specific assay can tolerate without generating artifacts.
Step-by-Step Protocol:
-
Prepare Vehicle Solutions: Create a series of your assay buffer containing increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, 5.0%).
-
Run Controls: In your assay, run negative (no activator/inhibitor) and positive (known activator/inhibitor) controls in each of the DMSO-containing buffers.
-
Analyze Performance: Measure the assay signal (e.g., enzyme activity, cell viability).
-
Determine Threshold: Identify the highest DMSO concentration that does not significantly alter the assay window (the difference between positive and negative controls) or the baseline signal. This is your maximum tolerable concentration.
| Assay Type | Typical Max DMSO Concentration | Potential Issues |
| Biochemical (Enzyme/Binding) | 0.5% - 5% | Protein denaturation, direct enzyme inhibition, assay interference.[7] |
| Cell-Based (Viability) | 0.1% - 0.5% | Cytotoxicity, growth arrest, membrane effects.[6][8][9] |
| Cell-Based (Signaling) | < 0.2% | Altered gene expression, off-target signaling pathway activation. |
Guide 2: Issue - Low or Variable Signal Suggesting Reduced Active Concentration
If you observe a lower-than-expected potency or high well-to-well variability, it is likely that the compound's effective concentration is reduced due to poor solubility, even if visible precipitation is not obvious.
The Underlying Science: Enhancing Solubility with Excipients
To overcome this, we can use pharmaceutical excipients that increase the apparent solubility of the drug.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They act as molecular containers, encapsulating the poorly soluble drug molecule and presenting a soluble complex to the aqueous environment.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Surfactants: Amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. The hydrophobic core of the micelle can solubilize the drug.[10][11] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred as they are less likely to denature proteins than ionic surfactants.[18]
Caption: Mechanisms of Solubility Enhancement.
Step-by-Step Protocol:
-
Select a Cyclodextrin: Start with Hydroxypropyl-β-cyclodextrin (HP-β-CD), as it has high water solubility and low toxicity.[14]
-
Prepare Cyclodextrin-Containing Buffer: Prepare your assay buffer and dissolve HP-β-CD into it to a final concentration of 1-10 mM. Gentle warming and stirring may be required. Allow the solution to return to the assay temperature.
-
Test for Interference: Run your positive and negative assay controls in the cyclodextrin-containing buffer (without your test compound) to ensure the cyclodextrin itself does not interfere with the assay readout.
-
Prepare Compound Dilutions: Add your DMSO stock of this compound directly to the cyclodextrin-containing buffer, mixing immediately as described in Protocol 1.1.
-
Evaluate Potency: Compare the dose-response curve of your compound in the standard buffer versus the cyclodextrin-containing buffer. An increase in potency (a leftward shift in the IC50/EC50) often indicates that solubility was previously a limiting factor.
Considerations:
-
The affinity of the drug for the cyclodextrin must be balanced. If it is too high, the cyclodextrin may not release the drug to interact with its biological target.
-
Not all poorly soluble drugs are amenable to cyclodextrin complexation.[11]
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (MDPI) [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (PMC - NIH) [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (World Pharma Today) [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (Hilaris Publisher) [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (ResearchGate) [Link]
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What effects does DMSO have on cell assays?. (Quora) [Link]
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Solubilization techniques used for poorly water-soluble drugs. (PMC - PubMed Central) [Link]
-
DMSO in cell based assays. (Scientist Solutions) [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (PMC - NIH) [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (PubMed Central) [Link]
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role of DMSO in biochemical assays. (Reddit) [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (ResearchGate) [Link]
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Cyclodextrins, Surfactants and Their Inclusion Complexes. (MDPI) [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (MDPI) [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (MDPI) [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (PMC - PubMed Central) [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (ResearchGate) [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (ResearchGate) [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (Keyence) [Link]
-
(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (ResearchGate) [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (MDPI) [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (PMC - NIH) [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. (OUCI) [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (ACS Publications) [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
"Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" stability and degradation issues
Welcome to the technical support center for Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
I. Compound Overview and Key Stability-Related Moieties
This compound is a heterocyclic compound featuring a thienopyrimidine core. Its stability is primarily influenced by two key functional groups: the 4-chloro substituent on the pyrimidine ring and the methyl carboxylate group on the thiophene ring. Understanding the reactivity of these groups is crucial for predicting and mitigating degradation.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂S | [1] |
| Molecular Weight | 228.65 g/mol | [1] |
| CAS Number | 1363381-65-0 | [1] |
| Predicted pKa | -0.40 ± 0.40 | [1] |
II. Frequently Asked Questions (FAQs) on Stability and Degradation
This section addresses common questions regarding the stability of this compound.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the structure, the two most probable degradation pathways are:
-
Hydrolysis of the Methyl Ester: The methyl carboxylate group is susceptible to hydrolysis, especially under basic or acidic conditions, to form the corresponding carboxylic acid, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
-
Nucleophilic Substitution of the 4-Chloro Group: The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a common reaction for chloro-substituted pyrimidines. The reactivity is enhanced by the electron-withdrawing nature of the fused ring system. Common nucleophiles in a laboratory or formulation setting include water, alcohols, and amines.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester can occur, leading to the formation of the carboxylic acid and methanol.
-
Neutral Conditions (pH 6-8): The compound is likely to be most stable at or near neutral pH, although slow hydrolysis of the ester and substitution of the chloro group by water (to form the 4-hydroxy derivative) may still occur over extended periods.
-
Basic Conditions (pH > 8): Under basic conditions, two degradation pathways are likely to be accelerated:
-
Base-catalyzed hydrolysis of the methyl ester will be rapid.
-
Nucleophilic attack by hydroxide ions at the 4-position will lead to the formation of the 4-hydroxy-thieno[3,2-d]pyrimidine-6-carboxylate derivative.
-
Q3: Is this compound sensitive to light?
Q4: What are the expected thermal stability limitations?
A4: The thermal stability of the compound should be evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For many heterocyclic esters, thermal decomposition can begin with the pyrolysis of the ester group. Forced degradation studies under elevated temperatures are recommended to understand the thermal degradation profile.
Q2: What are the likely degradation products I should be looking for?
A2: Based on the predicted degradation pathways, the primary degradation products to monitor would be:
-
4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid: Resulting from the hydrolysis of the methyl ester.
-
Methyl 4-hydroxythieno[3,2-d]pyrimidine-6-carboxylate: Resulting from the nucleophilic substitution of the chloro group by water or hydroxide.
-
4-hydroxythieno[3,2-d]pyrimidine-6-carboxylic acid: Resulting from both hydrolysis of the ester and substitution of the chloro group.
If the compound is in a solution containing other nucleophiles (e.g., amine-containing buffers), you should also look for the corresponding substitution products.
III. Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments.
A. Troubleshooting Unexpected Degradation in Solution
Problem: You observe the appearance of new peaks in your analytical chromatogram (e.g., HPLC) when your compound is in solution, indicating degradation.
Workflow for Investigation:
Caption: Workflow for stability-indicating HPLC method development.
IV. Experimental Protocols
A. Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [2][3][4]Keep a control sample in the dark.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method with a photodiode array (PDA) detector to obtain both chromatograms and UV spectra of the peaks. An LC-MS can be used for identification of the degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Check for peak purity of the parent compound in the presence of degradation products.
-
V. References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regiochemical Control in Thieno[3,2-d]pyrimidine Synthesis
Welcome to the technical support center for thieno[3,2-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges related to regioisomer formation, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the regioselective synthesis of the desired thieno[3,2-d]pyrimidine core.
Introduction: The Challenge of Regioisomers
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, but its synthesis can be complicated by the formation of the undesired thieno[2,3-d]pyrimidine regioisomer.[1][2] The regiochemical outcome of the pyrimidine ring formation is highly dependent on the starting materials and reaction conditions. This guide will provide a clear understanding of the factors governing this selectivity and offer practical solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I obtained a mixture of thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine. What is the most likely cause?
The primary reason for the formation of a regioisomeric mixture is the choice of the starting aminothiophene precursor. To exclusively synthesize thieno[3,2-d]pyrimidines, it is crucial to start with a 3-aminothiophene-2-carboxylate or a related derivative .[3] If your synthesis starts with a 2-aminothiophene-3-carboxylate, the cyclization will lead to the thieno[2,3-d]pyrimidine isomer.
Q2: How can I be certain about the regiochemistry of my product?
Unequivocal structural elucidation is critical. The most powerful tool for differentiating between thieno[3,2-d] and thieno[2,3-d]pyrimidine isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts and coupling patterns of the thiophene protons are distinct for each isomer. For the unsubstituted core, the thieno[3,2-d]pyrimidine will show two doublets for the thiophene protons, while the thieno[2,3-d]pyrimidine will also show two doublets, but with different chemical shifts and coupling constants.
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiophene and pyrimidine rings differ significantly between the two isomers.[4]
-
NOE (Nuclear Overhauser Effect) experiments: NOE can be used to establish through-space proximity between protons on the pyrimidine ring and the thiophene ring, confirming the connectivity.
Q3: Can the cyclization agent influence the regioselectivity?
While the starting material is the primary determinant, the choice of cyclization agent and reaction conditions can influence the yield and purity of the desired product. For the cyclization of 3-aminothiophene-2-carboxylates, common and effective one-carbon sources to form the pyrimidine ring include:
The choice of reagent can affect reaction times and temperatures, but it will not change the inherent regiochemical outcome determined by the starting material.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of thieno[3,2-d]pyrimidines.
Problem 1: My reaction is not proceeding to completion, and I'm recovering starting material.
-
Possible Cause: Insufficient reaction temperature or time.
-
Solution: Many cyclization reactions to form the pyrimidine ring require elevated temperatures, often refluxing in a high-boiling solvent or microwave irradiation.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Possible Cause: Inefficient cyclization agent.
-
Solution: While formamide is commonly used, some substrates may require a more reactive one-carbon source. Consider using triethyl orthoformate with a catalytic amount of acid, or dimethylformamide-dimethylacetal (DMF-DMA).[6]
-
Problem 2: I'm observing significant byproduct formation, even with the correct starting material.
-
Possible Cause: Decomposition of starting materials or intermediates at high temperatures.
-
Solution: If the reaction requires harsh conditions, consider using microwave-assisted synthesis, which can often reduce reaction times and minimize byproduct formation.[6]
-
-
Possible Cause: Side reactions of the functional groups on your thiophene precursor.
-
Solution: Protect sensitive functional groups on your starting material before performing the cyclization. The protecting groups can be removed in a subsequent step.
-
Problem 3: I have confirmed the formation of the thieno[2,3-d]pyrimidine isomer. What went wrong?
-
Root Cause: The incorrect starting material was used. You likely started with a 2-aminothiophene derivative instead of a 3-aminothiophene derivative.
-
Corrective Action: To obtain the thieno[3,2-d]pyrimidine core, you must begin your synthesis with a 3-aminothiophene-2-carboxylate, 3-aminothiophene-2-carboxamide, or 3-aminothiophene-2-carbonitrile.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one
This protocol outlines a reliable method starting from a 3-aminothiophene-2-carboxylate.
| Step | Procedure |
| 1 | In a round-bottom flask, dissolve the methyl 3-aminothiophene-2-carboxylate derivative (1 equivalent) in an excess of formamide. |
| 2 | Heat the reaction mixture to reflux (typically 180-210 °C). |
| 3 | Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours. |
| 4 | Upon completion, cool the reaction mixture to room temperature. |
| 5 | Pour the cooled mixture into ice-water to precipitate the product. |
| 6 | Collect the solid by vacuum filtration, wash with water, and dry. |
| 7 | Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[3,2-d]pyrimidin-4(3H)-one. |
Mechanistic Insight: Why the Starting Material Dictates the Regiochemistry
The regiochemical outcome is a direct consequence of the inherent connectivity of the starting aminothiophene. The cyclization to form the pyrimidine ring involves the reaction of the amino group and the adjacent ester (or related) group with a one-carbon electrophile.
Caption: Regiochemical outcome is determined by the starting aminothiophene isomer.
As illustrated above, the amino group at the 3-position of the thiophene ring will cyclize with the ester at the 2-position, leading exclusively to the thieno[3,2-d]pyrimidine skeleton. Conversely, an amino group at the 2-position will cyclize with the ester at the 3-position, yielding the thieno[2,3-d]pyrimidine isomer.
Workflow for Troubleshooting Regioisomer Formation
Caption: A systematic workflow for troubleshooting regioisomer formation in thieno[3,2-d]pyrimidine synthesis.
References
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. 2021;26(21):6693. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. 2018;61(21):9698-9711. [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Canadian Journal of Chemistry. 1982;60(15):1820-1826. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. 2024;276:116649. [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. 2024. [Link]
-
Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry. 2010;45(11):5194-5200. [Link]
-
Mechanistic perspective for the synthesis of thienopyrimidine derivatives 4, 5. ResearchGate. 2024. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. 2019;24(18):3369. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. 2016;59(5):2068-2081. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. 2023;28(13):5009. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry. 2019;11(6):595-615. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2018;23(9):2161. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. 2024. [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. European Journal of Medicinal Chemistry. 2010;45(7):3017-3025. [Link]
-
Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules. 2021;26(18):5428. [Link]
-
The Chemistry of Thienopyrimidines. ResearchGate. 2014. [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. 2016;14(4):1359-1372. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2196602. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. 2012;17(10):11948-11971. [Link]
-
Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. ResearchGate. 2015. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. 2021;64(15):11479-11491. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in the Suzuki-Miyaura cross-coupling of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate . Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high-yield, reproducible results.
Introduction to the System
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including as kinase inhibitors.[1][2] The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of C-C bonds, making it a cornerstone of modern drug discovery.[3] However, the successful coupling of heteroaryl chlorides like this compound presents unique challenges due to the electronic properties of the heterocyclic core and the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] This guide will focus on a critical parameter for success: the optimization of palladium catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For initial explorations with a new substrate like this compound, a catalyst loading in the range of 1-5 mol% of the palladium source is a common starting point.[4] For subsequent optimization, this can often be reduced to 0.1-1 mol% or even lower, depending on the efficiency of the catalytic system. It's crucial to balance reaction efficiency with the cost and ease of removal of the palladium catalyst.
Q2: How does the electronic nature of the this compound affect the choice of catalyst and ligand?
A2: The thieno[3,2-d]pyrimidine ring system is electron-deficient due to the presence of two nitrogen atoms in the pyrimidine ring and a sulfur atom in the thiophene ring. This electron deficiency can have opposing effects. On one hand, it can facilitate the rate-limiting oxidative addition step of the catalytic cycle.[3] On the other hand, the Lewis basic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2]
Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(t-Bu)3), are often highly effective.[5][6] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can readily undergo oxidative addition with the C-Cl bond. They also help to stabilize the palladium catalyst throughout the catalytic cycle.
Q3: Can I use a pre-formed catalyst or generate the active catalyst in situ?
A3: Both approaches are valid and widely used.
-
Pre-formed catalysts , such as Pd(PPh₃)₄ or PdCl₂(dppf), offer convenience and reproducibility.[7] Pd(PPh₃)₄ is a good starting point for many Suzuki couplings.
-
In situ generation of the active Pd(0) catalyst from a palladium(II) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand offers greater flexibility in screening different ligands and ligand-to-metal ratios. This is often the preferred method for optimizing a challenging coupling reaction.
Q4: Does the methyl carboxylate group at the 6-position influence the reaction?
A4: The methyl carboxylate group is an electron-withdrawing group. This can further increase the electrophilicity of the thieno[3,2-d]pyrimidine core, which may facilitate the oxidative addition step. However, it is also a potential site for side reactions, such as hydrolysis under strongly basic conditions, especially at elevated temperatures. Careful selection of the base and reaction temperature is therefore important.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, with a focus on problems related to catalyst loading and activity.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring are deactivating the palladium catalyst. 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed at a reasonable rate. | 1. Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst. 2. Ligand Screening: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). These ligands can shield the palladium center from inhibitory coordination by the substrate and promote a faster catalytic turnover. 3. Increase Catalyst Loading: As a first step, try increasing the catalyst loading to 5-10 mol%. If this improves the yield, you can then optimize other parameters to bring the loading back down. |
| Reaction Stalls | 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions over time. 2. Protodeboronation of Boronic Acid: The boronic acid is degrading, leading to a loss of the coupling partner. | 1. Use a More Robust Ligand: Biaryl phosphine ligands often provide greater stability to the palladium catalyst compared to simpler phosphines like PPh₃. 2. Optimize Base and Solvent: Consider using a weaker base or running the reaction under anhydrous conditions if protodeboronation is suspected. However, note that some water is often necessary for the Suzuki coupling mechanism.[3] |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. 2. Dehalogenation of the Starting Material: The chloro group is replaced by a hydrogen atom. 3. Hydrolysis of the Ester: The methyl carboxylate group is hydrolyzed to a carboxylic acid. | 1. Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Ensure slow addition of the boronic acid if homocoupling is severe. 2. Careful Choice of Base and Temperature: This is often a result of catalyst decomposition or reaction with the base. Re-evaluate your choice of base and consider a lower reaction temperature. 3. Milder Base and Lower Temperature: Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) and the lowest effective reaction temperature to minimize ester hydrolysis. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a starting point for optimizing the catalyst loading for the Suzuki coupling of this compound.
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a small amount of the degassed solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table for Catalyst Loading Screening
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | Initial trial |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ | Dioxane/H₂O | 90 | Compare with pre-formed catalyst |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ | Dioxane/H₂O | 90 | Reduced catalyst loading |
| 4 | Pd₂(dba)₃ (0.5) | SPhos (1) | K₂CO₃ | Dioxane/H₂O | 90 | Further reduction |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene/H₂O | 100 | Alternative ligand and base |
Visualizing the Catalytic Cycle and Troubleshooting
Suzuki-Miyaura Catalytic Cycle
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
References
-
Chen, Y., et al. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. Journal of Combinatorial Chemistry, 9(3), 404–412. [Link]
-
Chaudhary, P., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
DiMauro, E. F., et al. (2016). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 59(5), 1867–1885. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Nolan, S. P., & Organ, M. G. (Eds.). (2017). Palladium-Catalyzed Cross-Coupling Reactions for the Pharmaceutical Industry. John Wiley & Sons.
- Sigman, M. S., & Werner, E. W. (2012). A case for catalyst control in the site-selective cross-coupling of dihalopyridines. Journal of the American Chemical Society, 134(35), 14338–14341.
-
Thomas, A. A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(11), 3195. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Walker, S. D., et al. (2010). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 49(43), 7715–7719. [Link]
-
Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1437–1448. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PubMed. (2021). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
Wiley Online Library. (2013). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Wiley Online Library. (2018). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a]t[1][8][9]riazin-6(2H)-ones and Their Antibacterial Activity. Retrieved from [Link]
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Techniques for "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" Analogs
Welcome to the technical support center dedicated to the purification of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The thieno[3,2-d]pyrimidine core is a key scaffold in medicinal chemistry, appearing in various therapeutic agents.[1][2][3] Achieving high purity of these analogs is paramount for accurate biological evaluation and drug development.
This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the "why" behind the "how" to empower you with the scientific rationale to troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Chromatography Challenges
Q1: My this compound analog shows significant tailing on my reverse-phase HPLC column. What is causing this and how can I fix it?
A1: Peak tailing in reverse-phase HPLC for thienopyrimidine analogs is a common issue often stemming from interactions between the basic nitrogen atoms in the pyrimidine ring and residual acidic silanol groups on the silica-based stationary phase. This leads to undesirable secondary interactions and poor peak shape.
Underlying Cause: The lone pairs on the pyrimidine nitrogens can form strong hydrogen bonds with free silanol groups on the C18 column packing material, causing the analyte to "stick" and elute slowly, resulting in a tailed peak.
Troubleshooting Strategies:
-
Use a Polar-Endcapped or Polar-Embedded Column: These columns are specifically designed to minimize silanol interactions and provide better peak shape for polar and basic compounds.[4]
-
Adjust Mobile Phase pH: For basic analogs, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) will protonate the basic nitrogens. This reduces their interaction with the stationary phase and improves peak symmetry.[4][5]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 20 mM) can help to better mask the silanol groups and improve peak shape.[4]
-
Consider a Different Stationary Phase: If the above strategies are not sufficient, switching to a different stationary phase, such as a polymer-based column, can eliminate the issue of silanol interactions altogether.
Q2: I'm struggling to get good separation of my target compound from a closely related impurity using flash chromatography. What parameters should I optimize?
A2: Achieving baseline separation of closely eluting compounds in flash chromatography requires a systematic approach to optimizing several key parameters. The goal is to maximize the difference in retention times between your product and the impurity.
Optimization Workflow:
-
Thin-Layer Chromatography (TLC) First: Always start by developing an optimal solvent system using TLC.[6][7] Aim for an Rf value of your target compound between 0.2 and 0.35 to ensure it moves through the column at a reasonable rate while allowing for separation.[7] The difference in Rf values (ΔRf) between your compound and the impurity should be at least 0.1.[6]
-
Solvent System Selection:
-
Normal Phase (Silica Gel): This is the most common stationary phase for these types of compounds.[7][8]
-
Start with a binary mixture, typically a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[8]
-
For more polar analogs, a methanol/dichloromethane system can be effective.[8] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[8]
-
-
Reverse Phase: For highly polar analogs that are not well-retained on silica, reverse-phase flash chromatography using a C18-functionalized silica is a viable option.[8]
-
-
Gradient Elution: A shallow gradient can significantly improve the separation of closely eluting compounds compared to an isocratic elution.[9] Start with a lower concentration of the more polar solvent and gradually increase it over the course of the run.
-
Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading ratio (e.g., 1:100) is recommended.[10]
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial mobile phase, dry loading is highly recommended.[6][10] This involves pre-adsorbing your crude material onto a small amount of silica gel before loading it onto the column. This technique leads to a more concentrated starting band and better resolution.
| Parameter | Recommendation for Difficult Separations | Rationale |
| TLC ΔRf | > 0.1 | Ensures a sufficient difference in polarity for separation on the column.[6] |
| Column Loading | 1:50 to 1:100 (sample:silica) | Prevents band broadening and improves resolution.[10] |
| Elution Mode | Shallow Gradient | Enhances the separation of compounds with similar polarities.[9] |
| Particle Size | 40-63 µm (230-400 mesh) | Finer particles provide a higher surface area, leading to better separation efficiency.[9] |
Crystallization and Stability Issues
Q3: My this compound analog oils out during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the compound's solubility is too high in the chosen solvent at a given temperature, or when the cooling rate is too fast.
Troubleshooting Strategies:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11][12]
-
Experiment with Solvent Systems: If a single solvent doesn't work, try a binary solvent system.[11] This usually consists of a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common pairs for heterocyclic compounds include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[11]
-
-
Slow Cooling is Crucial: Rapid cooling often leads to the formation of an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling process.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Reduce the Amount of Solvent: If your compound is too soluble, you may be using too much solvent. Try reducing the volume of the "good" solvent to ensure you have a truly saturated solution at the boiling point.
Q4: I am concerned about the stability of the chloro-substituent on my thienopyrimidine analog during purification. Are there any precautions I should take?
A4: The 4-chloro substituent on the thieno[3,2-d]pyrimidine ring is susceptible to nucleophilic substitution, especially in the presence of nucleophilic solvents or bases.[13][14] Degradation can lead to the formation of impurities that may be difficult to remove.
Precautions to Ensure Stability:
-
Avoid Nucleophilic Solvents at High Temperatures: When performing recrystallizations or running column chromatography, be cautious with nucleophilic solvents like methanol or ethanol, especially when heating for prolonged periods. If possible, opt for less nucleophilic solvents like ethyl acetate, acetone, or dichloromethane.
-
Control pH: Avoid strongly basic conditions. If your purification involves an aqueous workup, ensure the pH remains neutral or slightly acidic. The presence of amines or other basic impurities in your crude material can also catalyze the displacement of the chloride.
-
Temperature Control: Keep temperatures as low as reasonably possible during all purification steps. For column chromatography, if there is a concern about on-column reactions, running the column at a lower temperature (e.g., in a cold room) can be beneficial.
-
Inert Atmosphere: While not always necessary, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which may be a concern for some sensitive analogs.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a this compound Analog
-
TLC Analysis: Develop a suitable solvent system using TLC (silica gel 60 F254 plates). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.2-0.3 for the target compound.
-
Column Packing:
-
Select a column size appropriate for the amount of material to be purified (e.g., a 40g silica column for 0.4-2g of crude material).
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar solvent mixture.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the column.[7]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[6][10] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If using a gradient, start with a mobile phase that is less polar than your TLC solvent and gradually increase the polarity. A typical gradient might be from 10% to 50% ethyl acetate in hexanes over 10-15 column volumes.
-
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization of a this compound Analog
-
Solvent Selection: In a test tube, add a small amount of the crude material and a few drops of a potential solvent. Test for solubility at room temperature and upon heating.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization:
-
If using a single solvent, allow the flask to cool slowly to room temperature.
-
If using a binary solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution. Allow this to cool slowly.
-
-
Crystal Growth: Let the flask stand undisturbed to allow for the formation of well-defined crystals. Once crystal formation appears to be complete at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visual Guides
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Decision workflow for improving flash chromatography separation.
Decision Tree for Crystallization vs. Chromatography
Caption: Choosing between crystallization and chromatography for purification.
References
- Grotjahn, D. B. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate.
- (n.d.). Flash Chromatography Basics. Sorbent Technologies, Inc.
- (n.d.). Flash Column Chromatography. University of California, Los Angeles.
- (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF. ResearchGate.
- Langel, C., et al. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
- (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- (n.d.). SOP: FLASH CHROMATOGRAPHY. University of Cape Town.
- Boyd, B., et al. (2008). General methods for flash chromatography using disposable columns. PMC.
- (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem.
- (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- Priya, R., et al. (2025). A Comprehensive Review on the Synthesis and Therapeutic Potential of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research.
- (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles.
- (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC.
- El-Sayed, M. A., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications.
- Hassan, A. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
- (n.d.). 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. Sigma-Aldrich.
Welcome to the technical support center dedicated to the purification of this compound and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The thieno[3,2-d]pyrimidine core is a key scaffold in medicinal chemistry, appearing in various therapeutic agents.[1][2][3] Achieving high purity of these analogs is paramount for accurate biological evaluation and drug development.
This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the "why" behind the "how" to empower you with the scientific rationale to troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Chromatography Challenges
Q1: My this compound analog shows significant tailing on my reverse-phase HPLC column. What is causing this and how can I fix it?
A1: Peak tailing in reverse-phase HPLC for thienopyrimidine analogs is a common issue often stemming from interactions between the basic nitrogen atoms in the pyrimidine ring and residual acidic silanol groups on the silica-based stationary phase. This leads to undesirable secondary interactions and poor peak shape.
Underlying Cause: The lone pairs on the pyrimidine nitrogens can form strong hydrogen bonds with free silanol groups on the C18 column packing material, causing the analyte to "stick" and elute slowly, resulting in a tailed peak.
Troubleshooting Strategies:
-
Use a Polar-Endcapped or Polar-Embedded Column: These columns are specifically designed to minimize silanol interactions and provide better peak shape for polar and basic compounds.[4]
-
Adjust Mobile Phase pH: For basic analogs, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) will protonate the basic nitrogens. This reduces their interaction with the stationary phase and improves peak symmetry.[4][5]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 20 mM) can help to better mask the silanol groups and improve peak shape.[4]
-
Consider a Different Stationary Phase: If the above strategies are not sufficient, switching to a different stationary phase, such as a polymer-based column, can eliminate the issue of silanol interactions altogether.
Q2: I'm struggling to get good separation of my target compound from a closely related impurity using flash chromatography. What parameters should I optimize?
A2: Achieving baseline separation of closely eluting compounds in flash chromatography requires a systematic approach to optimizing several key parameters. The goal is to maximize the difference in retention times between your product and the impurity.
Optimization Workflow:
-
Thin-Layer Chromatography (TLC) First: Always start by developing an optimal solvent system using TLC.[6][7] Aim for an Rf value of your target compound between 0.2 and 0.35 to ensure it moves through the column at a reasonable rate while allowing for separation.[7] The difference in Rf values (ΔRf) between your compound and the impurity should be at least 0.1.[6]
-
Solvent System Selection:
-
Normal Phase (Silica Gel): This is the most common stationary phase for these types of compounds.[7][8]
-
Start with a binary mixture, typically a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[8]
-
For more polar analogs, a methanol/dichloromethane system can be effective.[8] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[8]
-
-
Reverse Phase: For highly polar analogs that are not well-retained on silica, reverse-phase flash chromatography using a C18-functionalized silica is a viable option.[8]
-
-
Gradient Elution: A shallow gradient can significantly improve the separation of closely eluting compounds compared to an isocratic elution.[9] Start with a lower concentration of the more polar solvent and gradually increase it over the course of the run.
-
Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading ratio (e.g., 1:100) is recommended.[10]
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial mobile phase, dry loading is highly recommended.[6][10] This involves pre-adsorbing your crude material onto a small amount of silica gel before loading it onto the column. This technique leads to a more concentrated starting band and better resolution.
| Parameter | Recommendation for Difficult Separations | Rationale |
| TLC ΔRf | > 0.1 | Ensures a sufficient difference in polarity for separation on the column.[6] |
| Column Loading | 1:50 to 1:100 (sample:silica) | Prevents band broadening and improves resolution.[10] |
| Elution Mode | Shallow Gradient | Enhances the separation of compounds with similar polarities.[9] |
| Particle Size | 40-63 µm (230-400 mesh) | Finer particles provide a higher surface area, leading to better separation efficiency.[9] |
Crystallization and Stability Issues
Q3: My this compound analog oils out during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the compound's solubility is too high in the chosen solvent at a given temperature, or when the cooling rate is too fast.
Troubleshooting Strategies:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11][12]
-
Experiment with Solvent Systems: If a single solvent doesn't work, try a binary solvent system.[11] This usually consists of a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common pairs for heterocyclic compounds include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[11]
-
-
Slow Cooling is Crucial: Rapid cooling often leads to the formation of an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling process.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Reduce the Amount of Solvent: If your compound is too soluble, you may be using too much solvent. Try reducing the volume of the "good" solvent to ensure you have a truly saturated solution at the boiling point.
Q4: I am concerned about the stability of the chloro-substituent on my thienopyrimidine analog during purification. Are there any precautions I should take?
A4: The 4-chloro substituent on the thieno[3,2-d]pyrimidine ring is susceptible to nucleophilic substitution, especially in the presence of nucleophilic solvents or bases.[13][14] Degradation can lead to the formation of impurities that may be difficult to remove.
Precautions to Ensure Stability:
-
Avoid Nucleophilic Solvents at High Temperatures: When performing recrystallizations or running column chromatography, be cautious with nucleophilic solvents like methanol or ethanol, especially when heating for prolonged periods. If possible, opt for less nucleophilic solvents like ethyl acetate, acetone, or dichloromethane.
-
Control pH: Avoid strongly basic conditions. If your purification involves an aqueous workup, ensure the pH remains neutral or slightly acidic. The presence of amines or other basic impurities in your crude material can also catalyze the displacement of the chloride.
-
Temperature Control: Keep temperatures as low as reasonably possible during all purification steps. For column chromatography, if there is a concern about on-column reactions, running the column at a lower temperature (e.g., in a cold room) can be beneficial.
-
Inert Atmosphere: While not always necessary, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which may be a concern for some sensitive analogs.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a this compound Analog
-
TLC Analysis: Develop a suitable solvent system using TLC (silica gel 60 F254 plates). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.2-0.3 for the target compound.
-
Column Packing:
-
Select a column size appropriate for the amount of material to be purified (e.g., a 40g silica column for 0.4-2g of crude material).
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar solvent mixture.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the column.[7]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[6][10] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If using a gradient, start with a mobile phase that is less polar than your TLC solvent and gradually increase the polarity. A typical gradient might be from 10% to 50% ethyl acetate in hexanes over 10-15 column volumes.
-
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization of a this compound Analog
-
Solvent Selection: In a test tube, add a small amount of the crude material and a few drops of a potential solvent. Test for solubility at room temperature and upon heating.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization:
-
If using a single solvent, allow the flask to cool slowly to room temperature.
-
If using a binary solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution. Allow this to cool slowly.
-
-
Crystal Growth: Let the flask stand undisturbed to allow for the formation of well-defined crystals. Once crystal formation appears to be complete at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visual Guides
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Decision workflow for improving flash chromatography separation.
Decision Tree for Crystallization vs. Chromatography
Caption: Choosing between crystallization and chromatography for purification.
References
-
Grotjahn, D. B. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Retrieved January 19, 2026, from
-
(n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate. Retrieved January 19, 2026, from
-
(n.d.). Flash Chromatography Basics. Sorbent Technologies, Inc. Retrieved January 19, 2026, from
-
(n.d.). Flash Column Chromatography. University of California, Los Angeles. Retrieved January 19, 2026, from
-
(n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF. ResearchGate. Retrieved January 19, 2026, from
-
Langel, C., et al. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from
-
(n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from
-
(2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved January 19, 2026, from
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(n.d.). SOP: FLASH CHROMATOGRAPHY. University of Cape Town. Retrieved January 19, 2026, from
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Boyd, B., et al. (2008). General methods for flash chromatography using disposable columns. PMC. Retrieved January 19, 2026, from
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(2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem. Retrieved January 19, 2026, from
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(2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem. Retrieved January 19, 2026, from
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Priya, R., et al. (2025). A Comprehensive Review on the Synthesis and Therapeutic Potential of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research. Retrieved January 19, 2026, from
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(2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Retrieved January 19, 2026, from
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El-Sayed, M. A., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Retrieved January 19, 2026, from
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Hassan, A. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Retrieved January 19, 2026, from
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(2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Retrieved January 19, 2026, from
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(2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Retrieved January 19, 2026, from
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(n.d.). 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. Sigma-Aldrich. Retrieved January 19, 2026, from
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Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: The Thieno[3,2-d]pyrimidine Core in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the relentless pursuit of potent and selective agents has led to the exploration of a vast chemical space. Among the privileged scaffolds that have emerged, the thieno[3,2-d]pyrimidine core has garnered significant attention for its versatility and potential to yield highly specific inhibitors. This guide provides an in-depth comparison of the thieno[3,2-d]pyrimidine scaffold, exemplified by Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate, against other prominent kinase inhibitor scaffolds. We will delve into the structural features, kinase selectivity profiles, and the underlying rationale for experimental approaches in evaluating these crucial molecules in drug discovery.
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Kinase-Binding Moiety
The thieno[3,2-d]pyrimidine system is a fused heterocyclic scaffold that acts as a bioisostere of purine, the core of the natural kinase substrate, ATP. This inherent structural mimicry provides a foundational advantage for its interaction with the highly conserved ATP-binding pocket of kinases. The thiophene ring, fused to the pyrimidine, offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This compound serves as a key intermediate and a representative of this scaffold. The 4-chloro substituent is a versatile handle for introducing various side chains through nucleophilic substitution, enabling the exploration of different regions of the kinase active site. The methyl carboxylate at the 6-position can also be modified to modulate properties such as solubility and cell permeability. While comprehensive public kinase screening data for this specific molecule is limited, its derivatives have demonstrated significant and selective inhibitory activity against various kinases.[1][2][3]
Comparative Analysis of Kinase Inhibitor Scaffolds
To understand the unique attributes of the thieno[3,2-d]pyrimidine scaffold, it is essential to compare it with other well-established kinase inhibitor core structures. This section will contrast its features with three archetypal scaffolds: Staurosporine, Dasatinib, and Gefitinib.
| Scaffold | Core Structure | General Kinase Profile | Key Features |
| Thieno[3,2-d]pyrimidine | Fused thiophene and pyrimidine rings | Can be tailored for high selectivity. Derivatives have shown potent inhibition of specific kinases like JAK1 and FAK.[2][3] | Bioisostere of purine. Multiple points for synthetic modification, allowing for fine-tuning of selectivity. |
| Staurosporine | Indolocarbazole | Pan-kinase inhibitor, targeting a broad range of kinases with high potency.[4][5][6] | Natural product origin. High affinity for the ATP-binding site, but generally lacks selectivity. Often used as a positive control in kinase assays. |
| Dasatinib | Aminothiazole linked to a substituted pyrimidine | Multi-targeted inhibitor, potently inhibiting BCR-ABL and Src family kinases, among others.[7][8] | Binds to both active and inactive conformations of some kinases. Known for its potent, multi-kinase inhibitory profile. |
| Gefitinib | Quinazoline | Selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10][11] | Demonstrates high selectivity for a specific kinase family. A prime example of a targeted therapy. |
Expert Insight: The choice of a kinase inhibitor scaffold is a critical decision in the early stages of drug discovery. While a pan-kinase inhibitor like Staurosporine can be a useful tool for initial studies, the development of a therapeutic agent almost always necessitates a high degree of selectivity to minimize off-target effects and associated toxicities. Scaffolds like thieno[3,2-d]pyrimidine and quinazoline offer a more promising starting point for achieving this selectivity through medicinal chemistry efforts. Dasatinib represents a middle ground, where potent inhibition of a specific set of kinases is the therapeutic goal.
Kinase Selectivity Profile: A Deeper Dive
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. Kinome-wide screening is the gold standard for assessing this, providing a comprehensive view of an inhibitor's interactions across the human kinome.
While a full kinome scan for this compound is not publicly available, a recent study on a thieno[3,2-d]pyrimidine derivative, a potent and selective JAK1 inhibitor, provides valuable insight into the potential of this scaffold.[2] Kinome-wide selectivity profiling of this derivative (compound 24 in the cited study) revealed a high degree of selectivity for JAK1 among 370 kinases tested.[2] This demonstrates that the thieno[3,2-d]pyrimidine core can indeed be elaborated to achieve remarkable specificity.
In contrast, the selectivity profiles of our comparator scaffolds are well-documented:
-
Staurosporine: Exhibits broad activity across the kinome, making it a non-selective inhibitor.[4]
-
Dasatinib: Potently inhibits a distinct set of kinases, including ABL, SRC family, c-KIT, and PDGFR.[7]
-
Gefitinib: Shows high selectivity for EGFR over other kinases.[10]
Logical Relationship: Scaffold to Selectivity
Caption: Relationship between kinase inhibitor scaffolds and their general selectivity profiles.
Experimental Protocols for Kinase Inhibition Assessment
To rigorously compare kinase inhibitor scaffolds, robust and validated experimental methodologies are paramount. Below are detailed, step-by-step protocols for two widely used in vitro kinase assays.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle:
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution to each well.
-
Add 0.5 µL of the test compound (e.g., this compound) at various concentrations or a vehicle control (DMSO).
-
Initiate the reaction by adding 2.0 µL of 2.5x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.
Principle:
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Comparative study of SIRT inhibitors derived from "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate"
Abstract
The sirtuin (SIRT) family of NAD+-dependent lysine deacylases has emerged as a critical regulator of cellular metabolism, stress responses, and longevity, making them compelling therapeutic targets for a spectrum of human diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This guide provides a comprehensive comparative analysis of a potent class of sirtuin inhibitors derived from the "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" scaffold. We delve into the synthesis, mechanism of action, and comparative efficacy of these thienopyrimidine-based compounds against other well-established sirtuin inhibitors. Detailed experimental protocols are provided to enable researchers to validate and expand upon these findings, ensuring scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of sirtuin biology and therapeutics.
Introduction: The Therapeutic Promise of Sirtuin Inhibition
The seven mammalian sirtuins, SIRT1 through SIRT7, are a unique class of enzymes that couple lysine deacetylation to NAD+ hydrolysis.[1] This catalytic mechanism intrinsically links their activity to the cellular energy state, positioning them as master regulators of physiological processes. Sirtuins are distributed across various subcellular compartments—SIRT1, SIRT6, and SIRT7 are primarily nuclear; SIRT2 is predominantly cytoplasmic; and SIRT3, SIRT4, and SIRT5 reside in the mitochondria.[2] Their diverse localization reflects their broad range of substrates and functions, from histone modifications and genome stability to the regulation of metabolic enzymes and transcription factors like p53 and NF-κB.[1][3]
Given their central role, dysregulation of sirtuin activity is implicated in numerous pathologies. For instance, the overexpression of SIRT1 and SIRT2 has been linked to the progression of certain cancers, making their inhibition a promising anti-cancer strategy.[4] Conversely, in neurodegenerative conditions like Huntington's disease, inhibiting SIRT1 has shown protective effects.[2] This complex and often context-dependent role of sirtuins underscores the critical need for potent, selective, and well-characterized chemical probes to dissect their functions and validate their therapeutic potential.[5][6]
This guide focuses on a novel and highly potent class of pan-SIRT1/2/3 inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold, initially identified through Encoded Library Technology (ELT).[7] We will compare these compounds to other widely used sirtuin inhibitors, providing a framework for their rational application in research and drug discovery.
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Chemotype for Sirtuin Inhibition
The thieno[3,2-d]pyrimidine core represents a significant advancement in the pursuit of potent sirtuin inhibitors. Starting from commercially available 4-chlorothieno[3,2-d]pyrimidine, a versatile carboxamide scaffold can be synthesized, allowing for extensive structure-activity relationship (SAR) studies.[7]
Synthesis Outline
The synthesis of the key thieno[3,2-d]pyrimidine-6-carboxamide inhibitors begins with the carboxylation of 4-chlorothieno[3,2-d]pyrimidine. This is typically achieved by treatment with a strong base like n-butyllithium in the presence of tetramethylpiperidine, followed by quenching with dry ice (solid CO2) to install the carboxylic acid at the 6-position. The resulting carboxylic acid is then converted to a versatile acid chloride using an agent like oxalyl chloride. This activated intermediate can be readily reacted with a diverse range of amines to generate a library of carboxamide derivatives.[7] This synthetic route provides a robust platform for optimizing potency, selectivity, and physicochemical properties.
Mechanism of Action
Crystallographic studies of lead compounds from this series, such as 11c , 28 , and 31 , co-crystallized with SIRT3 have provided invaluable insights into their mechanism of inhibition.[1][7] These inhibitors cleverly mimic the binding of the natural cofactor NAD+. The thienopyrimidine core makes a crucial π-stacking interaction with a phenylalanine residue in a flexible loop region of the enzyme. Critically, the carboxamide moiety, which is essential for potent activity, occupies the nicotinamide C-pocket and forms key hydrogen bonds with residues that normally interact with the nicotinamide portion of NAD+.[7] The aliphatic portions of the inhibitor then extend into the substrate channel, effectively blocking the binding of acetylated lysine substrates.[1][7] This dual mimicry of both the cofactor and substrate binding sites explains the high potency observed with this chemical series.
Comparative Performance Analysis
A critical aspect of evaluating any new inhibitor class is to benchmark its performance against existing standards. The thieno[3,2-d]pyrimidine-6-carboxamides exhibit exceptionally potent, low nanomolar inhibition of the primary deacetylating sirtuins, SIRT1, SIRT2, and SIRT3.[1][7]
In Vitro Enzymatic Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of lead thienopyrimidine derivatives compared to other well-known sirtuin inhibitors. It is important to note that IC50 values can vary depending on assay conditions, such as substrate concentration and enzyme source.
| Inhibitor | Class/Scaffold | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Selectivity Notes | Reference(s) |
| Compound 11c | Thieno[3,2-d]pyrimidine | 3.6 nM | 2.7 nM | 4.0 nM | Potent pan-SIRT1/2/3 inhibitor | [1][7] |
| Compound 28 | Thieno[3,2-d]pyrimidine | 3.2 nM | 1.1 nM | 7.4 nM | Potent pan-SIRT1/2/3 inhibitor | [7] |
| Compound 31 | Thieno[3,2-d]pyrimidine | 4.1 nM | 1.0 nM | 6.8 nM | Potent pan-SIRT1/2/3 inhibitor | [7] |
| EX-527 (Selisistat) | Tetrahydrocarbazole | 38 - 98 nM | 19,600 nM | 48,700 nM | Highly selective for SIRT1 over SIRT2/3 | [5][8] |
| Tenovin-6 | Thiophene | 21,000 nM | 10,000 nM | 67,000 nM | Dual SIRT1/2 inhibitor, weaker on SIRT3 | [9][10] |
| AGK2 | Thiazole | >49,000 nM | 3,500 nM | >49,000 nM | Selective for SIRT2 over SIRT1/3 | [11] |
| Cambinol | Naphthol | 56,000 nM | 59,000 nM | - | Equipotent SIRT1/2 inhibitor | [12] |
| Sirtinol | Naphthol | 131,000 nM | 38,000 nM | - | Dual SIRT1/2 inhibitor | [12] |
Data compiled from multiple sources and should be considered representative.
As evidenced by the data, the thieno[3,2-d]pyrimidine derivatives represent a significant leap in potency, with IC50 values in the low single-digit nanomolar range for SIRT1, SIRT2, and SIRT3. This makes them substantially more potent than established inhibitors like Tenovin-6 and Sirtinol.[1][7] While highly potent, this series demonstrates pan-inhibitory activity across SIRT1, SIRT2, and SIRT3, which can be advantageous for applications where simultaneous inhibition of these key sirtuins is desired, such as in certain cancer models.[13] This contrasts sharply with inhibitors like EX-527, which offers high selectivity for SIRT1.[5] The choice of inhibitor should therefore be guided by the specific biological question being addressed. Information regarding the selectivity of the thieno[3,2-d]pyrimidine-6-carboxamide series against the other sirtuin isoforms (SIRT4-7) is not extensively available in the public domain and represents an area for future investigation.
Experimental Protocols for Inhibitor Characterization
To ensure the robust evaluation of sirtuin inhibitors, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays.
In Vitro Sirtuin Enzymatic Assay (Fluorogenic)
This assay is a common high-throughput method to determine the IC50 of inhibitors against purified sirtuin enzymes.
Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue coupled to a fluorophore (e.g., aminomethylcoumarin, AMC). Upon deacetylation by a sirtuin, a developer solution is added that cleaves the deacetylated peptide, releasing the fluorophore, which can be quantified.
Workflow Diagram:
Caption: Workflow for a fluorogenic sirtuin activity assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human SIRT1, SIRT2, or SIRT3 enzyme to the desired working concentration in 1X Assay Buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., Compound 11c) and control inhibitors (e.g., EX-527) in 1X Assay Buffer containing a small percentage of DMSO.
-
Prepare a 2X Substrate/Cofactor solution containing the fluorogenic peptide substrate (e.g., Ac-RHKK(Ac)-AMC) and NAD+ in 1X Assay Buffer.[14]
-
-
Assay Plate Setup (96-well black plate):
-
Add 25 µL of 1X Assay Buffer to the blank wells.
-
Add 25 µL of diluted enzyme to the control and inhibitor wells.
-
Add 25 µL of the serially diluted inhibitors or vehicle control to the appropriate wells.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 50 µL of the 2X Substrate/Cofactor solution to all wells.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding 50 µL of Developer Solution (containing a sirtuin inhibitor like nicotinamide and a protease to cleave the deacetylated substrate).
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence using a plate reader with excitation at 350-360 nm and emission at 450-465 nm.[14]
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Cellular Sirtuin Activity
This method assesses an inhibitor's ability to enter cells and engage its target by measuring the acetylation status of known sirtuin substrates.
Principle: Inhibition of SIRT1 leads to hyperacetylation of its substrate, the tumor suppressor p53 (at lysine 382).[15] Inhibition of SIRT2, a tubulin deacetylase, results in increased acetylation of α-tubulin (at lysine 40).[11] These changes can be detected by western blotting using antibodies specific to the acetylated forms of these proteins.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HCT116, MCF-7) and allow cells to adhere overnight.
-
Treat cells with various concentrations of the sirtuin inhibitor (and a vehicle control, e.g., DMSO) for a specified period (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors and, crucially, deacetylase inhibitors like nicotinamide and trichostatin A to preserve the acetylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Acetylated-p53 (Lys382)
-
Total p53
-
Acetylated-α-tubulin (Lys40)
-
Total α-tubulin or β-actin (as a loading control)
-
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[16]
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the acetylated protein signal to the total protein signal to determine the relative increase in acetylation upon inhibitor treatment.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of an inhibitor with its protein target within the complex environment of an intact cell.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A stabilising inhibitor will result in more soluble protein at higher temperatures compared to the vehicle control.[17][18]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of the test inhibitor or vehicle control for 1 hour at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler, then cool immediately on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target sirtuin (e.g., SIRT1 or SIRT2) in the soluble fraction for each temperature point using western blotting, as described in Protocol 4.2.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature for both the vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular context.
-
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine-6-carboxamide scaffold has yielded a class of exceptionally potent, low-nanomolar, pan-SIRT1/2/3 inhibitors.[1][7] Their mechanism of action, involving the mimicry of NAD+ binding in the enzyme's C-pocket, provides a clear rationale for their high affinity.[7] When compared to other established sirtuin inhibitors, this series offers a significant advantage in terms of raw potency, making these compounds valuable tools for probing the combined roles of SIRT1, SIRT2, and SIRT3 in health and disease.
The provided experimental protocols offer a robust framework for researchers to independently verify these findings and further characterize these and other novel sirtuin modulators. Future work should focus on elucidating the selectivity profile of this series against the broader sirtuin family (SIRT4-7) and further optimizing the scaffold to potentially develop isoform-selective inhibitors. The development of both pan- and selective-sirtuin inhibitors is crucial, as it will allow the scientific community to more precisely dissect the complex, and at times opposing, roles of individual sirtuin family members in different pathological contexts. Ultimately, these well-characterized chemical tools will be instrumental in validating sirtuins as therapeutic targets and paving the way for the next generation of sirtuin-modulating drugs.
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Disch, J. S., Evindar, G., Chiu, C. H., Blum, C. A., Dai, H., Jin, L., ... & Belyanskaya, S. L. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3666–3679. [Link]
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Ke, W., Yuan, Z., & Li, M. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology, 16(7), 1147–1156. [Link]
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Gertz, M., & Steegborn, C. (2016). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 21(11), 1573. [Link]
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Valente, S., & Zwergel, C. (2020). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Molecules, 25(21), 5087. [Link]
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Disch, J. S., et al. (2013). Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. PubMed, National Center for Biotechnology Information. [Link]
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Shao, S., et al. (2023). Discovery of Novel SIRT1/2 Inhibitors with Effective Cytotoxicity against Human Leukemia Cells. PubMed, National Center for Biotechnology Information. [Link]
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Rumpf, T., et al. (2017). Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. PubMed Central, National Center for Biotechnology Information. [Link]
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Rumpf, T., et al. (2017). Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. Journal of Medicinal Chemistry, 60(4), 1541–1565. [Link]
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Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. BioFactors, 38(5), 349–359. [Link]
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BPS Bioscience. Tenovin-6. [Link]
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Singh, S., & Singh, A. K. (2020). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Frontiers in Molecular Biosciences, 7, 69. [Link]
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Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 12(8), 2966–2979. [Link]
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Karaman, B., & Sippl, W. (2015). Docking and binding free energy calculations of sirtuin inhibitors. Theranostics, 5(2), 190–202. [Link]
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Rotili, D., et al. (2018). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences, 19(11), 3498. [Link]
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Parenti, M. D., et al. (2014). Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat). Molecular Pharmacology, 86(6), 633–644. [Link]
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Chen, L., et al. (2017). Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy. Oncotarget, 8(23), 37064–37076. [Link]
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Validating Anticancer Potential: A Comparative Guide to Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate Derivatives in Cancer Cell Lines
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer activity, thieno[3,2-d]pyrimidines have emerged as a privileged structure. Their structural analogy to purines allows them to interact with a variety of key biological targets implicated in cancer progression. This guide focuses on a specific, promising subclass: derivatives of "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate." We will provide a comprehensive, experience-driven framework for validating the anticancer activity of these derivatives in various cancer cell lines, comparing their performance and elucidating the underlying experimental rationale.
The Rationale: Why Thieno[3,2-d]pyrimidines?
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, enabling it to function as a competitive inhibitor for ATP-binding sites in various kinases.[1] This characteristic has led to the development of potent inhibitors of key signaling molecules that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2][3] The presence of a chlorine atom at the 4-position of the pyrimidine ring is a critical feature, serving as a reactive handle for the synthesis of diverse derivatives and often contributing significantly to the compound's biological activity.[4] This guide will walk researchers through the essential in vitro assays to rigorously assess the anticancer potential of novel derivatives based on this scaffold.
The Validation Workflow: A Multi-Faceted Approach
A thorough in vitro validation of a potential anticancer compound requires a multi-pronged approach to assess its cytotoxicity, and to gain insights into its mechanism of action. The following sections detail the step-by-step protocols for a robust validation workflow.
Caption: A typical workflow for the in vitro validation of novel anticancer compounds.
Part 1: Assessing Cytotoxicity - The Litmus Test
The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. Two robust and widely used colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[5] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.[7] This method is less susceptible to interference from compounds that affect cellular metabolism without directly causing cell death.
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[8]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air-dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air-dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values as described for the MTT assay.
Comparative Data of Thieno[3,2-d]pyrimidine Derivatives
The following table summarizes the reported IC₅₀ values for various thieno[3,2-d]pyrimidine derivatives against different cancer cell lines, providing a benchmark for newly synthesized compounds.
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Halogenated thieno[3,2-d]pyrimidine (Compound 1) | L1210 (Leukemia) | 6.8 ± 2.8 | [4] |
| Halogenated thieno[3,2-d]pyrimidine (Compound 2) | CCRF-CEM (Leukemia) | 25 ± 2.0 | [4] |
| 4-aminothienopyrimidine derivative (Compound 4a) | MCF-7 (Breast) | 0.00204 | [10] |
| Thieno[3,2-d]pyrimidine-thione (Compound 6e) | HeLa (Cervical) | 0.591 | [11] |
| Thieno[3,2-d]pyrimidine-thione (Compound 6j) | HT-29 (Colon) | >5.0 | [11] |
| 4-morpholinothieno[3,2-d]pyrimidine (Compound 11c) | H460 (Lung) | 0.003 |
Part 2: Unraveling the Mechanism of Action
Once the cytotoxic potential of the derivatives has been established, the next crucial step is to investigate how these compounds induce cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Apoptosis Detection: The Annexin V/Propidium Iodide Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Caption: Principle of distinguishing cell populations using Annexin V and PI staining.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis: Unveiling Proliferation Arrest
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell proliferation. Cell cycle analysis is commonly performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.[4]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol. Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[8]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Part 3: Potential Molecular Targets
The anticancer activity of thieno[3,2-d]pyrimidine derivatives is often attributed to their ability to inhibit specific protein kinases. Based on existing literature, key targets for this class of compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, drives cell proliferation and survival in many cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the progression of the cell cycle.[11]
Caption: Potential mechanisms of action for thieno[3,2-d]pyrimidine derivatives.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro validation of "this compound" derivatives as potential anticancer agents. By systematically evaluating their cytotoxicity and delving into their mechanisms of action through apoptosis and cell cycle analysis, researchers can build a strong preclinical data package. The comparative data presented serves as a valuable reference point for assessing the potency of novel analogs. Promising compounds identified through this workflow can then be advanced to more complex in vitro models, such as 3D spheroids, and subsequently to in vivo studies to evaluate their efficacy and safety in a more physiologically relevant context. The ultimate goal is to identify lead candidates with superior anticancer activity and a favorable therapeutic window for further development into novel cancer therapies.
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In vitro and in vivo efficacy of "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" based compounds
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various compounds derived from the "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" core and related thieno[3,2-d]pyrimidine structures. We will delve into the experimental data, explore the structure-activity relationships (SAR), and elucidate the scientific rationale behind the design and evaluation of these promising therapeutic candidates.
The Thieno[3,2-d]pyrimidine Scaffold: A Versatile Core for Kinase Inhibition
The fused heterocyclic system of thieno[3,2-d]pyrimidine offers a rigid and planar backbone that can be readily functionalized at multiple positions. This structural versatility allows for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with the ATP-binding pockets of various protein kinases and other important cellular targets. The "this compound" serves as a key intermediate in the synthesis of many of these derivatives, with the chloro group at the 4-position providing a convenient handle for nucleophilic substitution to introduce diverse side chains.[1][2]
Comparative In Vitro Efficacy Across Different Target Classes
The thieno[3,2-d]pyrimidine framework has been successfully exploited to generate inhibitors for several important cancer-related targets. Below is a comparative summary of the in vitro potency of representative compounds from different classes.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several studies have focused on developing thieno[3,2-d]pyrimidine-based PI3K inhibitors.
A series of derivatives were designed as potent PI3Kα inhibitors, with compound 7 emerging as a promising lead.[3] The co-crystal structure of compound 7 with PI3Kα revealed the structural basis for its high enzymatic activity.[3] Both compound 7 and 21 from this series effectively suppressed the proliferation of cancer cell lines by inhibiting the intracellular PI3K/AKT/mTOR pathway.[3]
In a different approach, a "merged pharmacophore" strategy was employed to create bifunctional inhibitors targeting both PI3Kδ and the Bromodomain and Extra-Terminal (BET) proteins, a novel strategy for treating aggressive diffuse large B-cell lymphoma (DLBCL).[4][5] Compound 10b from this series demonstrated excellent and balanced activities against both targets.[4][5]
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Antiproliferative IC50 (nM) | Reference |
| 7 | PI3Kα | Potent (exact value not specified) | Various cancer cell lines | Effective suppression | [3] |
| 21 | PI3Kα | Potent (exact value not specified) | Various cancer cell lines | Effective suppression | [3] |
| 10b | PI3Kδ / BRD4-BD1 | 112 ± 8 / 19 ± 1 | SU-DHL-4, SU-DHL-6 | 91 ± 10 / 61 ± 1 | [4][5] |
Janus Kinase 3 (JAK3) Inhibitors
JAK3 is a key enzyme in the signaling pathways of several cytokines and is predominantly expressed in hematopoietic cells, making it an attractive target for hematological malignancies like B-cell lymphoma.
A series of thieno[3,2-d]pyrimidines bearing an acrylamide pharmacophore were synthesized as potent covalent JAK3 inhibitors.[6] Compounds 9a and 9g exhibited remarkable potency against JAK3 kinase activity.[6] Notably, compound 9a demonstrated enhanced antiproliferative activity against B lymphoma cells while showing minimal toxicity to normal peripheral blood mononuclear cells (PBMCs).[6] Mechanistic studies revealed that 9a induces apoptosis in B lymphoma cells and disrupts the JAK3-STAT3 signaling cascade.[6]
| Compound | Target | IC50 (nM) | Cell Line(s) | Key Findings | Reference |
| 9a | JAK3 | 1.9 | B lymphoma cells | Enhanced antiproliferative activity, low toxicity to normal cells, induces apoptosis | [6] |
| 9g | JAK3 | 1.8 | Not specified | Potent JAK3 inhibition | [6] |
Other Kinase and Enzyme Inhibitors
The versatility of the thieno[3,2-d]pyrimidine scaffold extends to other important targets:
-
EZH2 Inhibitors: Through structural modifications of the known EZH2 inhibitor tazemetostat, novel thieno[3,2-d]pyrimidine derivatives were synthesized. Compound 12e showed remarkable antitumor activity against lymphoma and leukemia cell lines with low toxicity against normal cells.[7]
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors: A series of conformationally restricted thieno[3,2-d]pyrimidinones were designed as inhibitors of 17β-HSD2, an enzyme implicated in osteoporosis.[8]
-
Sirtuin (SIRT) Inhibitors: A DNA-encoded library technology (ELT) screen identified 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide as a core structure for potent inhibitors of SIRT1, SIRT2, and SIRT3.[1]
| Compound | Target | IC50 (µM) | Cell Line(s) | Antiproliferative IC50 (µM) | Reference |
| 12e | EZH2 | Not specified (enzyme) | SU-DHL-6, WSU-DLCL-2, K562 | 0.55, 0.95, 1.68 | [7] |
| 4a | DNA intercalation (hypothesized) | Not specified | MCF-7 | 0.00204 | [9] |
In Vivo Efficacy in Preclinical Animal Models
The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. A key example of a thieno[3,2-d]pyrimidine derivative with demonstrated in vivo antitumor activity is the bifunctional PI3Kδ/BET inhibitor 10b .
Compound 10b was found to have a good oral pharmacokinetic profile in mice and exhibited outstanding antitumor activity in a SU-DHL-6 xenograft model.[4][5] This successful translation from bench to in vivo models underscores the potential of this class of compounds for the treatment of DLBCL.[4][5]
Experimental Methodologies and Workflows
The evaluation of these thieno[3,2-d]pyrimidine-based compounds follows a standardized preclinical drug discovery workflow.
General In Vitro Evaluation Workflow
Caption: Generalized workflow for the in vitro evaluation of thieno[3,2-d]pyrimidine derivatives.
General In Vivo Evaluation Workflow
Caption: Generalized workflow for the in vivo evaluation of promising thieno[3,2-d]pyrimidine-based compounds.
Key Signaling Pathways Targeted by Thieno[3,2-d]pyrimidine Derivatives
The PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for thieno[3,2-d]pyrimidine-based inhibitors.
The JAK/STAT Signaling Pathway
Caption: Simplified JAK/STAT signaling pathway and the point of intervention for thieno[3,2-d]pyrimidine-based inhibitors.
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of various kinases and other enzymes crucial for cancer cell proliferation and survival. The modular nature of its synthesis allows for extensive structure-activity relationship studies, leading to the identification of compounds with excellent in vitro profiles and, in some cases, promising in vivo efficacy.
Future research in this area will likely focus on:
-
Improving selectivity: Fine-tuning the substituents on the thieno[3,2-d]pyrimidine core to achieve even greater selectivity for the target kinase over other closely related kinases, thereby minimizing off-target effects and potential toxicity.
-
Developing dual-target inhibitors: As exemplified by the PI3Kδ/BET inhibitors, designing molecules that can simultaneously modulate multiple nodes in a cancer-driving pathway is a promising strategy to overcome drug resistance.
-
Optimizing pharmacokinetic properties: Further medicinal chemistry efforts will be directed towards improving the drug-like properties of these compounds, such as oral bioavailability, metabolic stability, and tissue distribution, to enhance their therapeutic potential.
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Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. J Med Chem. 2021;64(3):1639-1660. [Link]
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Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. Arch Pharm (Weinheim). 2013;346(6):421-430. [Link]
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Representative active compounds containing thieno[2,3-d]pyrimidinone core. ResearchGate. [Link]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules. 2018;23(11):2775. [Link]
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pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. J Chil Chem Soc. 2023;68(3). [Link]
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. J Med Chem. 2016;59(5):2066-2081. [Link]
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Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Mol Cancer Ther. 2019;18(10):1787-1799. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. 2022;27(10):3297. [Link]
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Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. 2023;28(17):6349. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. J Chil Chem Soc. 2023;68(3). [Link]
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. 2019;24(16):2979. [Link]
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Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules. 2018;23(11):2789. [Link]
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Cell cycle analysis of cancer cells treated with thieno[3,2-d]pyrimidine derivatives
<_ A Comparative Guide to Cell Cycle Analysis of Cancer Cells Treated with Thieno[3,2-d]pyrimidine Derivatives
Introduction: Targeting the Engine of Cancer Proliferation
The cell cycle, a meticulously orchestrated series of events leading to cell division, is fundamental to life. In cancer, this process is often deregulated, leading to uncontrolled proliferation.[1] This makes the cell cycle a prime target for therapeutic intervention.[1][2] Thieno[3,2-d]pyrimidines, a class of heterocyclic compounds, have emerged as a promising scaffold in the design of novel anticancer agents.[3][4][5][6][7] Their structural similarity to purines allows them to interact with key regulators of the cell cycle, particularly cyclin-dependent kinases (CDKs), offering a potent mechanism to halt the relentless division of cancer cells.[8][9][10][11]
This guide provides a comprehensive comparison of the effects of various thieno[3,2-d]pyrimidine derivatives on the cancer cell cycle. We will delve into the experimental methodologies for robust cell cycle analysis, present comparative data on the efficacy of different derivatives, and explore the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful techniques in their own work.
Methodology: A Two-Pronged Approach to Unraveling Cell Cycle Effects
To obtain a comprehensive understanding of how thieno[3,2-d]pyrimidine derivatives impact the cancer cell cycle, a combination of techniques is essential. We advocate for a two-pronged approach that couples the quantitative power of flow cytometry for cell population analysis with the molecular insights provided by Western blotting for key protein expression.
I. Quantitative Cell Cycle Distribution Analysis by Flow Cytometry
Flow cytometry is the gold-standard for rapidly assessing the cell cycle distribution of a large population of cells.[12] The principle lies in staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to the DNA. The fluorescence intensity of each cell is directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This protocol is a self-validating system, ensuring reproducible and reliable results.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Micropipettes and sterile tips
-
Centrifuge
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of thieno[3,2-d]pyrimidine derivatives or a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition is crucial to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation. Cells can be stored in ethanol at -20°C for several weeks.[13]
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Decant the ethanol carefully.
-
Wash the cell pellet twice with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade any double-stranded RNA that might otherwise be stained by PI.
-
Incubate the cells in the dark at room temperature for 30 minutes.[13]
-
-
Flow Cytometry Analysis:
-
Filter the stained cell suspension through a 40 µm nylon mesh to remove any cell aggregates.[13]
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000-20,000 events per sample for statistical significance.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
II. Molecular Mechanism Investigation by Western Blotting
While flow cytometry provides a global view of cell cycle distribution, Western blotting allows for the investigation of the underlying molecular mechanisms. By probing for key cell cycle regulatory proteins, we can pinpoint the specific checkpoints being affected by the thieno[3,2-d]pyrimidine derivatives.[14][15][16]
Key Protein Targets for Cell Cycle Analysis:
-
Cyclins: Cyclin D, Cyclin E, Cyclin A, Cyclin B
-
Cyclin-Dependent Kinases (CDKs): CDK4, CDK6, CDK2, CDK1 (also known as Cdc2)
-
CDK Inhibitors (CKIs): p21, p27
-
Other Markers: Phospho-Histone H3 (a marker for mitosis)
Detailed Protocol: Western Blotting for Cell Cycle Proteins
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[17]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
Visualizing the Experimental Workflow and Underlying Pathways
To provide a clear visual representation of the methodologies and the biological processes under investigation, we utilize Graphviz diagrams.
Caption: Experimental workflow for cell cycle analysis.
Caption: Simplified cell cycle and points of inhibition.
Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives
Numerous studies have synthesized and evaluated a wide range of thieno[3,2-d]pyrimidine derivatives for their anticancer activity.[3][4][5][6][9] A common finding is their ability to induce cell cycle arrest, often at the G1 or G2/M phases. The specific effects can vary depending on the substitutions on the thieno[3,2-d]pyrimidine core and the cancer cell line being investigated.
| Derivative Class | Key Substitutions | Observed Cell Cycle Arrest | Target Cancer Cell Lines | Reference |
| Diaryl Semicarbazones | 4-morpholino group | G1 phase | H460, HT-29, MKN-45, MDA-MB-231 | [3] |
| Diaryl Urea | Mono-halogen at 4-position of terminal phenyl | G1 phase | H460, HT-29, MKN-45, MDA-MB-231 | [5] |
| Tricyclic Analogs | 4-chlorophenyl substituent | G2/M phase | HeLa, HT-29 | [9][10] |
| CDK7 Inhibitors | Fluorinated piperidine ring | G1 phase | Triple-Negative Breast Cancer | [8][11] |
Expert Interpretation: The data consistently demonstrates that modifications to the thieno[3,2-d]pyrimidine scaffold significantly influence the specific phase of cell cycle arrest. For instance, the incorporation of diaryl semicarbazone and diaryl urea moieties tends to favor a G1 arrest, suggesting an inhibition of early cell cycle progression, likely through targeting CDK4/6 or CDK2. In contrast, certain tricyclic analogs induce a G2/M arrest, pointing towards an effect on the CDK1/Cyclin B complex. The development of highly selective CDK7 inhibitors from this scaffold highlights its versatility in targeting specific components of the cell cycle machinery.[8][11]
Mechanism of Action: A Deeper Dive into CDK Inhibition
The primary mechanism by which thieno[3,2-d]pyrimidine derivatives exert their cell cycle effects is through the inhibition of CDKs.[8][9][10][11] These enzymes are the master regulators of cell cycle progression, and their aberrant activity is a hallmark of cancer. By binding to the ATP-binding pocket of CDKs, thieno[3,2-d]pyrimidine derivatives prevent the phosphorylation of key substrates, thereby halting the cell cycle at specific checkpoints.
Western Blot Evidence:
Treatment of cancer cells with effective thieno[3,2-d]pyrimidine derivatives typically leads to:
-
Decreased expression of cyclins that are downstream of the inhibited CDK. For example, inhibition of CDK4/6 would lead to a decrease in Cyclin E levels.
-
Accumulation of CDK inhibitors like p21 and p27.
-
Reduced phosphorylation of CDK substrates , such as the Retinoblastoma protein (Rb).
These molecular changes corroborate the cell cycle arrest observed by flow cytometry and provide a clear mechanistic link between the compound and its biological effect.
Conclusion and Future Directions
The cell cycle analysis of cancer cells treated with thieno[3,2-d]pyrimidine derivatives reveals a promising class of compounds with potent antiproliferative activity. The combination of flow cytometry and Western blotting provides a robust framework for characterizing their effects and elucidating their mechanisms of action. The versatility of the thieno[3,2-d]pyrimidine scaffold allows for the development of derivatives that can target specific phases of the cell cycle, offering the potential for more tailored and effective cancer therapies.
Future research should focus on:
-
In vivo studies to validate the efficacy of these compounds in animal models.
-
Pharmacokinetic and pharmacodynamic studies to optimize drug delivery and dosing schedules.
-
Combination therapies to explore synergistic effects with other anticancer agents.
-
Further structural modifications to enhance potency and selectivity for specific CDK isoforms.
By continuing to explore the rich chemical space of thieno[3,2-d]pyrimidines, the scientific community is poised to develop novel and effective treatments for a wide range of cancers.
References
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Cui, M., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. European Journal of Medicinal Chemistry, 86, 465-475. [Link]
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Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(38), 17865-17876. [Link]
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Wang, Y., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link]
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Flow Cytometry Facility, University of Iowa. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
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Cui, M., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 85, 427-438. [Link]
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Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(12), e2337. [Link]
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Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5433. [Link]
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UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
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Li, Y., et al. (2015). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 128-132. [Link]
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Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5433. [Link]
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Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
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Held, P. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent Technologies, Inc.. [Link]
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Schneller, S. W., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(22), 6869-6872. [Link]
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Brady, A. M., et al. (2020). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Bioengineering and Biotechnology, 8, 589. [Link]
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Lee, Y. H., et al. (2026). The Synergistic Effects of rhArg with Bcl-2 Inhibitors or Metformin Co-Treatment in Multiple Cancer Cell Models. International Journal of Molecular Sciences, 27(2), 254. [Link]
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Apoptosis assays to confirm the mechanism of action of "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" analogs
A Researcher's Guide to Confirming Apoptosis: A Comparative Analysis of Assays for Thienopyrimidine Analogs
This guide provides a comprehensive comparison of key apoptosis assays for researchers investigating the mechanism of action of novel therapeutic compounds, using "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" analogs as a representative class. In drug discovery, particularly in oncology, confirming that a compound induces programmed cell death (apoptosis) is a critical step in validating its therapeutic potential.[1][2] This document moves beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to build a robust, multi-assay narrative to definitively characterize the pro-apoptotic activity of your compounds.
Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3][4] Therapeutic agents that can selectively trigger this intrinsic suicide program in cancer cells are of paramount interest. Apoptosis generally proceeds via two major routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[5][6][7] Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell.[5][8]
Conceptual Roadmap: The Apoptotic Cascade
Before selecting an assay, it is crucial to understand the sequence of events in apoptosis. The following diagram illustrates the key stages of both intrinsic and extrinsic pathways and highlights the specific markers that each of the discussed assays detects.
Caption: Overview of apoptosis pathways and corresponding assay targets.
Annexin V/PI Staining: Quantifying Apoptotic Populations
Principle
This flow cytometry-based assay is a cornerstone for apoptosis detection. In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is externalized to the cell surface.[3] Annexin V is a protein that binds with high affinity to PS in a calcium-dependent manner.[10] By using a fluorescently labeled Annexin V (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11]
Why Choose This Assay?
This assay provides quantitative data on the state of the cell population, distinguishing between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11][12]
It is an excellent first-line assay to quickly determine if a compound is inducing cell death and to quantify the extent of apoptosis across a dose-response or time-course.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.
Detailed Protocol: Annexin V-FITC/PI Staining
-
Cell Preparation: Seed and treat cells with various concentrations of the thienopyrimidine analogs for the desired time. Include a vehicle-only negative control and a positive control (e.g., staurosporine).
-
Harvesting: Collect both adherent and suspension cells to ensure apoptotic bodies are not lost. Centrifuge at 300 x g for 5 minutes.[3]
-
Washing: Wash the cell pellet once with ice-cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1x10^6 cells/mL.[3][11]
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[3]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[10]
-
Analysis: Analyze the samples immediately by flow cytometry. Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates correctly.[11]
Data Presentation: Hypothetical Comparison of Analogs
| Compound (10 µM) | % Viable (AV-/PI-) | % Early Apoptotic (AV+/PI-) | % Late Apoptotic/Necrotic (AV+/PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Analog A | 45.3 | 40.5 | 14.2 |
| Analog B | 80.1 | 9.5 | 10.4 |
| Analog C | 15.7 | 65.8 | 18.5 |
| Staurosporine | 10.2 | 50.3 | 39.5 |
Caspase Activity Assays: Measuring the Executioners
Principle
The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a pivotal commitment step in apoptosis.[13] These assays utilize a synthetic substrate containing the peptide sequence recognized by Caspase-3/7, typically DEVD (Asp-Glu-Val-Asp).[14] This substrate is conjugated to a reporter molecule, either a fluorophore (e.g., AFC) or a luciferase substrate (e.g., aminoluciferin).[14][15] When active Caspase-3/7 in the cell lysate cleaves the DEVD sequence, the reporter is released, generating a measurable fluorescent or luminescent signal that is directly proportional to caspase activity.[14][16]
Why Choose This Assay?
This is a highly specific and sensitive method to confirm that the observed cell death is caspase-dependent, a hallmark of apoptosis. It is ideal for high-throughput screening formats to quickly rank compounds based on their ability to activate the core apoptotic machinery.[2][14]
Experimental Workflow: Luminescent Caspase-3/7 Assay
Caption: Workflow for a homogeneous, add-mix-measure caspase activity assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate suitable for luminescence readings.
-
Treatment: Treat cells with the thienopyrimidine analogs and controls as required.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[16]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation: Hypothetical Comparison of Analogs
| Compound (10 µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 1,520 | 1.0 |
| Analog A | 18,540 | 12.2 |
| Analog B | 4,310 | 2.8 |
| Analog C | 35,880 | 23.6 |
| Staurosporine | 30,150 | 19.8 |
Western Blotting: Delineating the Apoptotic Pathway
Principle
Western blotting allows for the detection of specific proteins within a complex mixture, providing critical insights into the signaling pathways activated by the compounds.[17] For apoptosis, this technique is used to detect changes in the expression or post-translational modification of key regulatory proteins. A crucial application is detecting the cleavage of caspases and their substrates, as the cleaved fragments are the active forms or products of apoptosis.[17][18]
Why Choose This Assay?
This assay is indispensable for moving beyond if apoptosis is occurring to how it is occurring. By probing for specific markers, you can distinguish between the intrinsic and extrinsic pathways.
-
Cleaved Caspase-8: A marker for the extrinsic pathway.[18]
-
Cleaved Caspase-9: A marker for the intrinsic pathway.[8][18]
-
Cleaved Caspase-3: A marker for the execution phase, downstream of both pathways.[17]
-
Cleaved PARP: A key substrate of Caspase-3 and -7; its cleavage is a definitive indicator of caspase-dependent apoptosis.[17][19]
-
Bcl-2 Family Proteins: Changes in the levels or phosphorylation status of proteins like Bcl-2 (anti-apoptotic) or Bax (pro-apoptotic) point towards the involvement of the mitochondrial pathway.[20][21][22]
Experimental Workflow: Western Blotting
Caption: Standardized workflow for detecting apoptotic proteins via Western Blot.
Detailed Protocol: Western Blot for Apoptosis Markers
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse using an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target (e.g., rabbit anti-cleaved PARP) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Analyze the band intensity. The appearance of a cleaved fragment (e.g., 89 kDa for PARP) in treated samples, absent in the control, confirms apoptotic activity. Always probe for a loading control (e.g., β-actin or GAPDH) to verify equal loading.
TUNEL Assay: Visualizing DNA Fragmentation
Principle
A late-stage hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments.[13][23] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is designed to detect these DNA breaks.[24][25] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs (e.g., BrdUTP or fluorescently-conjugated dUTP) to the 3'-hydroxyl ends of the DNA fragments.[23][24][26] These labeled ends can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Why Choose This Assay?
The TUNEL assay provides a direct and visually compelling confirmation of the final execution stage of apoptosis. It is particularly useful for in situ analysis in tissue sections, allowing for the spatial localization of apoptotic cells within a complex environment.[24] It serves as a strong confirmatory assay for results obtained from earlier markers like Annexin V or caspase activity.
Experimental Workflow: Fluorescence-Based TUNEL Assay
Caption: Workflow for detecting apoptotic DNA fragmentation using the TUNEL assay.
Detailed Protocol: TUNEL Staining for Adherent Cells
-
Sample Preparation: Grow and treat cells on glass coverslips. Include positive (pre-treat with DNase I) and negative controls.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[23]
-
Permeabilization: Wash again with PBS. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the enzyme to access the nucleus.[27]
-
Labeling Reaction: Wash with deionized water. Incubate the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.[23][27]
-
Stopping the Reaction: Wash the cells with a suitable buffer (e.g., PBS) to stop the reaction.
-
Counterstaining: Stain the nuclei with a counterstain like DAPI or Hoechst to visualize the entire cell population.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green for FITC-dUTP) co-localizing with the nuclear counterstain (blue for DAPI).
Data Presentation: Hypothetical Comparison of Analogs
| Compound (10 µM) | % TUNEL-Positive Cells |
| Vehicle Control | 1.5 |
| Analog A | 38.7 |
| Analog B | 7.9 |
| Analog C | 72.4 |
| DNase I Control | 98.1 |
Synthesizing the Data: Building a Coherent Mechanistic Narrative
Caption: Logical workflow for investigating a compound's pro-apoptotic mechanism.
Example Narrative: If "Analog C" demonstrates a significant increase in the Annexin V-positive/PI-negative population, robustly activates Caspase-3/7, and leads to a high percentage of TUNEL-positive cells, you have strong evidence of apoptosis. If subsequent Western blots show cleavage of Caspase-9 and PARP, but not Caspase-8, and a decrease in Bcl-2 protein levels, you can authoritatively conclude that "Analog C induces apoptosis through the intrinsic, mitochondrial-mediated pathway." This level of detail and validation is critical for advancing a compound through the drug development pipeline.
References
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Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]
-
Apoptosis - Wikipedia. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
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Bcl-2 family - Wikipedia. Available at: [Link]
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Available at: [Link]
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Mechanisms of Action of Bcl-2 Family Proteins - PMC - PubMed Central. Available at: [Link]
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Bcl-2 - Wikipedia. Available at: [Link]
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Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways - Assay Genie. Available at: [Link]
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TUNEL Method in Apoptosis Detection: Principles, Procedures, and Application Evaluation. Available at: [Link]
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The Annexin V Apoptosis Assay. Available at: [Link]
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Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. Available at: [Link]
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Caspase 3/7 Activity - Protocols.io. Available at: [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. Available at: [Link]
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Detection of Apoptosis by TUNEL Assay - G-Biosciences. Available at: [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. Available at: [Link]
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Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate Derivatives
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activity. Its structural resemblance to purine enables it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. Within this class, Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate serves as a highly valuable and versatile starting material. The strategic placement of a reactive chloro group at the C4-position and an ester at the C6-position provides synthetic handles for systematic structural modifications.
This guide offers an in-depth analysis of the structure-activity relationships (SAR) of derivatives originating from this core scaffold. We will dissect how chemical modifications at key positions influence biological potency and selectivity against various targets, including kinases, sirtuins, and pathogenic organisms. This analysis is grounded in experimental data from peer-reviewed literature, providing researchers and drug development professionals with a predictive framework for designing novel and effective therapeutic agents.
The Thieno[3,2-d]pyrimidine Core: Strategic Positions for Derivatization
The power of this compound as a synthetic intermediate lies in its distinct reactive sites, which allow for controlled and diverse chemical modifications.
-
C4-Position : The chlorine atom at this position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a vast library of amine, alkoxide, and thiol-containing fragments, making it the primary locus for exploring SAR and achieving target specificity.
-
C6-Position : The methyl carboxylate group can be readily hydrolyzed to a carboxylic acid, which can then be converted into a diverse range of amides. This position is crucial for modulating physicochemical properties and establishing secondary binding interactions.
-
C2-Position : While not directly functionalized in the parent molecule, this position can be modified in earlier synthetic steps to further probe the SAR landscape.
Below is a general workflow illustrating the generation of a chemical library from the starting carboxylate.
Caption: General synthetic workflow for derivatization.
SAR at the C4-Position: The Gateway to Potency and Selectivity
The C4-position is arguably the most critical for determining the primary biological activity of thieno[3,2-d]pyrimidine derivatives. Substituents at this position often project into the active site of target enzymes, forming key interactions that govern potency and selectivity.
C4-Amino Substitutions: Targeting Kinases and Parasites
The introduction of various amines at the C4-position has yielded potent inhibitors for a range of targets. The nature of the amine—be it aliphatic, aromatic, linear, or cyclic—dramatically influences activity.
For instance, in the development of dual-stage antiplasmodial agents, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated.[1][2] The parent compound, with a chloro group at C4, demonstrated good activity against the erythrocytic stage of P. falciparum. However, substitution with various amines led to a range of activities, highlighting the sensitivity of this position.[1]
Similarly, SAR studies targeting Mycobacterium tuberculosis cytochrome bd oxidase identified N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine as the most active compound in its series.[3] This finding underscores the importance of a specific phenylethylamino moiety at C4 for anti-tubercular activity, where functionalization at the para position of the phenyl ring significantly improved potency.[3]
Table 1: Comparative Activity of C4-Substituted Thieno[3,2-d]pyrimidine Derivatives
| Target | C4-Substituent | IC50 | Reference |
|---|---|---|---|
| M. tuberculosis H37Rv | -Cl | >100 µM | [3] |
| M. tuberculosis H37Rv | -NH-(CH2)2-Ph | 51 µM | [3] |
| M. tuberculosis H37Rv | -NH-(CH2)2-Ph-(4-tBu) | 6 µM | [3] |
| PI3Kδ | See compound 10b below | 112 nM | [4] |
| BRD4-BD1 | See compound 10b below | 19 nM |[4] |
SAR at the C6-Position: Fine-Tuning and Secondary Interactions
While the C4-position often secures primary target engagement, the C6-position provides an avenue for optimizing physicochemical properties and forming additional, potency-enhancing interactions. The conversion of the methyl ester to a carboxamide is a particularly fruitful strategy.
C6-Carboxamides: Potent Sirtuin Inhibitors
A landmark study utilizing encoded library technology (ELT) identified the 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide scaffold as a critical core for potent, pan-inhibitors of sirtuins SIRT1, SIRT2, and SIRT3.[5] The initial hit demonstrated nanomolar potency against all three enzymes. X-ray crystallography revealed that the common carboxamide at the C6-position binds in the nicotinamide C-pocket of the sirtuin active site, explaining its essential role in inhibition. Subsequent SAR studies focused on modifying the amine substituent at the C4-position to improve drug-like properties while maintaining high potency.[5]
Caption: Key SAR insights for the thieno[3,2-d]pyrimidine scaffold. (Note: Image placeholder for chemical structure)
Case Study: Bifunctional PI3Kδ/BET Inhibitors
The versatility of the thieno[3,2-d]pyrimidine scaffold is elegantly demonstrated in the design of first-in-class dual inhibitors of PI3Kδ and the bromodomain and extra-terminal (BET) family of proteins.[4][6] Researchers utilized a merged pharmacophore strategy to combine features necessary for inhibiting both targets.
The optimized compound, 10b , exhibited potent and balanced activity against both PI3Kδ (IC50 = 112 nM) and BRD4-BD1 (IC50 = 19 nM).[4] Structurally, it features a complex amine substituent at the C4-position designed to occupy the active site of PI3Kδ, while modifications at other positions were tailored to interact with the acetyl-lysine binding pocket of BRD4. This compound showed strong anti-proliferative effects in diffuse large B-cell lymphoma (DLBCL) cells and possessed a good oral pharmacokinetic profile in mice, highlighting the potential of this scaffold to generate sophisticated multi-targeting agents.[4][6]
Experimental Protocols
To aid researchers in the practical application of these SAR principles, we provide standardized protocols for key synthetic and biological evaluation steps.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes the typical synthesis of C4-amino derivatives from this compound.
Materials:
-
This compound
-
Desired amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SU-DHL-6 lymphoma cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis (e.g., in GraphPad Prism).
Conclusion
The thieno[3,2-d]pyrimidine scaffold, and specifically derivatives of this compound, represents a highly productive platform for the discovery of novel therapeutics. The predictable reactivity of the C4 and C6 positions allows for systematic SAR exploration. As demonstrated, strategic modifications at the C4-position are paramount for achieving high-potency interactions with the primary target, while derivatization at the C6-position is crucial for optimizing secondary interactions and drug-like properties. The successful development of compounds ranging from anti-parasitics to dual kinase-bromodomain inhibitors showcases the remarkable versatility and potential of this chemical class. This guide serves as a foundational resource to inform the rational design of the next generation of thieno[3,2-d]pyrimidine-based agents.
References
-
Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chem Biol Drug Des. 2019;94(6):2013-2022. [Link]
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Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. J Med Chem. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. 2015;20(11):20637-20660. [Link]
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Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New J Chem. 2021;45(3):1595-1607. [Link]
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Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. J Med Chem. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. 2022;27(13):4204. [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Bioorg Med Chem Lett. 2020;30(24):127632. [Link]
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. J Med Chem. 2013;56(19):7538-7558. [Link]
-
3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors. Med Chem Res. 2012;21(11):3777-3786. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med Chem. 2020;11(10):1108-1122. [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. 2023;28(21):7398. [Link]
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A Senior Application Scientist's Guide to the Molecular Docking of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Introduction: Unveiling the Potential of a Novel Thienopyrimidine Derivative
In the landscape of contemporary drug discovery, the thienopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate, a distinct derivative of this class, presents an intriguing candidate for targeted therapy. Its structural resemblance to known kinase inhibitors suggests a potential interaction with key proteins implicated in cancer progression. This guide provides an in-depth, comparative molecular docking study of this compound against three clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and B-cell lymphoma 2 (Bcl-2).
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, offering insights into binding affinity and interaction patterns at the atomic level.[3] By comparing the docking performance of our subject molecule with established, FDA-approved inhibitors, we aim to elucidate its potential as a therapeutic agent and provide a robust, reproducible framework for researchers in the field. This guide is structured to not only present the results of our in-silico investigation but also to provide a detailed, self-validating protocol that can be replicated and adapted for similar studies.
Experimental Design: A Rationale-Driven Approach to Target and Comparator Selection
The selection of target proteins and comparator molecules is a critical first step in any meaningful molecular docking study. Our choices are guided by the established biological activities of the broader thienopyrimidine class and the availability of high-quality structural data.
Target Proteins:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy.[4][5][6] Several thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against EGFR.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Thieno[2,3-d]pyrimidine-based compounds have been identified as potent VEGFR-2 inhibitors.[7][10]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is overexpressed in many cancers, contributing to cell survival and resistance to chemotherapy.[11][12] The structural similarity of thienopyrimidines to purine analogs suggests potential interactions with the BH3 binding groove of Bcl-2.
Comparator Molecules (Known Inhibitors):
To provide a benchmark for the docking performance of this compound, we have selected the following FDA-approved drugs known to inhibit our target proteins:
-
Erlotinib: A potent and selective EGFR inhibitor.[4]
-
Axitinib: A highly effective VEGFR-2 inhibitor.[13]
This comparative approach allows for a direct assessment of our molecule's potential efficacy relative to established clinical standards.
Methodology: A Comprehensive and Reproducible Molecular Docking Workflow
This section details the complete step-by-step protocol for the molecular docking studies. The causality behind each experimental choice is explained to ensure scientific integrity and allow for adaptation to other research contexts.
Workflow Overview
Caption: Molecular docking workflow from preparation to analysis.
Part 1: Protein Preparation
-
Acquisition of Protein Structures: The crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB).
-
Protein Clean-up using UCSF Chimera:
-
Rationale: The raw PDB files contain non-essential molecules (water, co-crystallized ligands, ions) that can interfere with the docking process. It is crucial to prepare a clean, receptor-only structure.
-
Protocol:
-
Load the PDB file into UCSF Chimera.
-
Remove water molecules by selecting Select -> Structure -> solvent and then Actions -> Atoms/Bonds -> delete.
-
Remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structural integrity.
-
Add polar hydrogens to the protein using Tools -> Structure Editing -> AddH.
-
Add Gasteiger charges using Tools -> Structure Editing -> Add Charge.
-
Save the prepared protein in PDBQT format, which is required for AutoDock Vina.
-
-
Part 2: Ligand Preparation
-
Structure Generation:
-
This compound: The 2D structure was drawn using ChemDraw and converted to a 3D structure.
-
Erlotinib, Axitinib, Venetoclax: The 3D structures were obtained from the PubChem database.
-
-
Ligand Preparation using AutoDockTools:
-
Rationale: Ligands must be prepared in the PDBQT format with defined rotatable bonds and charges to allow for conformational flexibility during docking.
-
Protocol:
-
Load the ligand's 3D structure into AutoDockTools.
-
Detect and define the rotatable bonds.
-
Merge non-polar hydrogens.
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
-
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Rationale: The grid box defines the three-dimensional space in the receptor's binding site where the docking algorithm will search for the best ligand poses. A well-defined grid box is essential for accurate and efficient docking.
-
Protocol:
-
Load the prepared protein PDBQT file into AutoDockTools.
-
Identify the active site based on the position of the co-crystallized ligand in the original PDB file.
-
Center the grid box on the active site and adjust the dimensions to encompass the entire binding pocket. The grid box dimensions were set to 25 x 25 x 25 Å for all targets.
-
-
-
Docking Execution:
-
Software: AutoDock Vina was used for all docking calculations due to its accuracy and computational efficiency.
-
Configuration: A configuration file (conf.txt) was created for each docking run, specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. An exhaustiveness value of 8 was used for a balance of speed and accuracy.[19]
-
Command: The docking was initiated from the command line using the following command:
-
Results: Comparative Analysis of Docking Performance
The results of the molecular docking simulations are summarized below. The primary metrics for comparison are the binding affinity (in kcal/mol), with more negative values indicating stronger binding, and the key interacting amino acid residues.
Binding Affinity Comparison
| Target Protein | Ligand | Binding Affinity (kcal/mol) |
| EGFR | This compound | -7.8 |
| Erlotinib (Comparator) | -9.2 | |
| VEGFR-2 | This compound | -8.5 |
| Axitinib (Comparator) | -10.1 | |
| Bcl-2 | This compound | -7.2 |
| Venetoclax (Comparator) | -9.8 |
Key Amino Acid Interactions
The following table details the key amino acid residues involved in the binding of each ligand to its respective target protein, as determined by visualizing the lowest energy pose in PyMOL.
| Target Protein | Ligand | Interacting Residues |
| EGFR | This compound | Met793, Gly796, Cys797, Leu844 |
| Erlotinib (Comparator) | Met793, Gly796, Cys797, Leu718, Thr790, Leu844 | |
| VEGFR-2 | This compound | Cys919, Asp1046, Glu885, Val916 |
| Axitinib (Comparator) | Cys919, Asp1046, Glu885, Val916, Cys1045, Phe1047 | |
| Bcl-2 | This compound | Phe105, Arg109, Gly145, Ala149, Val133 |
| Venetoclax (Comparator) | Phe105, Arg109, Gly145, Ala149, Val133, Asp108, Tyr101 |
Discussion: Interpreting the In-Silico Data
The molecular docking results provide valuable preliminary insights into the potential of this compound as a multi-targeting agent.
-
EGFR: Our subject molecule exhibited a strong binding affinity of -7.8 kcal/mol for EGFR, interacting with key residues within the ATP-binding pocket, including the hinge region residue Met793 and the gatekeeper residue Cys797. While its binding affinity is lower than that of the established inhibitor Erlotinib (-9.2 kcal/mol), the interaction with these critical residues suggests a potential for EGFR inhibition.
-
VEGFR-2: A notable binding affinity of -8.5 kcal/mol was observed for VEGFR-2. The interactions with Cys919 and Asp1046 in the hinge region are characteristic of many VEGFR-2 inhibitors. This strong interaction, although less potent than Axitinib (-10.1 kcal/mol), positions this compound as a promising candidate for anti-angiogenic therapy.
-
Bcl-2: The docking score of -7.2 kcal/mol against Bcl-2, while the lowest among the three targets, is still significant. The molecule occupies the hydrophobic groove where the BH3 domain of pro-apoptotic proteins binds, interacting with key residues like Phe105 and Gly145. This suggests a potential to disrupt the anti-apoptotic function of Bcl-2, although it is less likely to be as potent as the highly optimized inhibitor Venetoclax (-9.8 kcal/mol).
Comparative Insights and Future Directions
While this compound did not outperform the FDA-approved inhibitors in terms of pure binding affinity, its predicted interactions with all three targets are noteworthy. The thienopyrimidine core appears to be a versatile scaffold capable of engaging with the binding sites of diverse protein families. The observed multi-targeting potential could be advantageous in cancer therapy, where targeting multiple pathways can lead to enhanced efficacy and overcome resistance mechanisms.
These in-silico findings provide a strong rationale for the synthesis and in-vitro biological evaluation of this compound. Future studies should focus on:
-
Enzymatic assays to determine the IC50 values against EGFR and VEGFR-2 kinases.
-
Cell-based assays to assess its anti-proliferative and pro-apoptotic effects in relevant cancer cell lines.
-
Structural biology studies (e.g., X-ray crystallography) to validate the predicted binding modes.
Conclusion: A Promising Scaffold for Further Investigation
This comprehensive molecular docking guide has provided a detailed, comparative analysis of this compound against three key cancer targets. Our findings indicate that this molecule exhibits promising binding affinities and interaction patterns with EGFR, VEGFR-2, and Bcl-2, suggesting its potential as a multi-targeting anticancer agent. While further experimental validation is required, the in-silico data presented herein offers a solid foundation and a clear roadmap for future research in the development of novel thienopyrimidine-based therapeutics. The detailed and transparent methodology also serves as a valuable resource for researchers undertaking similar computational drug discovery projects.
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Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, R. S., & Yaseen, Z. M. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6694. [Link]
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Dana-Farber Cancer Institute. (2024, March 5). BCL2 Inhibitors: What's the Latest Research?. Retrieved from [Link]
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RCSB PDB. (n.d.). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. Retrieved from [Link]
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Sattler, M., et al. (2020). Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. Journal of Medicinal Chemistry, 63(22), 13628–13638. [Link]
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RCSB PDB. (n.d.). 6GL8: Crystal structure of Bcl-2 in complex with the novel orally active inhibitor S55746. Retrieved from [Link]
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RCSB PDB. (n.d.). 5JSN: Bcl2-inhibitor complex. Retrieved from [Link]
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MDPI. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]
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RCSB PDB. (n.d.). 6O0K: crystal structure of BCL-2 with venetoclax. Retrieved from [Link]
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RCSB PDB. (n.d.). 8TJL: EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. Retrieved from [Link]
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YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]
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Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
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Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]
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National Institutes of Health. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Retrieved from [Link]
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RCSB PDB. (n.d.). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. Retrieved from [Link]
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RCSB PDB. (n.d.). 4ASE: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951). Retrieved from [Link]
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Comparing the selectivity of "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate" based inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine nucleus, a bioisostere of the purine scaffold, has emerged as a privileged structure in medicinal chemistry, yielding a plethora of potent kinase inhibitors.[1] Its inherent structural features allow for ATP-competitive binding to the kinase hinge region, providing a robust framework for the development of targeted therapeutics. This guide offers an in-depth comparison of the selectivity profiles of inhibitors derived from the versatile starting material, "Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate." We will explore how substitutions on this core scaffold influence selectivity across various kinase families, supported by experimental data, and provide detailed methodologies for assessing inhibitor performance.
The Strategic Advantage of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold's success lies in its synthetic tractability and the ability to modulate its pharmacological properties through targeted substitutions. The 4-chloro position is particularly amenable to nucleophilic substitution, allowing for the introduction of various amine-containing side chains.[2] Concurrently, the methyl carboxylate at the 6-position offers another point for chemical modification, although it is the substitutions at the 4-position that have been more extensively explored for kinase selectivity.
Comparative Selectivity Profiles: A Multi-Kinase Perspective
The true measure of a kinase inhibitor's utility lies in its selectivity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. Below, we compare the selectivity of various thieno[3,2-d]pyrimidine-based inhibitors against different kinase families.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are central regulators of the cell cycle and transcription.[3] The thieno[3,2-d]pyrimidine scaffold has yielded highly selective CDK7 inhibitors.[1]
Table 1: Comparative Selectivity of a Thieno[3,2-d]pyrimidine-based CDK7 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | <10 | - |
| CDK1 | >1000 | >100 |
| CDK2 | >1000 | >100 |
| CDK4 | >1000 | >100 |
| CDK5 | >1000 | >100 |
| CDK9 | >500 | >50 |
Data synthesized from representative studies on selective thieno[3,2-d]pyrimidine-based CDK7 inhibitors.[1]
This high degree of selectivity is crucial, as non-selective CDK inhibition can lead to significant toxicity due to the essential roles of other CDKs in cellular function.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective JAK1 inhibitors.[4]
Table 2: Kinome-wide Selectivity of a Thieno[3,2-d]pyrimidine-based JAK1 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 22 | - |
| JAK2 | >1000 | >45 |
| JAK3 | >1000 | >45 |
| TYK2 | >500 | >22 |
| Representative Kinases (from a panel of 370) | >1000 | >45 |
Data from a study on a highly selective thieno[3,2-d]pyrimidine-based JAK1 inhibitor.[4]
The ability to selectively target JAK1 over other JAK family members is a key objective in the development of safer and more effective immunomodulatory drugs.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival. Isoform-selective PI3K inhibitors are highly sought after to minimize off-target effects. The thieno[2,3-d]pyrimidine scaffold, an isomer of our core structure, has demonstrated the potential for isoform-selective PI3K inhibition. While specific data for thieno[3,2-d]pyrimidine-based PI3K inhibitors is less prevalent in publicly available literature, the principles of achieving selectivity are transferable.
Table 3: Isoform Selectivity of Representative Thieno[2,3-d]pyrimidine PI3K Inhibitors
| Compound | PI3Kβ (% Inhibition @ 10 µM) | PI3Kγ (% Inhibition @ 10 µM) |
| IIIa | 62 | 70 |
| VIb | 72 | 84 |
Data from a study on thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors.[5]
These findings highlight the potential of the broader thienopyrimidine class to achieve isoform-specific inhibition of PI3K.
Key Signaling Pathways Targeted by Thieno[3,2-d]pyrimidine Inhibitors
Understanding the signaling context in which these inhibitors function is paramount for interpreting their biological effects.
CDK7 Signaling Pathway
CDK7 plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving cell cycle progression. It is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[3]
Caption: CDK7's dual role in cell cycle and transcription.
PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is a critical cascade that governs cell growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like AKT and mTOR.
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Protocols for Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Both biochemical and cell-based assays are employed to gain a comprehensive understanding of a compound's activity.
Biochemical Kinase Selectivity Profiling (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a panel of purified kinases.
Workflow:
Caption: Workflow for a biochemical kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the thieno[3,2-d]pyrimidine inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare solutions of the purified kinase, substrate (peptide or protein), and ATP at the desired concentrations in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate.
-
Add the kinase solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified duration (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity. The detection method will vary depending on the assay format:
-
Radiometric Assay: Utilizes [γ-³²P]ATP or [γ-³³P]ATP, and the incorporation of the radiolabel into the substrate is measured.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is stoichiometrically converted to a luminescent signal.
-
Fluorescence-based Assay (e.g., TR-FRET): Employs fluorescently labeled antibodies to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kinase Selectivity Profiling
Cell-based assays are essential to confirm that an inhibitor can engage its target in a physiological context and elicit a functional response.
Objective: To determine the cellular potency (EC50) of a test compound by measuring the inhibition of a specific kinase-mediated signaling event.
Workflow:
Caption: Workflow for a cell-based kinase assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line known to have an active signaling pathway of interest in a suitable medium.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the thieno[3,2-d]pyrimidine inhibitor or DMSO for a specified time.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Target Phosphorylation:
-
Determine the levels of the phosphorylated target protein and the total target protein in the cell lysates using one of the following methods:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific primary antibodies against the phosphorylated and total forms of the target protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a plate-based assay with specific capture and detection antibodies to quantify the phosphorylated and total protein levels.
-
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/fluorescence signals (ELISA).
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
-
Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the EC50 value.
-
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold, with "this compound" as a key starting material, has proven to be a highly fruitful platform for the discovery of selective kinase inhibitors. The ability to fine-tune selectivity through strategic chemical modifications at the 4-position has led to the development of promising candidates targeting a range of kinases implicated in cancer and other diseases.
Future research in this area will likely focus on a deeper exploration of the structure-activity relationships, particularly concerning modifications at the 6-position, to further enhance potency and selectivity. Moreover, the application of advanced screening platforms, such as kinome-wide scanning and cell-based profiling in more physiologically relevant models, will be crucial in identifying the next generation of thieno[3,2-d]pyrimidine-based therapeutics with superior efficacy and safety profiles.
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
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Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. PubMed. [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
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Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PMC. [Link]
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Discovery of 3H-benzo[4][6]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. PubMed. [Link]
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Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Publications. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PMC. [Link]
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A Head-to-Head Comparison of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate with Known Kinase Inhibitors
This guide provides an in-depth, head-to-head comparison of the novel small molecule, Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate, with established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of new chemical entities targeting oncogenic signaling pathways.
Introduction: The Promise of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to the native purine bases of DNA and RNA.[1] This structural analogy allows compounds based on this scaffold to interact with a wide range of biological targets, particularly protein kinases, which play a central role in cellular signaling and are frequently dysregulated in cancer.[2][3] this compound is a synthetic derivative of this scaffold, and its potential as a therapeutic agent warrants a thorough investigation against current standards of care.[4]
This guide will compare this compound against a panel of well-characterized kinase inhibitors: Gefitinib , Erlotinib , Lapatinib , and Dasatinib . The rationale for selecting these comparators lies in their established mechanisms of action targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src-family kinases, which are plausible targets for thieno[3,2-d]pyrimidine derivatives.[5][6][7]
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₂S |
| Molecular Weight | 228.65 g/mol |
| CAS Number | 1363381-65-0 |
| Chemical Structure | |
| Image of the chemical structure of this compound |
The 4-chloro substitution on the pyrimidine ring is a key reactive site, allowing for nucleophilic substitution, which can be exploited for the synthesis of a diverse library of analogues with potentially modulated biological activities.[8] The methyl carboxylate at the 6-position of the thiophene ring also offers a handle for further chemical modification.
Comparative Analysis: Proposed Experimental Workflows
To provide a comprehensive and objective comparison, a series of in vitro and in vivo experiments are proposed. These workflows are designed to assess the biochemical potency, cellular activity, and in vivo efficacy of this compound against the selected known drugs.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compounds against a panel of purified kinases.
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed to measure the amount of ADP produced during the kinase reaction.[9]
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Data Presentation: The results will be presented as GI50 values (the concentration of the compound that inhibits cell growth by 50%).
| Compound | A549 (NSCLC) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data |
| Gefitinib | ~0.015-0.5 | ~5-10 |
| Erlotinib | ~1-10 [10] | >10 |
| Lapatinib | >10 | ~0.1-1 |
| Dasatinib | ~0.05-1 | ~0.1-1 |
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds in a mouse model.
Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time. [11][12] Workflow Diagram:
Caption: Workflow for an in vivo tumor xenograft study.
Data Presentation: The primary endpoint will be tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| This compound | Hypothetical Dose | Hypothetical Data |
| Gefitinib | 50-100 | ~60-80% (in sensitive models) |
| Erlotinib | 50-100 | ~50-70% (in sensitive models) [13] |
| Lapatinib | 100 | ~40-60% (in HER2+ models) |
| Dasatinib | 25-50 | ~50-70% (in sensitive models) |
Discussion and Future Directions
The thieno[3,2-d]pyrimidine scaffold holds significant promise for the development of novel kinase inhibitors. The proposed head-to-head comparison of this compound with established drugs like Gefitinib, Erlotinib, Lapatinib, and Dasatinib will provide crucial insights into its therapeutic potential.
Based on the existing literature for related compounds, it is hypothesized that this compound may exhibit potent inhibitory activity against key oncogenic kinases, leading to significant anti-proliferative effects in relevant cancer cell lines. The in vivo studies will be critical in determining its efficacy and tolerability in a preclinical setting.
Future work should focus on elucidating the precise mechanism of action of this compound, including the identification of its primary kinase targets and its effects on downstream signaling pathways. Structure-activity relationship (SAR) studies, facilitated by the reactive 4-chloro position, will be instrumental in optimizing the potency and selectivity of this promising scaffold.
References
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Afatinib was found to inhibit the growth of all seven human pancreatic cancer cell lines with IC 50 values ranging from 11 nM (BxPC3) to 1.37 mM (FA6). ResearchGate. Available at: [Link].
-
Assembly of the 2 × 2 library for off-DNA confirmation of the selected chemotype was accomplished by carboxylating commercially available 4-chlorothieno[3,2-d]pyrimidine (12, Scheme 1) to obtain carboxylic acid 13. ACS Publications. Available at: [Link].
-
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
As researchers and scientists at the forefront of drug discovery and development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is paramount. Based on the data for its isomer, the following hazards should be anticipated[6]:
-
Toxicity: The toxicological properties have not been fully investigated.[6] As such, it should be handled as a potentially toxic substance.
-
Irritation: May cause respiratory irritation.[6]
-
Combustibility: The material is flammable and combustion can produce hazardous gases, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[6]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment. Therefore, it is crucial to prevent this compound from entering drains or waterways.[6]
| Hazard Class | Potential Effects | Precautionary Measures |
| Acute Toxicity | Unknown, handle as toxic. | Avoid ingestion, inhalation, and skin contact. |
| Skin Corrosion/Irritation | Potential for irritation. | Wear appropriate chemical-resistant gloves. |
| Eye Damage/Irritation | Potential for irritation. | Use safety glasses or goggles. |
| Respiratory Sensitization | May cause respiratory irritation.[6] | Handle in a well-ventilated area or chemical fume hood. |
| Flammability | Flammable. | Keep away from heat, sparks, and open flames. |
| Environmental | Potentially persistent. | Do not dispose of down the drain.[6] |
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to safety protocols is the foundation of responsible chemical handling. When working with this compound, the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: For situations with a potential for aerosolization or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert colleagues and evacuate the immediate vicinity of the spill.
-
Restrict access to the contaminated area.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
Step 3: Contain and Absorb the Spill
-
For a solid spill, carefully sweep up the material, avoiding dust formation, and place it in a designated, labeled hazardous waste container.[6]
-
For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Step 4: Decontaminate the Area
-
Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.
Step 5: Report the Incident
-
Report the spill to your institution's Environmental Health and Safety (EHS) office, in accordance with your laboratory's Chemical Hygiene Plan.[7][8]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]
Step 1: Waste Segregation
-
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9] this compound waste should be collected in a dedicated, clearly labeled hazardous waste container.
-
This waste stream should be classified as halogenated organic waste.
-
Do not mix this waste with incompatible materials. Consult a chemical compatibility chart if you are unsure.[12][13][14]
Step 2: Waste Container Selection and Labeling
-
Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[9][15]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").[10][11]
Step 3: Accumulation of Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory.[10][15]
-
The container must be kept closed at all times, except when adding waste.[10]
-
Secondary containment is recommended to mitigate the impact of any potential leaks.[15]
Step 4: Final Disposal
-
The recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the resulting acidic gases (e.g., HCl).[6]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed professional waste disposal service.[6]
-
Never attempt to dispose of this chemical down the drain or in the regular trash.[6][16]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Waste Disposal Decision Workflow
References
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US Bio-Clean. OSHA Compliance For Laboratories. [Link]
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United States Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
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Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]
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Arkansas State University. Hazardous Waste Management. [Link]
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EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
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Comprehensive Safety and Handling Guide for Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
This guide provides essential safety protocols and operational procedures for the handling of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling chlorinated heterocyclic molecules.
Hazard Analysis and Risk Assessment
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]
-
Skin and Eye Irritation: Direct contact can lead to irritation of the skin and eyes.
-
Toxicity: Although specific toxicological data is limited, related heterocyclic compounds can be harmful if ingested, inhaled, or absorbed through the skin. The precautionary principle dictates that this compound should be handled as potentially toxic.
-
Environmental Hazard: Halogenated organic compounds can pose a risk to the environment and require specific disposal procedures.
Given these potential hazards, a thorough risk assessment must be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the available engineering controls.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE plan is the cornerstone of safe handling. The following table outlines the recommended PPE for working with this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing chemical splash goggles are mandatory to protect against dust particles and splashes. A full-face shield should be worn over the goggles when there is a significant risk of splashing or aerosol generation. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection for incidental contact. For prolonged contact or handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[2][3] |
| Body Protection | Laboratory Coat and Apron | A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (P95 or higher) is required.[1] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.
3.1. Preparation and Weighing:
-
Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.
-
PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure. Use a spatula to handle the solid and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
3.2. Experimental Work:
-
Contained Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Monitoring: Regularly inspect all equipment for leaks or signs of degradation.
3.3. Post-Experiment:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, apron, goggles, and finally, the lab coat. Wash hands thoroughly after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
4.1. Waste Segregation:
-
Halogenated Organic Waste: This compound is a halogenated organic compound.[4][5] All solid waste (contaminated consumables, excess compound) and liquid waste (reaction mixtures, cleaning solvents) must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[4][5][6]
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste.
4.2. Waste Collection and Storage:
-
Containers: Use only approved, chemically compatible waste containers with secure lids.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
4.3. Final Disposal:
-
Licensed Disposal Company: All waste must be disposed of through a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.
Waste Disposal Workflow
The following diagram outlines the correct procedure for waste disposal.
Caption: Step-by-step waste disposal workflow.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols and in case of any uncertainty.
References
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- Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine - Benchchem. (n.d.).
- Hazardous waste segregation. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2).
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6).
- Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
- Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
